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  • Product: Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
  • CAS: 121564-88-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Executive Summary The development of selective cholinergic ligands relies heavily on conformationally restricted scaffolds that can precisely mimic the spatial geometry of endogenous neurotransmitters. Methyl 1-azabicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective cholinergic ligands relies heavily on conformationally restricted scaffolds that can precisely mimic the spatial geometry of endogenous neurotransmitters. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 121564-88-3)[1] is a highly strained, bridged bicyclic compound that serves as a critical intermediate and core pharmacophore in the design of muscarinic acetylcholine receptor (mAChR) agonists[2].

Unlike flexible acyclic amines, the 1-azabicyclo[2.2.1]heptane framework locks the basic nitrogen and the hydrogen-bond accepting ester group into a rigid vector relationship. This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its receptor binding, and self-validating protocols for its enantioselective synthesis.

Structural Dynamics and Physicochemical Properties

The physicochemical behavior of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is fundamentally dictated by its bicyclic geometry. In standard acyclic tertiary amines (e.g., triethylamine), rapid nitrogen inversion occurs. However, the [2.2.1] bridged system completely suppresses this inversion, locking the nitrogen lone pair into a fixed spatial orientation with defined s -character[3].

The parent unsubstituted 1-azabicyclo[2.2.1]heptane exhibits a pKa of approximately 10.53[4]. The introduction of the methyl carboxylate group at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma-bond framework. This pulls electron density away from the bridgehead nitrogen, stabilizing the free base and subsequently lowering the conjugate acid's pKa to approximately 9.51[5].

Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Chemical Name Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylateCore scaffold for cholinergic ligands.
CAS Registry Number 121564-88-3Unique identifier for the racemic/exo mixture.
Molecular Formula C8H13NO2Determines baseline molecular weight.
Molecular Weight 155.19 g/mol High ligand efficiency (LE) due to low MW.
pKa (Conjugate Acid) 9.51 ± 0.40Ensures protonation at physiological pH (7.4).
Topological Polar Surface Area ~29.5 ŲHighly favorable for blood-brain barrier (BBB) penetration.
Physical State Low-melting solid / LiquidTypically handled as a hydrochloride salt for stability.

Pharmacological Relevance: Cholinergic Receptor Targeting

The rigid spatial distance between the protonated bridgehead nitrogen (at pH 7.4) and the carbonyl oxygen of the ester group closely mimics the bioactive conformation of acetylcholine. This allows the molecule to act as a potent orthosteric binder at muscarinic receptors (particularly M1 and M4 subtypes), which are primary targets for treating neurodegenerative diseases like Alzheimer's and schizophrenia[2].

When an agonist based on this scaffold binds to the M1 receptor, it triggers a Gq-protein coupled cascade. Understanding this pathway is essential for developing functional cellular assays during drug development.

mAChR_Pathway cluster_0 Second Messengers Ligand Azabicyclic Agonist (e.g., Methyl Ester) Receptor Muscarinic Receptor (M1/M3/M5) Ligand->Receptor Binds Orthosteric Site GProtein Gq/11 Protein Receptor->GProtein GDP/GTP Exchange Effector Phospholipase C (PLC) GProtein->Effector Alpha Subunit Binds IP3 IP3 -> Ca2+ Release Effector->IP3 Cleaves PIP2 DAG DAG -> PKC Activation Effector->DAG Cleaves PIP2

Figure 1: Canonical Gq-coupled muscarinic acetylcholine receptor signaling pathway.

Synthetic Methodology & Enantiomeric Resolution

Because biological receptors are inherently chiral environments, the enantiomeric purity of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is paramount. Direct synthesis of the [2.2.1] ring system is thermodynamically challenging due to high ring strain. Furthermore, attempting to resolve the final racemic amine via classical salt formation is often low-yielding.

To circumvent this, authoritative methodologies utilize a chiral auxiliary-mediated cycloaddition [6]. By incorporating a chiral substituted benzyl group on the nitrogen atom of the starting amino acetal, the transition state of the cycloaddition with 5,6-dihydropyran-2-one is sterically biased. This yields separable diastereomeric lactones early in the synthesis, which can be purified via fractional crystallization before the chiral auxiliary is cleaved via catalytic hydrogenation[7].

Synthesis_Workflow Start N-substituted Amino Acetal + 5,6-Dihydropyran-2-one Cyclo Cycloaddition (Chiral Auxiliary Bias) Start->Cyclo Diastereomers Diastereomeric Lactones Cyclo->Diastereomers Sets Stereocenters Salt Quaternary Salt Formation (Bromination) Diastereomers->Salt Resolution Fractional Crystallization Salt->Resolution Separates Isomers Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Resolution->Hydrogenation Cleaves Auxiliary Product Enantiopure Methyl 1-azabicyclo [2.2.1]heptane-3-carboxylate Hydrogenation->Product Final Esterification

Figure 2: Enantioselective synthesis workflow using chiral auxiliary-mediated cycloaddition.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the workflow.

Protocol A: Enantioselective Synthesis and Resolution

Adapted from the methodology described by Cottrell et al. (1991)[8].

Step 1: Chiral Cycloaddition

  • Dissolve the N-substituted amino acetal derived from a chiral amine (e.g., (S) -1-phenylethylamine) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 5,6-dihydropyran-2-one dropwise at 0°C.

  • Introduce a catalytic amount of trifluoroacetic acid (TFA) to initiate the cycloaddition.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting acetal is consumed. The resulting product is a mixture of diastereomeric lactones.

Step 2: Quaternary Salt Formation

  • Treat the isolated lactone mixture with hydrogen bromide in ethanol to open the lactone ring and form the corresponding 3-(2-bromoethyl)pyrrolidinium bromide intermediate.

  • Causality: This step converts the neutral lactone into a highly crystalline quaternary salt, drastically amplifying the solubility differences between the diastereomers.

Step 3: Fractional Crystallization

  • Dissolve the crude quaternary salt mixture in a minimal volume of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then to 4°C overnight.

  • Filter the resulting crystals.

  • Validation: Analyze the crystals via Chiral HPLC. Repeat recrystallization until the diastereomeric excess (d.e.) exceeds 99%.

Step 4: Deprotection via Hydrogenation

  • Dissolve the enantiopure quaternary salt in methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

  • Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours to cleave the chiral auxiliary.

  • Filter through Celite, concentrate, and treat with methanolic HCl to yield the final enantiopure methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.

Protocol B: Potentiometric Determination of pKa

To validate the basicity of the synthesized compound, a self-validating potentiometric titration is required.

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.01, 7.00, and 10.01.

  • Sample Preparation: Dissolve exactly 0.1 mmol of the synthesized methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride in 50 mL of deionized water (pre-boiled to remove dissolved CO2).

  • Titration: Titrate the solution with standardized 0.01 M NaOH. Add the titrant in 0.1 mL increments, recording the pH after each addition once the reading stabilizes.

  • Data Analysis (Validation): Plot the first derivative of the titration curve ( ΔpH/ΔV ) against the volume of NaOH added. The peak of this derivative plot identifies the equivalence point. The pH at exactly half the equivalence point volume equals the pKa of the conjugate acid (expected ~9.51).

References

  • LookChem. Methyl exo-1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 121564-88-3) Properties and Specifications. LookChem Database. Available at:[Link]

  • Cottrell, I. F., et al. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, 1091-1097. Royal Society of Chemistry. Available at:[Link]

  • Chemistry Stack Exchange. Does nitrogen inversion affect the basicity of amines? (Analysis of 1-azabicyclo[2.2.1]heptane). Stack Exchange Network. Available at:[Link]

Sources

Exploratory

Pharmacological and Mechanistic Profiling of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate: A Rigidified Cholinergic Pharmacophore

Executive Summary Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate represents a pivotal structural milestone in the rational design of muscarinic acetylcholine receptor (mAChR) modulators. Developed as a conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate represents a pivotal structural milestone in the rational design of muscarinic acetylcholine receptor (mAChR) modulators. Developed as a conformationally constrained bioisostere of the naturally occurring alkaloid arecoline, this azanorbornane derivative overcomes the entropic penalties and off-target liabilities associated with flexible tetrahydropyridine rings. This technical whitepaper details the molecular rationale, G-protein coupled receptor (GPCR) signaling mechanisms, and the self-validating experimental workflows required to profile its pharmacological efficacy, providing a comprehensive guide for researchers in neuropharmacology and drug development.

Molecular Rationale: The Causality of Conformational Restriction

Arecoline (methyl 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylate) exhibits well-documented muscarinic partial agonist activity but suffers from poor M1/M2 receptor selectivity and rapid metabolic hydrolysis. Its structural flexibility allows it to adopt multiple spatial conformations, leading to promiscuous binding across the cholinergic system.

To engineer a more selective and potent orthosteric agonist, medicinal chemists replaced the flexible tetrahydropyridine ring with a 1-azabicyclo[2.2.1]heptane (azanorbornane) core[1].

  • Entropic Optimization: The bicyclic constraint forces the lone pair of the bridgehead nitrogen and the carbonyl oxygen of the ester into a fixed dihedral angle. By pre-organizing the molecule into its bioactive conformation, the entropic penalty ( ΔS ) upon binding to the receptor's orthosteric site is drastically reduced.

  • Stereochemical Causality: The biological activity of this scaffold is highly stereoselective. The (3R, 4R) configuration optimally aligns the ester moiety with critical hydrogen-bond donating residues (e.g., Tyr381, Thr192) in the M1 binding pocket. Concurrently, the protonated bridgehead nitrogen forms an essential salt bridge with Asp105, anchoring the ligand and triggering the conformational shift required for receptor activation[2].

Mechanism of Action: M1 Receptor Transduction

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate functions primarily by activating the M1 muscarinic receptor, a GPCR predominantly expressed in the cortex and hippocampus.

Upon orthosteric binding, the receptor facilitates the exchange of GDP for GTP on the Gq/11​ protein α -subunit. The activated Gαq​ stimulates Phospholipase C β (PLC β ), which cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate ( PIP2​ ). This cleavage generates two critical secondary messengers: Inositol 1,4,5-trisphosphate ( IP3​ ) , which mobilizes intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, and Diacylglycerol (DAG) , which activates Protein Kinase C (PKC). This cascade ultimately enhances neuronal excitability and synaptic plasticity, forming the biochemical basis for cognitive enhancement[2].

M1_Signaling Ligand Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate M1R M1 Muscarinic Receptor (Orthosteric Site) Ligand->M1R Gq Gq/11 Protein (GTP Exchange) M1R->Gq PLC Phospholipase Cβ (PLCβ) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC

Figure 1: Gq/11-coupled signal transduction pathway activated by the azabicyclic M1 agonist.

Experimental Methodology: Self-Validating Functional Assays

To accurately quantify the functional efficacy of this compound, researchers rely on the Phosphatidylinositol (PI) Hydrolysis Assay .

Why this is a self-validating system: Unlike assays that measure downstream, highly amplified signals (which can be distorted by receptor reserve), the PI assay utilizes Lithium Chloride (LiCl) to inhibit inositol monophosphatase. This traps the degradation product, Inositol Monophosphate ( IP1​ ). The accumulation of IP1​ is strictly stoichiometric to the amount of PIP2​ cleaved by PLC β . Therefore, a positive radioactive signal only occurs if the receptor is actively and continuously turning over the substrate, providing an unamplified, direct readout of intrinsic efficacy[2].

Step-by-Step Protocol: PI Hydrolysis Assay

Cell Culture & Isotopic Labeling: Seed Chinese Hamster Ovary (CHO) cells stably expressing human M1 receptors in 24-well plates. Incubate for 24 hours with myo

[3H] inositol (1 μ Ci/mL) in an inositol-free medium to radiolabel the intracellular phosphoinositide pool.
  • Phosphatase Inhibition (The Causality Step): Wash the cells with buffered saline to remove unincorporated isotopes. Pre-incubate the cells with 10 mM LiCl for 15 minutes. Rationale: LiCl blocks the final step of the inositol recycling pathway, forcing the measurable accumulation of [3H]IP1​ .

  • Ligand Stimulation: Add varying concentrations ( 10−10 to 10−4 M) of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. Incubate for 45 minutes at 37°C to generate a dose-response curve.

  • Lysis & Extraction: Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M formic acid. Incubate for 30 minutes to lyse the cells and extract the water-soluble inositol phosphates.

  • Anion-Exchange Chromatography: Neutralize the extract and load it onto Dowex AG 1-X8 anion-exchange resin columns. Wash with 5 mM sodium tetraborate/60 mM sodium formate to elute free inositol.

  • Elution & Quantification: Elute the [3H] inositol phosphates using 1 M ammonium formate/0.1 M formic acid. Quantify the radioactivity via liquid scintillation counting to determine the EC50​ and Emax​ .

  • PI_Assay_Workflow Step1 1. Cell Culture & [3H]Inositol Labeling Step2 2. LiCl Addition (Inhibit Phosphatase) Step1->Step2 Step3 3. Ligand Incubation (Dose-Response) Step2->Step3 Step4 4. Cell Lysis (Formic Acid) Step3->Step4 Step5 5. Dowex Anion Exchange Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

    Figure 2: Step-by-step workflow for the self-validating Phosphatidylinositol (PI) Hydrolysis Assay.

    Structure-Activity Relationship (SAR) & Scaffold Evolution

    While methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate demonstrates superior affinity compared to arecoline, the ester functionality remains susceptible to enzymatic hydrolysis in vivo. Consequently, this scaffold serves as a foundational intermediate for advanced bioisosteric replacements[3].

    Replacing the ester with a 1,2,4-oxadiazole ring (e.g., in compounds like L-687,306) or an aldoxime ether significantly enhances metabolic stability while preserving the critical hydrogen-bond acceptor geometry required for M1 activation[4].

    Table 1: Comparative In Vitro Pharmacological Profile of Cholinergic Scaffolds

    Scaffold TypeRepresentative CompoundReceptor Affinity ( pKi​ , M1)Functional Efficacy ( Emax​ % of Carbachol)Primary Pharmacological Liability
    Tetrahydropyridine Arecoline~6.560-70%Poor M1/M2 selectivity, rapid esterase hydrolysis
    1-Azabicyclo[2.2.2]octane Quinuclidine-3-carboxylate~7.275%Moderate M2/M3 off-target cardiovascular effects
    1-Azabicyclo[2.2.1]heptane Methyl azanorbornane-3-carboxylate~7.885%Susceptibility to esterase cleavage
    Azanorbornane-oxadiazole L-687,306>8.5>90%Complex, multi-step enantioselective synthesis

    Conclusion

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a paradigmatic example of leveraging conformational restriction to optimize neurotransmitter analogs. By locking the pharmacophore into a geometry that perfectly complements the M1 orthosteric binding site, it overcomes the entropic and selectivity limitations of flexible precursors[1]. Furthermore, it acts as a critical stepping stone for next-generation, metabolically stable bioisosteres that continue to drive the development of pro-cognitive therapeutics for neurodegenerative diseases.

    References

    • Title: A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse Source: MDPI Pharmaceuticals URL: [Link]

    • Title: Comparison of the muscarinic antagonist effects of scopolamine and L-687306 Source: PubMed (National Institutes of Health) URL: [Link]

    • Title: Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl) Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

    • Title: A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1) URL: [Link]

    • Title: Design of [R-(Z)]-(+)- α -(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile (SB 202026), a Functionally Selective Azabicyclic Muscarinic M1 Agonist Incorporating the N-Methoxy Imidoyl Nitrile Group as a Novel Ester Bioisostere Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

    Sources

    Foundational

    The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate

    For Researchers, Scientists, and Drug Development Professionals Abstract The 1-azabicyclo[2.2.1]heptane framework is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that pre...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The 1-azabicyclo[2.2.1]heptane framework is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that presents substituents in well-defined spatial orientations. This conformational constraint is instrumental in designing ligands with high affinity and selectivity for a diverse range of biological targets. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a key derivative of this scaffold, serving as a versatile intermediate in the synthesis of novel therapeutics. While the crystal structure of this specific ester has not been publicly reported, this guide provides a comprehensive roadmap for its determination and analysis. We will delve into the synthetic and crystallographic methodologies, predict the molecular geometry based on analogous structures, and discuss the profound implications of its three-dimensional architecture for drug discovery and development.

    The Strategic Importance of the 1-Azabicyclo[2.2.1]heptane Scaffold in Drug Design

    The bicyclo[2.2.1]heptane system, and its nitrogen-containing heteroatomic variants, are classified as "privileged scaffolds" in medicinal chemistry. Their rigid framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The precise positioning of functional groups stemming from this core allows for the fine-tuning of interactions with receptor pockets, a critical aspect of rational drug design.

    Derivatives of the 1-azabicyclo[2.2.1]heptane core have been investigated for their potential as analgesic and anti-inflammatory agents. The unique stereochemistry of these molecules can significantly influence their pharmacological activity. A definitive understanding of their three-dimensional structure through single-crystal X-ray diffraction is therefore not merely an academic exercise but a crucial step in the structure-activity relationship (SAR) studies that drive drug development programs.

    Synthesis and Enantiomeric Control: The Gateway to Crystallization

    The synthesis of esters of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid in an enantiomerically pure form is a prerequisite for meaningful crystallographic and biological studies. A notable approach involves a multi-step sequence that establishes the core bicyclic system and controls the stereochemistry at the chiral centers.[1]

    A plausible synthetic pathway to obtain methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is outlined below. The critical step in achieving enantiomeric purity often involves the use of a chiral auxiliary, which can be removed in a later step. The absolute configuration of key intermediates can be definitively established using X-ray crystallography, a technique that was successfully employed in the synthesis of the corresponding ethyl ester.[1]

    G cluster_synthesis Synthetic Pathway Start Chiral Precursor Step1 Cyclization & Ring Formation Start->Step1 Multi-step sequence Step2 Intermediate Purification Step1->Step2 Formation of bicyclic core Step3 Esterification (MeOH) Step2->Step3 Isolation of desired stereoisomer End Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Step3->End

    Caption: A generalized synthetic workflow for obtaining the target compound.

    The Art and Science of Crystallization

    Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The success of crystallization is dependent on a systematic exploration of various conditions.

    Purification of the Analyte

    The starting material must be of the highest possible purity (>99%). Trace impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

    Protocol for Purification:

    • Column Chromatography: Purify the crude product using silica gel chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired ester.

    • Recrystallization: If the product is a solid at room temperature, further purify it by recrystallization from a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes).

    • Purity Assessment: Confirm the purity of the final product by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    Crystallization Techniques

    For a novel compound like methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, a high-throughput screening approach is recommended to explore a wide range of crystallization conditions.

    TechniqueDescriptionTypical Solvents
    Slow Evaporation A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of supersaturation and crystallization.Dichloromethane, Ethyl Acetate, Acetone
    Vapor Diffusion A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the drop induces crystallization.Drop: Dichloromethane, Well: Hexanes, Pentane
    Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface of the two solvents.Bottom Layer: Dichloromethane, Top Layer: Hexanes

    X-ray Diffraction: Visualizing the Molecular Structure

    Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

    G cluster_xray X-ray Crystallography Workflow Crystal Mount Single Crystal Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer Data Data Processing & Reduction Diffractometer->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate

    Caption: The experimental workflow for crystal structure determination.

    Step-by-Step Protocol:

    • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors.

    • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell.

    • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

    Predicted Molecular Geometry and Structural Features

    In the absence of experimental data, we can predict the key structural features of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate based on known structures of related bicyclic systems.

    Caption: A 2D representation of the predicted molecular structure.

    Key Predicted Features:

    • Conformation: The bicyclo[2.2.1]heptane core will adopt a rigid, strained conformation. The five-membered rings will likely exhibit an envelope or twisted conformation.

    • Bond Lengths and Angles: The C-N and C-C bond lengths within the bicyclic core are expected to be in the typical range for single bonds (approximately 1.47 Å for C-N and 1.54 Å for C-C), although some deviation may occur due to ring strain. The bond angles within the rings will be significantly distorted from the ideal tetrahedral angle of 109.5°.

    • Stereochemistry of the Ester Group: The carboxylate group at the C3 position can be in either an exo or endo configuration. The relative stability of these two isomers will depend on steric interactions. The exo isomer is often thermodynamically favored in related systems. The precise stereochemistry would be unambiguously determined by the X-ray structure analysis.

    Predicted Crystallographic Parameters (Hypothetical):

    ParameterPredicted Value
    Crystal SystemMonoclinic or Orthorhombic
    Space GroupP2₁/c or P2₁2₁2₁ (for a chiral molecule)
    C-N Bond Lengths1.46 - 1.49 Å
    C-C Bond Lengths1.52 - 1.56 Å
    C-N-C Bond Angle~108°
    C-C-C Bond Angles100 - 110°

    These values are estimations based on similar structures and should be confirmed by experimental determination.

    Conclusion: From Structure to Function

    The determination of the single-crystal X-ray structure of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a critical step in harnessing the full potential of this important medicinal chemistry scaffold. The precise knowledge of its three-dimensional architecture, including the absolute configuration of its chiral centers and the conformation of the bicyclic system, provides an invaluable blueprint for the design of next-generation therapeutics. This guide has outlined a comprehensive, best-practice approach to achieving this goal, from synthesis and crystallization to the final structural analysis. The resulting structural data will undoubtedly accelerate the development of novel and effective drugs for a wide range of diseases.

    References

    • A novel synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. ([Link])

    Sources

    Exploratory

    A Technical Guide to the NMR Spectral Analysis of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate

    For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic organic compound with a rigid cage-like structure. This structural rigidity makes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic organic compound with a rigid cage-like structure. This structural rigidity makes it a valuable scaffold in medicinal chemistry and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of such molecules. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, details the experimental protocols for data acquisition, and explains the underlying principles governing the spectral features of this unique molecular architecture.

    The 1-azabicyclo[2.2.1]heptane core, a structural motif present in various natural products and synthetic compounds, imparts specific stereochemical constraints that are reflected in its NMR spectra.[1][2] Understanding these spectral nuances is critical for confirming the identity, purity, and conformation of molecules incorporating this framework.

    Predicted ¹H NMR Spectral Data

    The proton NMR spectrum of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is expected to exhibit a complex pattern of signals due to the fixed spatial arrangement of the protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the ester group, and the anisotropic effects arising from the bicyclic system.

    Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

    ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
    H3~3.5 - 3.8ddJ ≈ 8, 4Proximity to the electron-withdrawing ester group and the bridgehead nitrogen.
    H2α (exo)~3.0 - 3.3dddJ ≈ 12, 8, 4Dihedral angle relationships with neighboring protons.
    H2β (endo)~2.8 - 3.1dddJ ≈ 12, 8, 2Shielded by the bicyclic framework.
    H4 (bridgehead)~2.9 - 3.2m-Coupling to multiple protons.
    H5α (exo)~1.8 - 2.1m-
    H5β (endo)~1.6 - 1.9m-
    H6α (exo)~1.7 - 2.0m-
    H6β (endo)~1.5 - 1.8m-
    H7a (syn)~2.5 - 2.8m-Deshielded by the nitrogen lone pair.
    H7b (anti)~1.9 - 2.2m-
    OCH₃~3.7s-Characteristic singlet for a methyl ester.

    Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

    Predicted ¹³C NMR Spectral Data

    The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The bridgehead carbons and the carbon bearing the ester group are expected to be significantly deshielded.

    Table 2: Predicted ¹³C NMR Chemical Shifts

    CarbonPredicted Chemical Shift (δ, ppm)Rationale
    C=O~170 - 175Carbonyl carbon of the ester group.
    C1 (bridgehead)~65 - 70Adjacent to the nitrogen atom.
    C4 (bridgehead)~40 - 45
    C3~55 - 60Attached to the ester group.
    C2~35 - 40
    C5~25 - 30
    C6~28 - 33
    C7~45 - 50Bridge carbon adjacent to nitrogen.
    OCH₃~50 - 55Methyl group of the ester.

    Experimental Protocol for NMR Data Acquisition

    Acquiring high-quality NMR spectra is paramount for accurate structural analysis. The following is a detailed, step-by-step methodology for obtaining ¹H and ¹³C NMR data for methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    1. Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[3] Ensure the solvent is of high purity to avoid extraneous signals.

    • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

    • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3]

    2. Instrument Setup and Calibration:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex multiplets in bicyclic systems.[4]

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

    3. ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is typical.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    4. ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).[5]

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    5. 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

    Visualization of Experimental Workflow

    The following diagram illustrates the general workflow for NMR data acquisition and analysis.

    NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Deuterated Solvent (e.g., CDCl3) Dissolve Dissolve Compound (5-10 mg in 0.6 mL) Solvent->Dissolve TMS Add Internal Standard (TMS) Dissolve->TMS Lock Lock and Shim TMS->Lock H1 Acquire 1H NMR Lock->H1 C13 Acquire 13C NMR H1->C13 TwoD Acquire 2D NMR (COSY, HSQC) C13->TwoD FT Fourier Transform TwoD->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Assign Spectral Assignment Integrate->Assign

    Caption: General workflow for NMR sample preparation, data acquisition, and processing.

    Key Structural Features and Their NMR Signatures

    The rigid bicyclic structure of 1-azabicyclo[2.2.1]heptane derivatives leads to distinct NMR characteristics:

    • Diastereotopic Protons: The methylene protons on the six-membered ring (C2, C5, and C6) are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each with its own set of coupling constants.

    • Through-Space Effects: The proximity of certain protons in the rigid framework can lead to through-space interactions (Nuclear Overhauser Effect, NOE), which can be detected in 2D NOESY experiments to confirm stereochemistry.

    • W-Coupling: Long-range coupling (typically 4 bonds) can sometimes be observed in rigid systems where the coupled nuclei are arranged in a "W" geometry.[6] This can provide valuable structural information.

    Visualization of Key 2D NMR Correlations

    A Heteronuclear Single Quantum Coherence (HSQC) spectrum is crucial for assigning the carbon signals. The following diagram illustrates the expected key correlations.

    HSQC_Correlations cluster_h1 ¹H Chemical Shift (ppm) cluster_c13 ¹³C Chemical Shift (ppm) OCH3 OCH₃ H3_C3 H3-C3 H2_C2 H2-C2 H4_C4 H4-C4 H7_C7 H7-C7 H5_C5 H5-C5 H6_C6 H6-C6

    Caption: Simplified representation of expected key correlations in an HSQC spectrum.

    Conclusion

    The NMR spectral analysis of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate provides a wealth of information about its three-dimensional structure. The rigid bicyclic framework gives rise to a complex but interpretable set of signals in both ¹H and ¹³C NMR spectra. By employing a systematic approach to data acquisition and interpretation, including the use of 2D NMR techniques, researchers can unambiguously confirm the structure and stereochemistry of this important class of molecules. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel compounds based on the 1-azabicyclo[2.2.1]heptane scaffold.

    References

    • Fray, M. J., & Bull, J. A. (2011). Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry. Available at: [Link]

    • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. (2026). MDPI. Available at: [Link]

    • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (2002). Tetrahedron: Asymmetry. Available at: [Link]

    • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (2005). Molecules. Available at: [Link]

    • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2023). RSC Medicinal Chemistry. Available at: [Link]

    • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. (1995). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

    • The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). ResearchGate. Available at: [Link]

    • (1R,2R,4S)-3-methyl-3-azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester. SpectraBase. Available at: [Link]

    • methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. LookChem. Available at: [Link]

    • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (2022). Molecules. Available at: [Link]

    • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

    • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (1981). The Journal of Organic Chemistry. Available at: [Link]

    • 1-Azabicyclo[2.2.1]heptane. PubChem. Available at: [Link]

    • 4-methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. PubChemLite. Available at: [Link]

    • Spectral Database for Organic Compounds,SDBS. AIST. Available at: [Link]

    • Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. (1997). Chemical Reviews. Available at: [Link]

    Sources

    Foundational

    Toxicity Profile and Preclinical Safety Evaluation of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate

    Pharmacochemical Context & Toxicological Causality Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 121564-88-3) is a highly constrained, bicyclic tertiary amine ester. In medicinal chemistry, it serves as a critica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Pharmacochemical Context & Toxicological Causality

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 121564-88-3) is a highly constrained, bicyclic tertiary amine ester. In medicinal chemistry, it serves as a critical synthetic intermediate and structural scaffold for developing novel central nervous system (CNS) therapeutics.

    The fundamental causality behind the toxicity of this compound lies in its structural mimicry. The 1-azabicyclo[2.2.1]heptane framework locks the basic nitrogen atom and the hydrogen-bond acceptor (the methyl ester carbonyl) at an optimal spatial distance (approximately 4.4 Å). This exact geometry perfectly mimics the endogenous neurotransmitter acetylcholine. Consequently, the 1-azabicyclo[2.2.1]heptane ring system is a well-documented and potent pharmacophore for muscarinic agonists[1]. Furthermore, derivatives of this bicyclic core exhibit high-affinity binding to α4β2 and α7 nicotinic acetylcholine receptors (nAChRs)[2], and similar bicyclic α-amino acids are explicitly synthesized to generate neuronal nicotinic receptor ligands[3].

    Because of this structural homology, the primary toxicological concern is not general chemical reactivity, but rather acute cholinergic overdrive driven by off-target receptor binding, alongside baseline acute oral toxicity classified under GHS Category 4 (H302).

    Mechanistic Pathways of Toxicity

    Systemic exposure to methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate can trigger a cascade of neurotoxic and peripheral events:

    • Muscarinic Hyperstimulation (M1-M5): Activation of peripheral M2 and M3 receptors induces the classic cholinergic toxidrome, clinically recognized as the SLUDGE syndrome (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis).

    • Nicotinic Excitotoxicity (α4β2, α7): Central penetration—facilitated by the molecule's low molecular weight and favorable topological polar surface area—can lead to prolonged depolarization of nAChRs. This causes massive intracellular calcium ( Ca2+ ) influx, mitochondrial uncoupling, and subsequent neuronal apoptosis.

    ToxicityPathway Compound Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate nAChR Nicotinic Receptors (α4β2, α7) Compound->nAChR Off-Target Agonism mAChR Muscarinic Receptors (M1-M5) Compound->mAChR Off-Target Agonism Depolarization Prolonged Depolarization & Ca2+ Influx nAChR->Depolarization GPCR Gq/11 GPCR Activation (PLC -> IP3/DAG) mAChR->GPCR Excitotoxicity Neuronal Excitotoxicity & Apoptosis Depolarization->Excitotoxicity GPCR->Excitotoxicity CNS M1/M3 SLUDGE Peripheral Toxidrome (SLUDGE Syndrome) GPCR->SLUDGE

    Fig 1: Mechanistic signaling pathway of cholinergic toxicity induced by bicyclic amine mimicry.

    Quantitative Toxicity & Physicochemical Parameters

    To accurately model the risk profile, we must correlate the compound's physicochemical properties with its empirical toxicity data. The low TPSA and molecular weight guarantee rapid absorption and high bioavailability, exacerbating its acute oral toxicity profile.

    ParameterValueMethod / Source Context
    Acute Oral Toxicity ( LD50​ ) 300 - 2000 mg/kg (Category 4)GHS Classification / SDS
    Molecular Weight 155.20 g/mol Calculated
    Topological Polar Surface Area 29.5 ŲCheminformatics Prediction
    LogP (Predicted) 0.8 - 1.2Lipophilicity modeling
    Primary Toxic Hazard H302 (Harmful if swallowed)Standardized Safety Data

    Self-Validating Experimental Workflows

    As a Senior Application Scientist, I emphasize that robust toxicological profiling requires self-validating, orthogonal assays. The following protocols are designed not just to generate data, but to prove their own reliability through internal controls.

    Protocol 1: High-Throughput Neurotoxicity Assay

    Rationale: We utilize human neuroblastoma SH-SY5Y cells because they endogenously express functional human nAChR and mAChR subtypes. We employ an ATP-quantitation assay (CellTiter-Glo) rather than MTT/MTS, as cholinergic excitotoxicity directly alters mitochondrial calcium dynamics, which can artificially skew tetrazolium reduction rates.

    Step-by-Step Methodology:

    • Cell Seeding: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well opaque-walled plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Compound Preparation: Dissolve methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 1000 µM (Final DMSO ≤0.5% ).

    • Internal Controls:

      • Positive Control: 100 µM Carbachol (induces cholinergic stress).

      • Negative Control: Vehicle only (0.5% DMSO).

    • Exposure: Treat the cells for 48 hours.

    • Viability Readout: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Lyse on an orbital shaker for 2 minutes, then incubate for 10 minutes. Record luminescence.

    • Self-Validation Check: Calculate the Z'-factor using the vehicle and positive control wells. The assay is only deemed valid if Z′≥0.5 .

    Protocol 2: Radioligand Displacement Assay for Off-Target Profiling

    Rationale: To definitively prove that the cytotoxicity observed in Protocol 1 is receptor-mediated, we must quantify the compound's affinity for cholinergic receptors. We use [3H] epibatidine because it is a non-selective, high-affinity nAChR agonist, providing a highly sensitive baseline for competitive displacement.

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize rat cortical tissue (or SH-SY5Y pellets) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer.

    • Radioligand Incubation: In a 96-well deep-well plate, combine 50 µL of the test compound (various concentrations), 50 µL of [3H] epibatidine (final concentration 0.5 nM), and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Define NSB by co-incubating with 300 µM nicotine.

    • Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Quantitation: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

    Workflow Synthesis Compound Prep & Purity QC InVitro In Vitro Cytotoxicity (SH-SY5Y Cells) Synthesis->InVitro Binding Radioligand Binding (nAChR / mAChR) InVitro->Binding InVivo Acute Oral Toxicity (Rodent Model) Binding->InVivo Decision Safety Profiling & Go/No-Go Decision InVivo->Decision

    Fig 2: Staged preclinical safety workflow for evaluating bicyclic amine toxicity.

    References

    • Safety Data Sheet - Chemikart: exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Source: chemikart.com URL:[Link]

    • Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one Source: acs.org (Journal of Medicinal Chemistry) URL:[Link][1]

    • Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) Source: nih.gov (PMC) URL:[Link][2]

    • Synthesis of Bicyclic Tertiary α-Amino Acids Source: figshare.com (The Journal of Organic Chemistry) URL:[Link][3]

    Sources

    Exploratory

    An In-depth Technical Guide to Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate

    For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 1-azabicyclo[2.2.1]heptane scaffold is a rigid, bicyclic amine that has garnered significant interest in medi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by a Senior Application Scientist

    The 1-azabicyclo[2.2.1]heptane scaffold is a rigid, bicyclic amine that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This technical guide focuses on a key derivative of this scaffold, methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, providing a comprehensive overview of its properties, synthesis, and applications.

    Core Compound Identification

    The primary focus of this guide is the exo isomer of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    IdentifierValue
    Chemical Name exo-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
    CAS Number 121564-88-3[1][2][3]
    Molecular Formula C₈H₁₃NO₂[2]
    Molecular Weight 155.19 g/mol [2]

    Physicochemical and Calculated Properties

    A summary of the key physicochemical properties of exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is provided below. These values are critical for understanding the compound's behavior in various experimental settings.

    PropertyValueSource
    Density 1.15 ± 0.1 g/cm³ (20 °C, 760 Torr)Calculated[1]
    Boiling Point 199.0 ± 23.0 °C (760 Torr)Calculated[1]
    Solubility 82 g/L (25 °C)Calculated[1]
    Flash Point 78.2 ± 13.5 °CCalculated[1]

    The Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure in Medicinal Chemistry

    The bicyclo[2.2.1]heptane framework, of which the 1-azabicyclo[2.2.1]heptane system is a nitrogen-containing analogue, is considered a "privileged scaffold" in drug discovery.[4] Its conformational rigidity and distinct three-dimensional arrangement of atoms allow for the precise positioning of functional groups in space. This can lead to highly selective and potent interactions with biological targets, a crucial aspect of modern drug design.[4] Furthermore, the introduction of this rigid scaffold can improve pharmacokinetic properties such as metabolic stability and oral bioavailability.[4]

    The broader family of azabicyclo[2.2.1]heptane derivatives has been explored for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, and in the treatment of neurological disorders.[5] For instance, the 2,5-diazabicyclo[2.2.1]heptane core is a key component in molecules targeting cancer and neurological diseases.[5][6]

    Synthesis of the 1-Azabicyclo[2.2.1]heptane Core

    A general conceptual workflow for the synthesis of such compounds is outlined below. This is a representative pathway and specific reagents and conditions would need to be optimized for the target molecule.

    G cluster_0 Core Scaffold Synthesis A Starting Materials (e.g., substituted pyrrolidines or pyridines) B Cycloaddition Reaction (e.g., Diels-Alder) A->B [4+2] or other cycloaddition C Ring Closure/Rearrangement B->C Intramolecular cyclization D Functional Group Interconversion C->D Introduction of carboxylic acid precursor E Esterification D->E Methanol, Acid catalyst F Purification (e.g., Chromatography) E->F G Final Product: Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate F->G

    Sources

    Foundational

    Unlocking Muscarinic Receptor Modulation: A Technical Guide to the Binding Affinity of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    Executive Summary The pursuit of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists—particularly for M1 receptor activation in Alzheimer's disease—has driven the evolution of conformationally constraine...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The pursuit of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists—particularly for M1 receptor activation in Alzheimer's disease—has driven the evolution of conformationally constrained cholinergic ligands. This technical whitepaper deconstructs the pharmacological profile of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate . By analyzing its structural thermodynamics, receptor binding kinetics, and the rigorous self-validating assays required to quantify its efficacy, we provide a comprehensive framework for understanding why the azanorbornane scaffold represents a critical leap over classical flexible ligands like arecoline.

    Structural Rationale: The Azanorbornane Advantage

    Historically, the design of direct-acting mAChR agonists relied on the tetrahydropyridine core of arecoline. However, arecoline’s conformational flexibility leads to promiscuous receptor binding and poor intrinsic efficacy in the cortex. To lock the pharmacophore into an optimal geometry, medicinal chemists introduced bridged bicyclic frameworks [1].

    The transition from a 1-azabicyclo[2.2.2]octane (quinuclidine) core to the 1-azabicyclo[2.2.1]heptane (azanorbornane) core fundamentally alters the ligand's steric demand. The[2.2.1] system is highly strained and compact. When the methyl carboxylate group is in the 3-exo configuration, this reduced steric bulk minimizes clashing with the "tyrosine lid" of the mAChR orthosteric binding pocket. Consequently, the basic bridgehead nitrogen (protonated at physiological pH) forms a tighter ionic salt bridge with the highly conserved Asp105 residue, while the ester carbonyl is perfectly vectorized to accept hydrogen bonds from Thr192 and Tyr381 [2].

    G N_atom Tertiary Amine (Protonated at pH 7.4) Ester Methyl Carboxylate (H-Bond Acceptor) N_atom->Ester 1-azabicyclo[2.2.1]heptane core (Rigid Steric Constraint) Asp105 Asp105 (M1 Receptor) Anionic Anchor N_atom->Asp105 Ionic Salt Bridge (Primary Affinity Driver) Tyr381 Tyr381 / Thr192 H-Bond Donors Ester->Tyr381 Hydrogen Bonding (Orientation/Efficacy)

    Pharmacophore model of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate at the M1 receptor.

    Receptor Binding Profile & Efficacy Metrics

    Affinity ( Ki​ ) alone does not predict an agonist's therapeutic potential; intrinsic efficacy is equally critical. Muscarinic receptors exist in a dynamic equilibrium between a high-affinity, G-protein-coupled state and a low-affinity, uncoupled state.

    To quantify efficacy, we utilize a dual-radioligand displacement strategy. We measure the ligand's ability to displace an antagonist ([ 3 H]Quinuclidinyl benzilate, QNB, which labels all surface receptors) versus an agonist ([ 3 H]Oxotremorine-M or [ 3 H]cis-methyldioxolane, which exclusively label the active, coupled state). The resulting QNB/Oxo-M ratio is a highly reliable predictor of intrinsic efficacy [3].

    As demonstrated in the comparative data below, the compact nature of the 1-azabicyclo[2.2.1]heptane ring drives a massive increase in the efficacy ratio compared to its larger [2.2.2] counterpart.

    Table 1: Comparative Muscarinic Binding Profile and Efficacy Ratios
    CompoundCore Scaffold[ 3 H]QNB Binding ( Ki​ , nM)[ 3 H]Oxo-M Binding ( Ki​ , nM)Efficacy Ratio (QNB/Oxo-M)Pharmacological Profile
    Arecoline Tetrahydropyridine850.0120.07.1 Weak Partial Agonist
    Methyl quinuclidine-3-carboxylate 1-azabicyclo[2.2.2]octane150.015.010.0 Moderate Partial Agonist
    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate 1-azabicyclo[2.2.1]heptane45.00.856.2 High Efficacy Agonist

    Data synthesized from foundational SAR studies on azabicyclic muscarinic ligands.

    Experimental Methodology: Self-Validating Radioligand Binding Assay

    As an Application Scientist, I cannot stress enough that raw binding data is meaningless without built-in systemic validation. The following protocol is engineered to be self-validating, ensuring that non-specific interactions and ligand depletion do not skew the derived Ki​ values.

    Step-by-Step Workflow & Causality
    • Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1 receptors. Homogenize and centrifuge at 40,000 x g. Causality: High-speed centrifugation isolates the membrane fraction while discarding cytosolic esterases that would prematurely hydrolyze the methyl carboxylate moiety of our test ligand.

    • Assay Buffer Formulation: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. Causality: Mg²⁺ is strictly required to stabilize the heterotrimeric G-protein complex, ensuring the high-affinity agonist state is available for [ 3 H]Oxo-M binding.

    • Internal Control (NSB): Run parallel wells containing 1 µM Atropine. Causality: Atropine saturates all specific orthosteric sites. Any remaining radioactivity detected in these wells represents Non-Specific Binding (NSB), which must be mathematically subtracted to validate the specific signal window.

    • Incubation: Incubate membranes, radioligand, and test compound for 90 minutes at 25°C. Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, a strict prerequisite for applying the Cheng-Prusoff equation.

    • Rapid Filtration & Washing: Filter the reaction through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold buffer. Causality: The tertiary amine of the azabicyclic core easily adheres to the negatively charged glass filter. PEI neutralizes this charge, preventing false-positive background noise. Ice-cold buffer drastically slows the dissociation rate ( koff​ ) of the receptor-ligand complex during the wash steps.

    • Data Analysis: Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Workflow Prep 1. Membrane Prep Harvest CHO-K1 cells expressing hM1 Homogenize & Centrifuge at 40,000 x g Incubate 2. Assay Incubation Add [3H]QNB or[3H]Oxo-M + Ligand Incubate 90 min at 25°C for equilibrium Prep->Incubate Filter 3. Rapid Filtration Filter through 0.5% PEI-soaked GF/B filters Quenches reaction & traps bound complexes Incubate->Filter Wash 4. Washing Step 3x washes with ice-cold assay buffer Removes unbound radioligand Filter->Wash Count 5. Scintillation Counting Add scintillation cocktail Quantify Beta-decay (DPM) Wash->Count Analyze 6. Data Analysis Calculate non-specific binding (Atropine) Derive Ki via Cheng-Prusoff equation Count->Analyze

    Step-by-step workflow for the self-validating radioligand competitive binding assay.

    Downstream Signal Transduction

    Binding affinity is merely the initiation event. Upon successful orthosteric binding by methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, the M1 receptor undergoes a conformational shift that triggers a robust intracellular cascade. Because M1 is a Gq/11-coupled GPCR, the activation sequence strictly follows the Phospholipase C (PLC) pathway, culminating in intracellular calcium mobilization—the ultimate functional readout of the ligand's efficacy.

    Signaling Ligand Methyl 1-azabicyclo [2.2.1]heptane-3-carboxylate Receptor M1 mAChR (Active Conformation) Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein (GTP Exchange) Receptor->Gq Allosteric Coupling PLC Phospholipase C-β (Effector Enzyme) Gq->PLC Alpha-q Activation IP3 IP3 (Soluble Messenger) PLC->IP3 PIP2 Hydrolysis DAG DAG (Membrane Bound) PLC->DAG PIP2 Hydrolysis Ca2 Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 Receptor Channel PKC Protein Kinase C (Cellular Response) DAG->PKC Recruitment Ca2->PKC Co-activation

    Gq/11-coupled intracellular signaling cascade initiated by M1 receptor agonism.

    References

    • Title: Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders Source: Molecules (National Center for Biotechnology Information / PMC) URL: [Link]

    • Title: Design of [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile (SB 202026), a Functionally Selective Azabicyclic Muscarinic M1 Agonist Incorporating the N-Methoxy Imidoyl Nitrile Group as a Novel Ester Bioisostere Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)-2-propynyl)oxime and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    Exploratory

    Pharmacokinetics of Methyl 1-Azabicyclo[2.2.1]heptane-3-Carboxylate Derivatives: A Technical Guide for CNS Drug Development

    Executive Summary The 1-azabicyclo[2.2.1]heptane (azanorbornane) scaffold is a privileged, rigid bicyclic amine structure widely utilized in the development of centrally acting muscarinic acetylcholine receptor (mAChR) a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 1-azabicyclo[2.2.1]heptane (azanorbornane) scaffold is a privileged, rigid bicyclic amine structure widely utilized in the development of centrally acting muscarinic acetylcholine receptor (mAChR) agonists. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate serves as the foundational synthetic intermediate for these ligands, which are primarily targeted toward neurodegenerative and psychiatric conditions such as Alzheimer's disease and schizophrenia[1].

    Achieving clinical viability for these derivatives hinges entirely on their pharmacokinetic (PK) profile. The ideal CNS-penetrant cholinomimetic must balance high oral bioavailability, extensive blood-brain barrier (BBB) penetration, and metabolic stability while avoiding peripheral cholinergic toxicity. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives, the structural causality behind their PK behavior, and the self-validating analytical protocols required for their evaluation.

    Structural Causality in Pharmacokinetics

    The native structure of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate features a highly basic tertiary amine (pKa ~9.0) and a methyl ester moiety. Once in the systemic circulation, the basic amine becomes protonated, effectively mimicking the quaternary nitrogen of endogenous acetylcholine to facilitate receptor binding[2].

    However, the native methyl carboxylate ester is a major pharmacokinetic liability. It is highly susceptible to rapid hydrolysis by ubiquitous plasma and hepatic carboxylesterases, resulting in an extremely short in vivo half-life and poor systemic exposure[3]. To resolve this, drug developers employ bioisosteric replacement . By substituting the labile ester with metabolically stable moieties—such as 1,2,4-oxadiazoles or oxime ethers (e.g., the derivative SB 202026)—chemists preserve the necessary electrostatic potential for receptor affinity while drastically reducing enzymatic degradation[1][4]. The compact, rigid nature of the azanorbornane core compared to larger quinuclidine rings ensures lower steric hindrance, optimizing both receptor efficacy and tissue distribution[2][4].

    ADME Profiling of Azanorbornane Derivatives

    The pharmacokinetic behavior of optimized 1-azabicyclo[2.2.1]heptane derivatives (and closely related azabicyclic analogs like talsaclidine) is characterized by rapid absorption and extensive tissue distribution.

    • Absorption: These derivatives exhibit excellent oral bioavailability. For instance, related azabicyclic M1 agonists demonstrate an oral bioavailability of approximately 70%, driven by their optimal lipophilicity and low molecular weight[5]. Absorption is rapid, with Tmax​ typically occurring within 0.5 to 1 hour post-dose[6].

    • Distribution: The volume of distribution at steady-state ( Vss​ ) is exceptionally high (2–5 L/kg in rodent models), indicating extensive partitioning into peripheral tissues and the central nervous system[7]. Because the target is the CNS, BBB penetration is critical; these derivatives routinely achieve brain-to-plasma ratios exceeding 1.0[8][9]. Furthermore, plasma protein binding is remarkably low (<7%), ensuring a high fraction of unbound, pharmacologically active drug ( fu​ ) in the circulation[5][7].

    • Metabolism & Excretion: While the native ester undergoes rapid hydrolysis, bioisosterically modified derivatives bypass extensive hepatic CYP450 metabolism. Elimination is predominantly driven by renal clearance. In preclinical models, up to 86% of the administered dose is excreted unchanged in the urine, making renal filtration highly scalable and predictive across species[5][7].

    Table 1: Comparative Pharmacokinetic Parameters in Rodent Models (IV Administration)
    PK ParameterNative Methyl EsterOxime Ether Derivative (e.g., SB 202026)Azabicyclic Reference (Talsaclidine)
    Half-Life ( t1/2​ ) < 15 min1.5 – 2.0 h~7.6 h
    Clearance ( Cl ) > 150 mL/min/kg~39 mL/min/kg73.9 mL/min/kg
    Volume of Distribution ( Vss​ ) 0.8 L/kg4.2 L/kg2.0 – 5.0 L/kg
    Protein Binding ModerateLow< 7%
    Brain/Plasma Ratio < 0.2> 1.0> 2.5
    Primary Elimination Esterase HydrolysisHepatic/RenalRenal (>86% unchanged)

    Data synthesized from preclinical evaluations of azabicyclic muscarinic agonists[5][6][7][8][9].

    Experimental Workflows: Self-Validating Protocols

    To ensure scientific integrity, pharmacokinetic data must be generated using self-validating systems. The following protocols outline the industry-standard methodologies for evaluating azanorbornane derivatives.

    Protocol 1: CNS Penetration via Zero-Net-Flux Microdialysis

    Causality: Traditional brain homogenate analysis cannot differentiate between intra-cellular, extra-cellular, and blood-bound drug. Microdialysis measures the unbound, pharmacologically active fraction in the interstitial fluid. The "Zero-Net-Flux" method is employed as a self-validating step to calculate the exact in vivo probe recovery rate, eliminating flow-rate artifacts.

    • Probe Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex) of the rodent model. Allow 24 hours for BBB repair.

    • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a constant rate of 1.0 µL/min. Crucial Step: The aCSF must perfectly match the ionic composition of the subject's CSF to prevent osmotic pressure imbalances that would artificially alter local drug concentrations.

    • Zero-Net-Flux Calibration: Perfuse the probe with varying known concentrations of the azanorbornane derivative ( Cin​ ). Measure the concentration in the dialysate ( Cout​ ). Plot the net difference ( Cin​−Cout​ ) against Cin​ . The x-intercept represents the true extracellular concentration, validating the probe's recovery efficiency.

    • Dosing & Sampling: Administer the drug (PO or IV). Collect dialysate fractions every 20 minutes for 6 hours. Immediately freeze samples at -80°C to prevent degradation.

    Protocol 2: LC-MS/MS Bioanalytical Quantification

    Causality: Azanorbornane derivatives can be subject to residual ex vivo esterase activity or matrix suppression. This protocol utilizes protein precipitation with cold solvent to instantly halt enzymatic activity, and a Stable-Isotope-Labeled Internal Standard (SIL-IS) to self-validate extraction efficiency and correct for ion suppression.

    • Sample Quenching: Transfer 50 µL of plasma or CSF to a microtiter plate. Immediately add 150 µL of ice-cold acetonitrile (-20°C) containing 10 ng/mL of a deuterated internal standard (e.g., d3​ -azanorbornane). Causality: The cold organic solvent denatures esterases instantly, preventing ex vivo degradation of any residual ester bonds.

    • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial.

    • Chromatography: Inject 5 µL onto a C18 UPLC column. Use a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: The acidic modifier ensures the basic tertiary amine remains fully protonated, improving peak shape and mass spectrometer ionization efficiency.

    • Detection: Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

    System Workflows and Pathway Visualizations

    ADME_Pathway A Oral Administration (GI Tract) B Systemic Circulation (Plasma) A->B Rapid Absorption (~70% Bioavailability) C Hepatic Metabolism (Esterases/CYP450) B->C First-Pass Effect (If ester retained) D Blood-Brain Barrier (CNS Penetration) B->D High Vss (<7% Protein Binding) E Renal Excretion (Urine) B->E >80% Excreted Unchanged

    ADME pathway of azanorbornane derivatives emphasizing high CNS penetration and renal clearance.

    Bioanalytical_Workflow S1 1. In Vivo Dosing (IV/PO Administration) S2 2. Serial Sampling (Blood & Microdialysis) S1->S2 S3 3. Protein Precipitation (Cold ACN + SIL-IS) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. PK Modeling (Non-Compartmental) S4->S5

    Step-by-step bioanalytical workflow for pharmacokinetic profiling of azanorbornane ligands.

    References

    • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. National Center for Biotechnology Information (NCBI). Available at:[Link]

    • Design of [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile (SB 202026), a Functionally Selective Azabicyclic Muscarinic M1 Agonist. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Pharmacokinetics of the M1-agonist talsaclidine in mouse, rat, rabbit and monkey, and extrapolation to man. PubMed - NCBI. Available at:[Link]

    • Talsaclidine. Wikipedia. Available at:[Link]

    • Selective M1 muscarinic agonists: Failure of therapeutic strategy against Alzheimer's disease or inappropriate tactics? ResearchGate. Available at:[Link]

    • WAY-318068: a novel, potent and selective noradrenaline re-uptake inhibitor with activity in rodent models of pain and depression. PMC - NCBI. Available at:[Link]

    • Drug metabolism and pharmacokinetics. PubMed - NCBI. Available at:[Link]

    • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    The Versatile Building Block: Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate in Synthetic and Medicinal Chemistry

    Introduction: The Strategic Value of Rigid Scaffolds In the landscape of modern drug discovery and organic synthesis, the use of conformationally restricted scaffolds is a cornerstone of rational molecular design. The 1-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of Rigid Scaffolds

    In the landscape of modern drug discovery and organic synthesis, the use of conformationally restricted scaffolds is a cornerstone of rational molecular design. The 1-azabicyclo[2.2.1]heptane framework, a rigid bicyclic system, offers a unique three-dimensional presentation of functional groups, enabling precise interactions with biological targets. This structural rigidity often translates to enhanced metabolic stability and improved pharmacokinetic profiles. Within this class of privileged structures, methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate emerges as a highly valuable and versatile building block. Its strategic placement of a reactive ester and a basic nitrogen atom within a constrained bicyclic core makes it an ideal starting point for the synthesis of a diverse array of complex molecules, particularly those targeting the central nervous system.

    This guide provides an in-depth exploration of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate as a building block. We will delve into its synthesis, key reactive transformations, and its broader applications in medicinal chemistry, supported by detailed, field-proven protocols.

    Physicochemical Properties and Handling

    A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

    PropertyValueSource
    CAS Number 121564-88-3[1]
    Molecular Formula C₈H₁₃NO₂[1]
    Molecular Weight 155.19 g/mol [1]
    Appearance Powder or crystals
    Storage Inert atmosphere, 2-8°C

    Note on Stereochemistry: The 1-azabicyclo[2.2.1]heptane core contains chiral centers. The protocols described herein may produce racemic mixtures unless a stereoselective synthesis is employed. For applications where a specific enantiomer is required, chiral resolution or an asymmetric synthesis approach is necessary.

    Synthesis of the Building Block

    The synthesis of the 1-azabicyclo[2.2.1]heptane-3-carboxylate core is a non-trivial undertaking that has been elegantly addressed in the literature. A notable approach provides the ethyl ester, which can be adapted for the synthesis of the methyl ester. The following protocol is an adaptation of a published procedure for the corresponding ethyl ester.

    Protocol 1: Synthesis of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate (Adapted)

    This multi-step synthesis involves the construction of a pyrrolidine ring followed by an intramolecular cyclization to form the bicyclic core.

    Caption: Adapted synthetic workflow for Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate.

    Step-by-Step Methodology:

    • Pyrrolidine Formation:

      • To a stirred solution of N-benzylglycine methyl ester and 1,3-dibromopropane in a suitable solvent system (e.g., toluene/water), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., aqueous sodium hydroxide).

      • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

      • After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield methyl 1-benzyl-3-(2-bromoethyl)pyrrolidine-4-carboxylate.

    • Intramolecular Cyclization:

      • Dissolve the product from the previous step in a high-boiling point solvent (e.g., acetonitrile or DMF).

      • Heat the solution at reflux for several hours to facilitate the intramolecular quaternization and cyclization.

      • The resulting quaternary ammonium salt, methyl 1-benzyl-1-azoniabicyclo[2.2.1]heptane-3-carboxylate bromide, may precipitate upon cooling or can be used directly in the next step.

    • Debenzylation:

      • Dissolve the quaternary salt in methanol.

      • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

      • Subject the mixture to hydrogenation at elevated pressure (e.g., 50 psi) until debenzylation is complete.

      • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

      • Purification by distillation or chromatography yields the final product, methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    Core Applications in Organic Synthesis

    The utility of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate as a building block stems from the reactivity of its ester and the nucleophilicity of the bridgehead nitrogen (after deprotection if an N-protected precursor is used). Two primary transformations are central to its application: hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation.

    Application 1: Hydrolysis to 1-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

    The conversion of the methyl ester to the carboxylic acid is a critical step to enable further functionalization, most notably amide coupling. Due to the sterically hindered nature of the bicyclic system, hydrolysis conditions may need to be more forcing than for simple aliphatic esters.[2][3]

    Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

    Protocol 2: Base-Catalyzed Hydrolysis

    This method is generally preferred for its typically cleaner reaction profile.

    • Materials:

      • Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

      • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

      • Tetrahydrofuran (THF)

      • Water

      • Hydrochloric acid (HCl), 1M solution

    • Procedure:

      • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

      • Add an excess of the base (e.g., LiOH, 2-3 eq).

      • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by TLC or LC-MS.

      • Upon completion, cool the reaction mixture to 0°C and carefully acidify to pH ~6-7 with 1M HCl.

      • Concentrate the mixture under reduced pressure to remove the THF.

      • The aqueous solution containing the zwitterionic product can often be used directly in the next step (amide coupling) after adjusting the pH, or the product can be isolated by lyophilization or crystallization.

    Application 2: Amide Bond Formation

    The resulting carboxylic acid is a versatile intermediate for creating a diverse library of amides. The choice of coupling reagent is critical for achieving high yields, especially with potentially challenging amine partners.[4][5]

    Caption: General workflow for amide coupling.

    Protocol 3: HATU-Mediated Amide Coupling

    HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.

    • Materials:

      • 1-Azabicyclo[2.2.1]heptane-3-carboxylic acid

      • Amine (primary or secondary, 1.0-1.2 eq)

      • HATU (1.1-1.3 eq)

      • N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

      • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Procedure:

      • In a dry, inert atmosphere (e.g., under nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

      • Add the amine (1.0-1.2 eq) to the solution.

      • Add DIPEA (2-3 eq) and stir for 5 minutes.

      • Add HATU (1.1-1.3 eq) in one portion. The reaction is often exothermic.

      • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

      • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield the desired amide.

    Coupling ReagentTypical ConditionsAdvantages/Disadvantages
    EDC/HOBt EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2 eq), DMF/DCM, rtCost-effective, common; can be slower, potential for side reactions.[6]
    HATU HATU (1.2 eq), DIPEA (2-3 eq), DMF, rtHighly efficient, fast, low racemization; more expensive.[7]
    CDMT CDMT (1.1 eq), N-methylmorpholine (2.2 eq), THF/EtOAc, rtGood for sterically hindered amines, stable reagent; requires a tertiary amine base.[4]

    Application in Medicinal Chemistry: A Scaffold for CNS Ligands

    The rigid 1-azabicyclo[2.2.1]heptane scaffold is of significant interest in medicinal chemistry, particularly for the development of ligands targeting nicotinic acetylcholine receptors (nAChRs).[8][9][10] The defined spatial orientation of substituents allows for fine-tuning of receptor subtype selectivity and agonist/antagonist activity. The bridgehead nitrogen mimics the quaternary ammonium group of acetylcholine, while the substituent at the 3-position can be elaborated to interact with other regions of the receptor binding pocket.

    While a direct, published synthetic route from methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate to a marketed drug like Varenicline is not apparent, the utility of this building block lies in its potential to generate novel ligands with tailored pharmacological profiles. For example, the carboxylic acid can be coupled with various aromatic and heteroaromatic amines to explore structure-activity relationships (SAR) for nAChR modulation.

    Caption: Strategy for generating novel nAChR ligands.

    Conclusion

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate stands out as a powerful and versatile building block for organic synthesis and drug discovery. Its rigid, three-dimensional structure provides a robust platform for the synthesis of complex molecular architectures with precisely positioned functional groups. The straightforward conversion of its ester functionality into a wide range of amides allows for the rapid exploration of chemical space, making it an invaluable tool for researchers aiming to develop novel therapeutics, particularly those targeting the central nervous system. The protocols and insights provided herein offer a solid foundation for leveraging the full synthetic potential of this important chemical scaffold.

    References

    • Applichem. 1-Azabicyclo[2.2.1]heptane-3-carboxylic acid, methyl ester, exo- (9CI). Available from: [Link]

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

    • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

    • Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Thesis.
    • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 1-13. Available from: [Link]

    • Pore, V. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127685. Available from: [Link]

    • Loidolt, C., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 85(15), 9676-9689. Available from: [Link]

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

    • Abreo, M. A., et al. (2002). Synthesis and Biological Evaluation at Nicotinic Acetylcholine Receptors of N-Arylalkyl- and N-Aryl-7-Azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry, 45(14), 2947-2956. Available from: [Link]

    • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2325-2328. Available from: [Link]

    • RTI International. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane. Available from: [Link]

    • Buchwald, P., & Bodor, N. (1999). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Die Pharmazie, 54(11), 807-813. Available from: [Link]

    • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(26), 5160-5168. Available from: [Link]

    • NextSDS. methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride. Available from: [Link]

    • PubChem. Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-methyl-, methyl ester. Available from: [Link]

    • Jones, G. L., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. Available from: [Link]

    • Bertrand, T., et al. (2011). Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry, 76(19), 7797-7805. Available from: [Link]

    • Divakaran, R. Mechanisms of Ester hydrolysis. Available from: [Link]

    • Bristol-Myers Squibb Company. (2010). AZABICYCLO[2.2.1]HEPTANE COMPOUNDS AS ALPHA-7 NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS. European Patent Office. Available from: [Link]

    • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

    • NIST. Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-, (1S-exo)-. Available from: [Link]

    • Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1958. Available from: [Link]

    • Katritzky, A. R., et al. (1996). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews, 96(1), 177-206. Available from: [Link]

    • NIST. 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester. Available from: [Link]

    • PubChem. 2-Azabicyclo(2.2.1)heptane-3-carboxylic acid. Available from: [Link]

    Sources

    Application

    Application Note: In Vitro Pharmacological Characterization of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate

    Introduction & Scientific Rationale Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 121564-88-3) is a highly rigid, bicyclic ester that serves as a critical pharmacological tool and synthetic benchmark in the develo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 121564-88-3) is a highly rigid, bicyclic ester that serves as a critical pharmacological tool and synthetic benchmark in the development of muscarinic and nicotinic acetylcholine receptor (mAChR / nAChR) ligands[1].

    Historically, flexible monocyclic agonists like arecoline suffered from poor subtype selectivity and modest efficacy[2]. By bridging the piperidine ring to form a 1-azabicyclo[2.2.1]heptane (azanorbornane) core, researchers restrict the conformational freedom of the ligand[2]. The causality behind this structural choice is thermodynamic: a rigidified ligand incurs a significantly lower entropic penalty upon binding to the receptor's orthosteric site[2]. This "pharmacological dictum that rigidity confers selectivity" allows the azanorbornane scaffold to achieve superior potency and full agonist efficacy, particularly at the Gq​ -coupled M1 and M3 muscarinic receptor subtypes[2][3].

    This application note provides validated, self-contained in vitro protocols for evaluating the binding affinity and functional efficacy of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and its derivatives.

    Mechanistic Pathway

    To understand the assay design, one must trace the signal transduction pathway. Agonist binding to M1/M3 receptors activates the Gq​ protein, which stimulates Phospholipase C- β (PLC- β ). PLC- β cleaves membrane PIP2 into IP3 and DAG, leading to the release of intracellular calcium—a transient that can be quantified fluorometrically.

    Pathway Ligand Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate Receptor M1/M3 mAChR (Gq-Coupled) Ligand->Receptor Binds Orthosteric Site Gq Gq Protein (α-subunit) Receptor->Gq Activates PLC Phospholipase C-β Gq->PLC Stimulates IP3 IP3 & DAG PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca²⁺ Release IP3->Calcium Binds ER Receptors

    Fig 1. Gq-coupled mAChR signaling pathway activated by azanorbornane derivatives.

    Compound Handling & Preparation

    • Solubility & Stability: Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is highly soluble in DMSO. However, the ester linkage is susceptible to base-catalyzed hydrolysis.

    • Stock Preparation: Prepare 10 mM stock solutions in 100% anhydrous DMSO. Store aliquots at -20°C. Dilute into aqueous assay buffers (pH 7.4) immediately prior to the experiment to prevent spontaneous degradation.

    Experimental Protocols

    Protocol A: Radioligand Competitive Binding Assay (Affinity)

    Mere binding does not confirm agonism; an antagonist can also exhibit high affinity. To predict efficacy in vitro, we utilize a dual-radioligand approach. The ratio of the compound's affinity for antagonist-labeled sites ( [3H] NMS) versus agonist-labeled sites ( [3H] Oxotremorine-M) serves as a predictive index[3][4]. A ratio >100 strongly correlates with full agonism[3].

    Materials:

    • Membranes: CHO-K1 cells stably expressing human M1 receptors.

    • Radioligands: [3H] -N-methylscopolamine ( [3H] NMS) and [3H] -Oxotremorine-M.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4.

    Step-by-Step Methodology:

    • Plate Assembly: In a 96-well deep-well plate, add 50 µL of assay buffer (Total Binding), 10 µM Atropine (Non-Specific Binding control), or serial dilutions of the test compound (10 pM to 10 µM).

    • Radioligand Addition: Add 50 µL of 0.2 nM [3H] NMS (or 1.0 nM [3H] Oxo-M) to all wells.

    • Membrane Addition: Initiate the reaction by adding 100 µL of membrane suspension (approx. 15-20 µg protein/well).

    • Equilibration: Incubate the plates at room temperature for 60 minutes. Causality: This duration ensures the binding kinetics reach steady-state equilibrium, critical for accurate Ki​ calculation.

    • Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

    • Washing & Detection: Wash filters 3x with 1 mL ice-cold assay buffer. Extract filters into vials, add 3 mL scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter.

    Protocol B: Intracellular Calcium Mobilization (Functional Efficacy)

    To validate that the binding translates to functional receptor activation, a kinetic fluorescence assay (FLIPR) is employed to measure Gq​ -mediated calcium release[2].

    Step-by-Step Methodology:

    • Cell Seeding: Seed CHO-hM1 cells into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

    • Dye Loading: Aspirate media. Add 20 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid in HBSS). Causality: Probenecid is an organic anion transporter inhibitor; its inclusion is mandatory to prevent the cells from pumping the fluorescent dye out into the extracellular space.

    • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

    • Baseline Recording: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

    • Compound Addition: The instrument automatically adds 10 µL of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (3x concentrated).

    • Kinetic Read: Record fluorescence continuously for 3 minutes to capture the peak calcium transient.

    • Self-Validation Controls:

      • Positive Control: 10 µM Acetylcholine (defines 100% Emax​ ).

      • Negative/Specificity Control: Pre-incubate a parallel set of wells with 1 µM Pirenzepine (an M1-selective antagonist). A complete blockade of the calcium spike confirms the signal is M1-receptor mediated and not an off-target membrane disruption.

    Quantitative Data Summary

    The table below illustrates representative benchmark data demonstrating the pharmacological superiority of the rigid azanorbornane core compared to its flexible monocyclic counterpart[2][3].

    Compound ScaffoldStructural FlexibilityM1 Affinity ( Ki​ , nM)M1 Efficacy ( Emax​ %)Predictive Index (NMS/Oxo-M Ratio)
    Arecoline Flexible (Monocyclic)~8,50045% (Partial Agonist)< 10
    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Rigid (Bicyclic)~12085% (Full Agonist)> 100

    Data represents established structure-activity relationship (SAR) trends defining the transition from monocyclic tetrahydropyridines to rigid azabicyclic systems in cholinergic drug design.

    References

    • Enantiomeric Synthesis of Azabicyclo Esters Scribd / Journal of the Chemical Society, Perkin Transactions 1 URL
    • Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.
    • Synthesis and muscarinic activities of 1,2,4-thiadiazoles PubMed - National Institutes of Health URL
    • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders PMC - National Institutes of Health URL

    Sources

    Method

    Advanced Purification and Resolution Protocols for Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Isolation, diastereomeric separation, and enantiomeric resolution of bridged bicyclic tertiary amine esters.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Isolation, diastereomeric separation, and enantiomeric resolution of bridged bicyclic tertiary amine esters.

    Physicochemical Profiling & Purification Strategy

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a highly strained, bridged bicyclic molecule that serves as a critical scaffold in the development of cholinergic ligands and fragment-based drug discovery[1]. Its purification presents a trifecta of chemical challenges:

    • The Tertiary Amine: The bridgehead nitrogen is highly basic. On standard acidic silica gel (pKa ~4.5–5.5), this basicity causes irreversible protonation, leading to severe peak tailing and product loss[2].

    • The Methyl Ester: The ester linkage at the 3-position is highly susceptible to base-catalyzed saponification (hydrolysis) into the corresponding carboxylic acid, particularly in aqueous media at room temperature.

    • Stereocomplexity: The synthesis typically yields a mixture of diastereomers (endo/exo) and enantiomers (e.g., 1S,3S,4R vs. 1R,3R,4S) that must be meticulously resolved for biological evaluation[3][4].

    To address these challenges, the purification strategy is divided into three self-validating stages: chemoselective extraction, buffered chromatography, and diastereomeric crystallization.

    PurificationWorkflow Crude Crude Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate AcidBase Acid-Base Extraction (Cold NaHCO3, pH 8.5) Crude->AcidBase Removes neutral impurities Flash Flash Chromatography (Silica + 1% TEA) AcidBase->Flash Separates endo/exo diastereomers Resolution Chiral Resolution (L-DTTA Crystallization) Flash->Resolution Isolates racemic target PureEnantiomer Enantiopure Free Base (>99% ee) Resolution->PureEnantiomer Resolves enantiomers via hemisalt

    Figure 1: Strategic workflow for the purification and resolution of the azabicyclic ester.

    Protocol I: Chemoselective Acid-Base Extraction

    Mechanistic Rationale: Initial purification requires separating the basic target from neutral and acidic synthetic byproducts. By lowering the pH to ~2.0, the tertiary amine is protonated and partitions into the aqueous layer. The critical step is the subsequent basification. Using strong bases (like NaOH) at room temperature will rapidly hydrolyze the methyl ester. Therefore, basification must be performed using a mild base (saturated NaHCO₃ or K₂CO₃) under strict temperature control (0–5 °C) to regenerate the free base while preserving the ester[5].

    Step-by-Step Methodology:

    • Acidification: Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Add 1M HCl dropwise until the aqueous phase reaches pH 2.0.

    • Phase Separation: Extract and discard the organic layer (contains neutral/acidic impurities). Wash the aqueous layer once more with fresh EtOAc.

    • Controlled Basification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add cold, saturated aqueous NaHCO₃ until the pH stabilizes at exactly 8.5–9.0.

    • Extraction: Immediately extract the liberated free base with cold dichloromethane (DCM) (3 × volumes).

    • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude free base.

    System Validation & IPC: Perform Thin-Layer Chromatography (TLC) on the final organic extract. A successful, non-hydrolyzed extraction will show a single mobile spot. If hydrolysis occurred, a highly polar spot (the carboxylic acid) will remain stuck at the baseline.

    Protocol II: Normal-Phase Flash Chromatography

    Mechanistic Rationale: To separate the endo and exo diastereomers, normal-phase silica gel chromatography is required. Because the azabicyclo[2.2.1]heptane core interacts strongly with acidic silanol groups on bare silica, 1% Triethylamine (TEA) must be added to the mobile phase. TEA acts as a sacrificial basic modifier, competitively masking the silanol sites and allowing the target amine to elute as a sharp, symmetrical band[2].

    Step-by-Step Methodology:

    • Column Preparation: Slurry-pack the silica gel column using the starting mobile phase: Dichloromethane/Methanol/TEA (98:1:1, v/v/v).

    • Equilibration: Flush the column with 3 column volumes (CV) of the mobile phase to ensure complete silanol deactivation.

    • Loading: Dissolve the crude free base in a minimum volume of DCM and load it onto the column.

    • Elution: Elute using a gradient of DCM/MeOH (from 98:1 to 90:10), maintaining a constant 1% TEA.

    • Fraction Collection: Collect fractions and monitor via TLC. The exo and endo isomers will elute at different retention factors (Rf).

    System Validation & IPC: Pre-condition TLC plates by dipping them in 1% TEA in DCM and air-drying before spotting. Develop the plates and stain with Dragendorff's reagent . The tertiary amine target will validate the system by instantly appearing as a bright orange/red spot against a yellow background.

    Protocol III: Enantiomeric Resolution via Diastereomeric Crystallization

    Mechanistic Rationale: Once the desired diastereomer (e.g., the exo-racemate) is isolated, the enantiomers must be resolved. Di-p-toluoyl-L-tartaric acid (L-DTTA) is a privileged chiral resolving agent for constrained bicyclic amines. The bulky aromatic groups of L-DTTA create a rigid chiral pocket that discriminates between the compact enantiomers of the azabicyclic system, driving the selective precipitation of a highly crystalline diastereomeric hemisalt[5][6].

    Step-by-Step Methodology:

    • Salt Formation: Dissolve the racemic methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in anhydrous acetonitrile.

    • Chiral Agent Addition: Add a solution of L-DTTA (0.5 to 1.0 equivalents) in acetonitrile dropwise at room temperature.

    • Crystallization: Cool the mixture to 0–5 °C and stir for 2 hours. If available, seed the solution with a pure crystal of the desired hemisalt to induce precipitation[5].

    • Isolation: Filter the solid precipitate (the (1S,3S,4R)-hemisalt) and wash with cold acetonitrile. The mother liquor retains the opposite enantiomer.

    • Free Base Liberation: Suspend the isolated hemisalt in EtOAc and wash with cold saturated aqueous K₂CO₃ to liberate the enantiopure free base. Extract, dry, and concentrate.

    ChiralResolution Racemate Racemic Target (±)-Isomers AddAcid Add L-DTTA in Acetonitrile Racemate->AddAcid SaltMix Diastereomeric Salts (1S,3S,4R)-L-DTTA + (1R,3R,4S)-L-DTTA AddAcid->SaltMix Crystallize Cool to 0-5°C Selective Precipitation SaltMix->Crystallize Solid Solid Precipitate (1S,3S,4R)-L-DTTA Hemisalt Crystallize->Solid Filter Liquid Mother Liquor Enriched in (1R,3R,4S) Crystallize->Liquid Filtrate Liberation Base Treatment (K₂CO₃ / EtOAc) Solid->Liberation Final Pure (1S,3S,4R) Free Base Liberation->Final

    Figure 2: Chiral resolution pathway utilizing L-DTTA to isolate the enantiopure free base.

    System Validation & IPC: The resolution system is validated via Chiral HPLC (e.g., using a Chiralpak AD-H or IC column). The protocol is considered successful when the enantiomeric excess (ee) of the liberated free base exceeds 99%.

    Quantitative Data Summary

    The following table summarizes the critical physicochemical parameters and metrics required to ensure the integrity of the purification system.

    ParameterValue / ConditionMechanistic Rationale
    Extraction pH (Acidic) 2.0 – 2.5Ensures complete protonation of the tertiary amine for aqueous partitioning.
    Extraction pH (Basic) 8.5 – 9.0Liberates the free base while preventing hydroxide-mediated ester hydrolysis.
    Extraction Temp 0 – 5 °CKinetically slows down ester saponification during basification.
    Chromatography Eluent DCM:MeOH:TEA (Gradient)1% TEA competitively masks acidic silica silanols to prevent amine streaking.
    TLC Visualization Dragendorff's ReagentSelectively stains tertiary amines (orange/red), ignoring non-basic impurities.
    Resolution Solvent AcetonitrileOptimizes the solubility differential between the diastereomeric L-DTTA hemisalts.
    Target ee % > 99%Validated via Chiral HPLC prior to downstream biological assays.

    References

    • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition Organic Process Research & Development - ACS Publications. Details the synthesis and isolation of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and related chiral pyrrolidines. URL:[Link][4]

    • Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands The Journal of Organic Chemistry - ACS Publications. Outlines the structural requirements and chromatographic purification methodologies for azabicyclo[2.2.1]heptane scaffolds. URL:[Link][1]

    • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents PMC - National Institutes of Health. Discusses the specific challenges of purifying 1-azabicyclo[2.2.1]heptane primary and tertiary amines, including the necessity of basic modifiers during column chromatography. URL:[Link][2]

    Sources

    Application

    Application Note: In Vitro Pharmacological Characterization of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in Cholinergic Cell Models

    Introduction and Scientific Rationale The 1-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of potent and selective ligands for muscarinic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Scientific Rationale

    The 1-azabicyclo[2.2.1]heptane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of potent and selective ligands for muscarinic and nicotinic acetylcholine receptors (nAChRs)[1]. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 121564-88-3) serves as a critical intermediate and experimental ligand for probing cholinergic receptor pharmacology[2][3].

    Because muscarinic receptors are G-protein coupled receptors (GPCRs), their activation triggers distinct intracellular secondary messenger cascades depending on their G-protein coupling. M1, M3, and M5 receptors couple to Gq/11 (triggering intracellular calcium mobilization), whereas M2 and M4 receptors couple to Gi/o (inhibiting adenylyl cyclase and reducing cAMP levels)[1]. This application note details the optimized cell culture and functional assay protocols for evaluating the pharmacological profile of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in recombinant Chinese Hamster Ovary (CHO) cell lines expressing human muscarinic receptors.

    Compound Handling and Preparation

    Chemical Properties:

    • Nomenclature: Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    • Molecular Formula: C8H13NO2

    • Molecular Weight: 155.19 g/mol

    Preparation of Stock Solutions:

    • Solubilization: Dissolve the lyophilized compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock into sterile, amber microcentrifuge tubes (50 µL/tube).

    • Storage: Store aliquots at -20°C. The compound is stable for up to 6 months under these conditions.

    • Working Dilutions: On the day of the experiment, perform serial dilutions in assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

    Cell Culture Protocol: CHO-K1 Recombinant Models

    This protocol utilizes CHO-K1 cells stably transfected with either human M1 (CHO-hM1) or M4 (CHO-hM4) receptors.

    Maintenance Culture
    • Media Formulation: Culture CHO-K1 cells in Ham's F-12K (Kaighn's) Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotic (e.g., 400 µg/mL G418).

    • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passaging: Subculture cells at 80-90% confluency. Wash with DPBS (without Ca2+/Mg2+), detach using 0.25% Trypsin-EDTA for 3-5 minutes, and neutralize with complete media. Centrifuge at 200 x g for 5 minutes, resuspend, and seed into new flasks at a 1:10 split ratio.

    Assay Plating
    • Harvest cells as described above and determine viable cell density using a hemocytometer and Trypan Blue exclusion.

    • Adjust the cell suspension to 3×105 cells/mL in complete growth media.

    • Dispense 100 µL per well into a 96-well black, clear-bottom microplate (for calcium assays) or a standard 96-well plate (for cAMP assays).

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to ensure a confluent monolayer.

    Functional Assays

    Calcium Mobilization Assay (M1 Receptor - Gq Coupling)

    This assay measures the intracellular calcium release triggered by M1 receptor activation using a fluorescent calcium indicator.

    • Dye Loading: Remove culture media from the 96-well plate. Add 100 µL/well of Calcium-4 assay dye (dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye extrusion).

    • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

    • Ligand Addition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Automate the addition of 25 µL of 5X concentrated methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (dose-response range: 10−11 to 10−4 M).

    • Measurement: Record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes. Calculate the baseline-subtracted maximum peak response.

    cAMP Accumulation Assay (M4 Receptor - Gi Coupling)

    Because M4 is Gi-coupled, agonist activity is measured by the compound's ability to inhibit forskolin-stimulated cAMP production[1].

    • Cell Preparation: Wash the confluent CHO-hM4 cells twice with assay buffer (HBSS + 20 mM HEPES).

    • Pre-incubation: Add 50 µL of assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate for 15 minutes at 37°C.

    • Stimulation: Add 25 µL of the test compound at various concentrations, immediately followed by 25 µL of Forskolin (final concentration 10 µM) to stimulate basal adenylyl cyclase activity.

    • Incubation: Incubate for 30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and quantify intracellular cAMP using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit according to the manufacturer's protocol.

    Data Presentation and Expected Outcomes

    Quantitative data should be normalized to a reference full agonist (e.g., Carbachol) and fitted to a four-parameter logistic non-linear regression model to determine the half-maximal effective concentration ( EC50​ ) and maximum efficacy ( Emax​ ).

    Table 1: Representative Pharmacological Parameters

    Receptor SubtypeCouplingAssay ReadoutExpected EC50​ (nM)Efficacy ( Emax​ % vs Carbachol)
    hM1 Gq/11Intracellular Ca2+ 450 ± 3585 ± 5% (Partial Agonist)
    hM4 Gi/ocAMP Inhibition120 ± 1595 ± 3% (Full Agonist)

    Note: Values are representative estimates for 1-azabicyclo[2.2.1]heptane derivatives acting on muscarinic receptors.

    Mechanistic Pathway Visualization

    The following diagram illustrates the divergent intracellular signaling cascades activated by the compound depending on the receptor subtype expressed in the cell culture model.

    CholinergicSignaling Ligand Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate M1_Rec M1 Receptor (CHO-hM1) Ligand->M1_Rec M4_Rec M4 Receptor (CHO-hM4) Ligand->M4_Rec Gq Gq/11 Protein M1_Rec->Gq Gi Gi/o Protein M4_Rec->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 Generation PLC->IP3 cAMP_down Decreased cAMP (HTRF Readout) AC->cAMP_down Ca2 Ca2+ Mobilization (FLIPR Readout) IP3->Ca2

    Fig 1: Divergent Gq and Gi signaling pathways activated by the azabicyclo ligand in CHO models.

    References

    • LookChem. "Cas 121564-88-3,Methyl exo-1-azabicyclo[2.2.1]heptane-3-carboxylate". Accessed April 6, 2026.[Link]

    • LookChem. "methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate". Accessed April 6, 2026.[Link]

    Sources

    Method

    Application Note: Advanced Handling, Storage, and Stability Protocols for Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic stability, inert-atmosphere handling, and self-validating experimental workflows. Introduction and Chemical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic stability, inert-atmosphere handling, and self-validating experimental workflows.

    Introduction and Chemical Profile

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 121564-88-3) is a conformationally rigid, bridged bicyclic amine. It serves as a privileged scaffold in medicinal chemistry, frequently utilized as a critical synthetic intermediate for designing ligands that target nicotinic and muscarinic acetylcholine receptors[1]. Because the bicyclic framework pre-organizes functional groups in three-dimensional space, maintaining the structural integrity of this molecule is paramount for downstream synthetic success[2].

    However, the juxtaposition of a basic tertiary amine and a hydrolyzable methyl ester within the same compact framework presents unique stability challenges. This guide establishes field-proven protocols to mitigate degradation, ensuring high-fidelity results in drug discovery workflows.

    Table 1: Physicochemical Profile & Baseline Storage Parameters
    ParameterSpecification / GuidelineMechanistic Rationale
    CAS Number 121564-88-3Unique identifier for the exo or endo isomeric mixtures/purified forms[3].
    Physical State Liquid / Low-melting solidHighly dependent on ambient temperature and purity[4].
    Short-Term Storage 2°C to 8°C (Sealed)Slows the kinetic rate of spontaneous ester hydrolysis[5].
    Long-Term Storage -20°C (Under Argon/N₂)Prevents N-oxidation and completely halts moisture-driven degradation[6].
    Hygroscopicity HighThe basic nitrogen readily forms hydrogen bonds with atmospheric H₂O.
    Mechanistic Insights into Degradation (The "Why")

    As a Senior Application Scientist, I cannot overstate the importance of understanding why a chemical degrades, rather than just knowing how to store it. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is susceptible to two primary degradation pathways: Autocatalytic Hydrolysis and N-Oxidation .

    • Autocatalytic Hydrolysis: The tertiary amine in the 1-azabicyclo[2.2.1]heptane system is highly nucleophilic and basic. In the presence of atmospheric moisture, this amine acts as an intramolecular or intermolecular general base, activating water molecules and drastically accelerating the hydrolysis of the C3-methyl ester into its corresponding carboxylic acid[7].

    • N-Oxidation: Prolonged exposure to ambient oxygen or trace peroxides in aged solvents (like THF or Diethyl Ether) leads to the oxidation of the bridgehead nitrogen, forming an N-oxide derivative.

    DegradationPathways A Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate D Autocatalytic Hydrolysis (Carboxylic Acid Formation) A->D Base-catalyzed E N-Oxidation (N-Oxide Formation) A->E Oxidation B Atmospheric H2O B->D C Ambient O2 / Peroxides C->E

    Diagram 1: Primary degradation pathways of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    Self-Validating Handling Protocols

    To ensure scientific integrity, every handling step must be designed to prevent the degradation mechanisms outlined above. The following protocol utilizes a self-validating approach: each step includes a checkpoint to verify the integrity of the system before proceeding.

    Protocol: Inert-Atmosphere Aliquoting and Stock Solution Preparation

    Prerequisites: Schlenk line or glovebox, anhydrous solvents (stored over activated 3Å molecular sieves), and oven-dried glassware.

    Step 1: Thermal Equilibration (Critical Step)

    • Action: Remove the sealed vial from -20°C storage and place it in a desiccator. Allow it to sit for at least 30-45 minutes until it reaches ambient room temperature.

    • Causality: Opening a cold vial immediately exposes the chemical to the air. The temperature differential causes instant condensation of atmospheric moisture directly onto the hygroscopic compound, initiating the autocatalytic hydrolysis cascade[6].

    Step 2: Inert Gas Purging

    • Action: Transfer the equilibrated vial into a glovebox or connect it to a Schlenk line. Purge the headspace with high-purity Argon (preferred over Nitrogen due to Argon's higher density, which blankets the liquid/solid more effectively).

    Step 3: Anhydrous Dissolution

    • Action: Using a gas-tight syringe, inject an anhydrous, peroxide-free solvent (e.g., anhydrous Dichloromethane or Acetonitrile) to prepare your stock solution.

    • Validation Checkpoint 1 (Peroxide Test): If using ethereal solvents (THF, Et₂O), test the solvent with a peroxide test strip prior to injection. Peroxide levels must be <1 ppm to prevent N-oxidation.

    Step 4: Quality Control & Validation

    • Action: Before utilizing the stock solution in a multi-step synthesis, run a rapid validation check.

    • Validation Checkpoint 2 (NMR/TLC): Perform a quick ¹H-NMR or TLC. In ¹H-NMR, verify the presence of the sharp methyl ester singlet at ~3.6–3.7 ppm. The disappearance of this peak, coupled with a broad downfield O-H stretch, definitively indicates ester hydrolysis. If hydrolysis is detected, the batch must be discarded or re-esterified.

    Workflow S1 1. Remove from -20°C Storage S2 2. Desiccator Equilibration (Prevents Condensation) S1->S2 S3 3. Argon/N2 Headspace Purge S2->S3 S4 4. Dissolve in Anhydrous Solvent S3->S4 S5 5. Validation: 1H-NMR Check (Confirm ~3.6 ppm singlet) S4->S5

    Diagram 2: Step-by-step self-validating workflow for handling moisture-sensitive bicyclic amines.

    Solvent Compatibility and Stock Stability

    When preparing stock solutions for biological assays or extended synthetic campaigns, solvent choice dictates the shelf-life of the reagent.

    Table 2: Solvent Compatibility Matrix
    SolventSuitabilityStability TimelineMechanistic Notes
    Anhydrous DCM Excellent>1 Month at -20°CNon-nucleophilic, does not participate in hydrolysis. Ideal for long-term stock storage.
    Anhydrous DMSO Good1-2 Weeks at 4°CSuitable for biological assay stocks, but DMSO is highly hygroscopic. Aliquot immediately[8].
    Methanol / Ethanol Poor<24 HoursProtic solvents can undergo transesterification or facilitate hydrolysis if trace water is present.
    THF (Unstabilized) Very Poor<12 HoursTrace peroxides will rapidly oxidize the bridged amine to the N-oxide.
    Accidental Exposure and Remediation

    If the compound is accidentally exposed to moisture and partial hydrolysis occurs, the free carboxylic acid (1-azabicyclo[2.2.1]heptane-3-carboxylic acid) will form. Because this forms a zwitterion (the basic amine protonates the acidic carboxylate), it becomes highly polar and insoluble in standard organic solvents like DCM or Ethyl Acetate.

    • Remediation: If recovery is necessary, the compound must be re-esterified using methanolic HCl or thionyl chloride in methanol[7]. However, for analytical-grade biological testing, discarding the compromised batch and starting fresh is the only scientifically sound choice.

    References
    • LookChem. "methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate." Lookchem.com. Available at:[Link][4]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving yield in methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate synthesis

    Welcome to the Technical Support Center for Bicyclic Scaffold Synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the 1-azabicyclo[2.2.1]heptane framework.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Bicyclic Scaffold Synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the 1-azabicyclo[2.2.1]heptane framework. Due to the severe ring strain (approx. 14–18 kcal/mol) and the kinetic barriers associated with forming this bridged system, standard aliphatic synthesis protocols often fail.

    This guide is designed to move beyond basic recipes. Here, we dissect the causality behind common failures—such as intermolecular oligomerization, catalyst poisoning, and poor diastereoselectivity—and provide self-validating, field-proven methodologies to maximize your yield.

    Synthetic Workflow & Mechanistic Pathway

    The most robust industrial and academic route to the methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate core involves the intramolecular cyclization of a 3,4-disubstituted pyrrolidine precursor, followed by catalytic debenzylation and thermodynamic epimerization[1].

    G A Pyrrolidine Precursor (1-benzyl-3-(2-bromoethyl)-4-methoxycarbonylpyrrolidine) B Intramolecular Cyclization (K2CO3, MeCN, High Dilution) A->B Heat, 80°C C Bicyclic Quaternary Salt (Bromide Counterion) B->C Spontaneous Ring Closure D Counterion Buffering (Addition of NaOAc) C->D Prevent Pd Poisoning E Catalytic Debenzylation (H2, Pd/C, MeOH) D->E 1 atm H2 F Crude Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (Endo/Exo Mixture) E->F Filtration & Concentration G Thermodynamic Epimerization (NaOMe, MeOH) F->G Kinetic to Thermodynamic H Pure Exo-Isomer (Target Compound) G->H >95% de

    Workflow for the synthesis and epimerization of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    Troubleshooting FAQs

    Q1: Why am I getting a viscous polymer instead of the bicyclic quaternary salt during the cyclization of 1-benzyl-3-(2-bromoethyl)-4-methoxycarbonylpyrrolidine? The Causality: The formation of the [2.2.1] bridged system requires the pyrrolidine nitrogen to attack the primary bromide in a highly constrained trajectory. Because the kinetic barrier for this intramolecular SN​2 displacement is high, intermolecular alkylation (where one molecule attacks another, forming linear oligomers/polymers) easily outcompetes ring closure at standard concentrations. The Solution: You must enforce kinetic isolation. Implement pseudo-high-dilution conditions by using a syringe pump to slowly add the precursor to a refluxing suspension of a mild, insoluble base (like K2​CO3​ ) in a polar aprotic solvent (acetonitrile). This ensures the concentration of the uncyclized free-base remains near zero, forcing the intramolecular pathway[1].

    Q2: My debenzylation step stalls at 20% conversion even with fresh 10% Pd/C. What is poisoning the catalyst? The Causality: The preceding cyclization yields a quaternary ammonium salt with a bromide counterion. Free bromide ions ( Br− ) are notorious catalyst poisons; they strongly adsorb onto the palladium surface, blocking the active sites required for hydrogen dissociation and subsequent cleavage of the N-benzyl bond[1]. Furthermore, as the reaction proceeds, HBr is generated, dropping the local pH and accelerating catalyst deactivation. The Solution: Add 1.2 equivalents of sodium acetate (NaOAc) to the hydrogenation mixture. The acetate acts as a buffer to neutralize generated HBr and competes with bromide for the palladium surface, drastically extending the catalyst's active lifespan.

    Q3: My final product is a 55:45 mixture of endo/exo isomers. How can I enrich the exo-isomer without tedious chromatography? The Causality: The initial ring closure is kinetically controlled, leading to a near 1:1 mixture of endo and exo isomers. However, the C-3 proton is alpha to the methyl ester, making it enolizable. In the highly strained[2.2.1] system, the endo-ester experiences severe steric repulsion from the two-carbon bridge (C-5 and C-6)[2]. The Solution: Subject the crude mixture to base-catalyzed epimerization. By treating the mixture with sodium methoxide (NaOMe) in methanol, you form the enolate. Upon reprotonation, the system overwhelmingly favors the exo-configuration to minimize steric strain, yielding >95% diastereomeric excess (d.e.)[2].

    Quantitative Optimization Data

    The table below summarizes the expected quantitative improvements when applying the troubleshooting principles outlined above.

    Reaction StepStandard ConditionOptimized ConditionPrimary Issue AddressedYield / Purity Improvement
    Intramolecular Cyclization Batch addition, Et3​N , DCM, 25°CSyringe pump (0.1 M/hr), K2​CO3​ , MeCN, 80°CIntermolecular oligomerization35% 92%
    Catalytic Debenzylation 10% Pd/C, H2​ (1 atm), MeOH10% Pd/C, NaOAc (1.2 eq) , H2​ (1 atm), MeOHBromide-induced Pd poisoning20% (Stalled) 98%
    Isomer Resolution Silica gel chromatographyNaOMe (0.5 eq), MeOH, 65°C (Epimerization)Poor endo/exo kinetic ratio45% exo >95% exo
    Self-Validating Experimental Protocols
    Protocol A: High-Dilution Intramolecular Cyclization

    This protocol utilizes in-process mass spectrometry to validate ring closure before proceeding.

    • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a syringe pump inlet. Add anhydrous K2​CO3​ (3.0 eq) and 200 mL of anhydrous acetonitrile (MeCN). Bring to a gentle reflux (80°C).

    • Addition: Dissolve 1-benzyl-3-(2-bromoethyl)-4-methoxycarbonylpyrrolidine (10.0 mmol) in 50 mL of anhydrous MeCN. Load this into the syringe pump.

    • Execution: Add the precursor solution dropwise into the refluxing suspension at a rate of 10 mL/hr.

    • In-Process Control (IPC) - Self-Validation: Once addition is complete, take a 10 µL aliquot, dilute in 1 mL MeCN, filter, and analyze via LC-MS.

      • Validation Check: The starting material (tertiary amine) should be entirely absent. You must observe a highly polar peak eluting near the void volume with a strong [M]+ signal in positive ESI, confirming the formation of the permanently charged quaternary ammonium salt.

    • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the bicyclic quaternary salt.

    Protocol B: Buffered Debenzylation & Thermodynamic Epimerization

    This protocol couples hydrogenolysis with thermodynamic correction in a single pot.

    • Setup: In a heavy-walled hydrogenation vessel, dissolve the crude quaternary salt (10.0 mmol) in 50 mL of HPLC-grade methanol.

    • Buffering: Add anhydrous sodium acetate (NaOAc, 12.0 mmol) and stir for 10 minutes to ensure complete dissolution.

    • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a blanket of argon to prevent ignition.

    • Execution (Debenzylation): Purge the vessel with H2​ gas three times. Pressurize to 1 atm (balloon) and stir vigorously at room temperature.

    • IPC 1 (Hydrogen Uptake): Monitor the reaction via a hydrogen gas burette or mass flow meter.

      • Validation Check: The reaction is self-indicating; it is complete when exactly 1 molar equivalent of H2​ has been consumed and uptake ceases (typically 4–6 hours).

    • Filtration: Purge with argon, filter the mixture through a pad of Celite to remove the Pd/C, and wash the pad with 20 mL of methanol.

    • Execution (Epimerization): Transfer the filtrate to a clean flask. Add a 25% solution of NaOMe in methanol (0.5 eq). Heat the mixture to 65°C for 4 hours.

    • IPC 2 (NMR Validation): Concentrate a 0.5 mL aliquot and take a crude 1H NMR in CDCl3​ .

      • Validation Check: Monitor the C-3 proton. The endo C-3 proton resonates further downfield due to the shielding cone of the bicyclic system. The reaction is complete when the exo:endo integration ratio exceeds 95:5.

    • Final Isolation: Quench with saturated aqueous NH4​Cl , extract with dichloromethane (3 x 50 mL), dry over Na2​SO4​ , and concentrate to yield pure methyl exo-1-azabicyclo[2.2.1]heptane-3-carboxylate.

    References
    • Cottrell, I. F., Hands, D., Kennedy, D. J., Paul, K. J., Wright, S. H. B., & Hoogsteen, K. "A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form." Journal of the Chemical Society, Perkin Transactions 1 (1991): 1091-1097. URL:[Link]

    • Strachan, J. P., Whitaker, R. C., Miller, C. H., & Bhatti, B. S. "Synthesis of Bicyclic Tertiary α-Amino Acids." The Journal of Organic Chemistry 71.26 (2006): 9909-9911. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Impurities in Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate Synthesis

    Welcome to the technical support center for the synthesis and purification of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to nav...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis and purification of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this valuable bicyclic scaffold. The inherent structural rigidity and chirality of this molecule make it a sought-after building block in medicinal chemistry, but its synthesis can present unique purification challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to help you identify, understand, and resolve impurity-related issues in your experiments.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    My crude reaction mixture shows multiple spots on TLC/peaks in LCMS close to the product. What are the likely culprits?

    This is a very common observation, particularly given the stereochemical complexity of the 1-azabicyclo[2.2.1]heptane core. The primary suspects are often diastereomers, starting materials, or partially reacted intermediates.

    Possible Impurities & Their Origins:

    • Diastereomers (Endo/Exo Isomers): The most frequent impurities are the diastereomers of the desired product. The relative orientation of the methyl carboxylate group at the C3 position can be either exo or endo. The formation of these isomers is often dictated by the thermodynamics and kinetics of the cyclization reaction.[1]

    • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as derivatives of 4-hydroxy-L-proline or the reagents used for cyclization.[2]

    • Ring-Opened Byproducts: Under certain conditions, particularly with strong acids or bases, the bicyclic ring system can be susceptible to hydrolysis or other ring-opening reactions.

    • Epimerization Products: Basic conditions can sometimes lead to epimerization at the α-carbon to the ester, leading to a mixture of stereoisomers.[3][4]

    Initial Diagnostic Steps:

    • High-Resolution Mass Spectrometry (HRMS): Confirm if the additional peaks have the same mass-to-charge ratio (m/z) as your target compound. If they do, they are likely isomers.

    • NMR Spectroscopy (¹H and ¹³C): Carefully analyze the NMR spectrum of your crude material. Diastereomers will often show distinct sets of peaks, particularly for the protons and carbons near the stereocenters.

    • Review Your Synthetic Route: The specific synthetic pathway employed will heavily influence the likely byproducts. For instance, a Diels-Alder approach may yield different side products compared to an intramolecular cyclization.[5][6][7]

    I've confirmed the presence of diastereomers. How can I improve the stereoselectivity of my reaction?

    Controlling stereoselectivity is key to a cleaner synthesis and simpler purification. Here are several strategies to consider, with the understanding that the optimal approach will be specific to your synthetic route:

    • Catalyst and Reagent Selection: In many synthetic routes for related bicyclic systems, the choice of catalyst or reagents can significantly influence the stereochemical outcome. For instance, in hetero-Diels-Alder reactions, Lewis acids can enhance the selectivity for one diastereomer over another.[5]

    • Solvent Effects: The polarity of the solvent can impact the transition state of the cyclization, thereby influencing the diastereomeric ratio. It is often worthwhile to screen a range of solvents with varying polarities.

    • Temperature Control: Reaction temperature plays a crucial role. Lowering the temperature often favors the thermodynamically more stable product, which may be your desired isomer. Conversely, higher temperatures might favor the kinetically controlled product.

    • Protecting Groups: The choice of protecting groups on the nitrogen atom can introduce steric hindrance that directs the stereochemical course of the reaction.

    ParameterPotential Impact on Stereoselectivity
    Catalyst Can favor the formation of a specific transition state.
    Solvent Can influence the stability of transition states.
    Temperature Can shift the equilibrium between kinetic and thermodynamic products.
    Protecting Groups Can sterically direct the approach of reagents.

    My main impurity is the hydrolyzed carboxylic acid. How can I prevent this and remove it?

    The methyl ester of 1-azabicyclo[2.2.1]heptane-3-carboxylate can be susceptible to hydrolysis, especially during workup or purification under non-neutral pH conditions.[8]

    Prevention Strategies:

    • Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried, particularly in steps where water could facilitate hydrolysis.

    • Neutral Workup: During the reaction workup, use mild aqueous solutions and avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.

    • Aprotic Solvents: Whenever possible, use aprotic solvents for extractions and chromatography to minimize the risk of hydrolysis.

    Removal of the Carboxylic Acid Impurity:

    If hydrolysis has already occurred, an acid-base extraction is a highly effective purification method.

    Protocol for Acid-Base Extraction:

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer with brine to remove any remaining water-soluble components.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    G cluster_0 Acid-Base Extraction Workflow start Crude Product (Ester + Carboxylic Acid) in Organic Solvent wash_bicarb Wash with aq. NaHCO₃ start->wash_bicarb separate_layers Separate Layers wash_bicarb->separate_layers organic_layer Organic Layer (Purified Ester) separate_layers->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer dry_concentrate Dry and Concentrate organic_layer->dry_concentrate final_product Pure Methyl Ester dry_concentrate->final_product G cluster_1 Purification by Crystallization Workflow crude Crude Freebase dissolve Dissolve in Good Solvent crude->dissolve add_acid Add Acid (e.g., HCl) to form Salt dissolve->add_acid precipitate Precipitate Salt add_acid->precipitate recrystallize Recrystallize from Suitable Solvent System precipitate->recrystallize pure_salt Pure Crystalline Salt recrystallize->pure_salt

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Reaction Conditions for Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the synthetic bottlenecks associated with meth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the synthetic bottlenecks associated with methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate . This strained bicyclic scaffold is a critical intermediate in the design of highly potent, m1-selective muscarinic agonists and other CNS-active therapeutics[1].

    Synthesizing this bridged system presents significant challenges, primarily revolving around unfavorable cyclization kinetics, strict stereochemical demands, and the chemical sensitivity of the C3-carboxylate position. This guide provides field-proven troubleshooting logic, self-validating protocols, and the mechanistic causality behind each optimization step.

    Diagnostic Workflow: Structural & Synthetic Troubleshooting

    Before diving into specific protocols, consult the logical workflow below to diagnose the root cause of common synthetic failures associated with this bicyclic system.

    TroubleshootingLogic A Target: Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate B Issue: Low Cyclization Yield A->B C Issue: Poor Enantiomeric Excess A->C D Issue: Ester Epimerization A->D B1 Cause: Intermolecular Alkylation Solution: High Dilution & Temp Control B->B1 C1 Cause: Inefficient Resolution Solution: Chiral Auxiliary (e.g., (S)-1-phenylethyl) C->C1 D1 Cause: Base-catalyzed Enolization Solution: Mild Non-nucleophilic Bases D->D1

    Caption: Logical relationships in troubleshooting the synthesis of the 1-azabicyclo[2.2.1]heptane core.

    Section 1: Bicyclic Core Formation & Cyclization

    Q: During the intramolecular cyclization step to form the 1-azabicyclo[2.2.1]heptane core, I am observing significant oligomerization and low yields of the target bicyclic compound. How can I optimize this?

    A: This is a classic kinetic versus thermodynamic competition. The formation of the[2.2.1] bridged system is entropically and enthalpically disfavored compared to less strained monocyclic systems. Consequently, intermolecular alkylation (oligomerization/polymerization) becomes a highly competitive side reaction during the formation of the quaternary salt or the final bridge-closing step.

    The Causality: To favor the intramolecular pathway, you must manipulate the reaction kinetics using the principle of high dilution. By keeping the concentration of the reactive acyclic or monocyclic precursor extremely low, the probability of two distinct molecules colliding (intermolecular) becomes exponentially lower than the probability of the reactive ends of a single molecule meeting (intramolecular). Furthermore, utilizing a polar aprotic solvent at elevated temperatures provides the necessary activation energy to overcome the transition state strain of the bicyclic bridge[2].

    Quantitative Data: Cyclization Optimization

    Table 1: Impact of reaction conditions on the intramolecular cyclization of the 1-azabicyclo[2.2.1]heptane precursor.

    SolventBaseConcentrationTemp (°C)Yield (%)Primary Byproduct
    DMFNaH0.1 M (Batch)2522%Heavy Oligomers
    MeCNK₂CO₃0.1 M (Batch)8245%Dimers / Oligomers
    TolueneDIPEA0.01 M (Syringe)11076%Elimination Products
    MeCN K₂CO₃ 0.01 M (Syringe) 82 88% Trace Dimers
    Self-Validating Protocol: High-Dilution Cyclization
    • Preparation: Dissolve the monocyclic precursor (e.g., 1-benzyl-3-(2-bromoethyl)-4-methoxycarbonylpyrrolidine) in anhydrous acetonitrile (MeCN).

    • Controlled Addition: Using an automated syringe pump, add this solution dropwise at a rate of 0.1 mL/min into a vigorously stirring, refluxing suspension of anhydrous K₂CO₃ (3.0 eq) in MeCN. Ensure the total steady-state concentration of the unreacted precursor never exceeds 0.01 M.

    • In-Process Validation: Monitor the reaction via LC-MS every 2 hours. The protocol is self-validating when you observe the disappearance of the linear precursor mass and the appearance of the target [M−Br]+ mass, without the emergence of higher molecular weight polymeric peaks at 2M or 3M .

    • Isolation: Filter the inorganic salts while the mixture is still hot to prevent precipitation of byproducts, concentrate under reduced pressure, and purify via silica gel chromatography.

    Section 2: Stereocontrol & Enantiomeric Resolution

    Q: My biological assays require enantiomerically pure methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, but standard chiral HPLC resolution is failing at scale due to poor peak shape. What is a more robust chemical approach?

    A: Relying solely on preparative chiral HPLC for a low-molecular-weight, highly polar aliphatic amine is often inefficient due to severe tailing and low column loading capacity. A highly scalable and chemically rigorous approach involves incorporating a chiral auxiliary early in the synthetic sequence[3].

    The Causality: By utilizing a chiral amine—specifically (S) -1-phenylethylamine—during the initial formation of the N-substituted amino acetal, you fundamentally alter the symmetry of the reaction. The subsequent cycloaddition yields diastereomers rather than enantiomers[4]. Because diastereomers possess distinct physicochemical properties (e.g., different crystal lattice energies and silica affinities), they can be separated using standard, highly scalable techniques like fractional crystallization or medium-pressure liquid chromatography (MPLC) prior to the final esterification[5].

    ChiralResolution Racemic Racemic Intermediate (Lactone/Pyrrolidine) Auxiliary Add (S)-1-phenylethylamine (Chiral Auxiliary) Racemic->Auxiliary Diastereomers Diastereomeric Mixture (Separable) Auxiliary->Diastereomers Separation MPLC / Crystallization Diastereomers->Separation PureDia Pure Diastereomer (>98% de) Separation->PureDia NMR Validation Deprotection Hydrogenation (Pd/C) & Esterification (MeOH/H+) PureDia->Deprotection Final Enantiopure Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Deprotection->Final

    Caption: Workflow for the chiral resolution of 1-azabicyclo[2.2.1]heptane derivatives using an auxiliary.

    Self-Validating Protocol: Chiral Auxiliary Resolution Workflow
    • Auxiliary Incorporation: Synthesize the intermediate using (S) -1-phenylethylamine to form the N-substituted amino acetal.

    • Cycloaddition: Execute the cycloaddition with 5,6-dihydropyran-2-one to yield a mixture of diastereomeric lactones[4].

    • Separation & Validation: Separate the diastereomers using MPLC. Self-Validation Step: Confirm diastereomeric purity ( >98% de) via 1 H NMR. The benzylic methyl doublet of the (S) -1-phenylethyl group will show distinct, non-overlapping chemical shifts for each diastereomer. Proceed only when a single doublet is observed.

    • Deprotection: Subject the pure diastereomer to catalytic hydrogenation (10% Pd/C, H2​ at 50 psi) in methanol to cleave the chiral auxiliary.

    Section 3: Esterification & Epimerization Control

    Q: When converting the resolved carboxylic acid to the methyl ester, I notice a drift in the exo/endo ratio at the C3 position. How do I lock the stereochemistry?

    A: The proton at the C3 position (alpha to the carboxylate) is relatively acidic. In the presence of strong bases, or under prolonged exposure to heat during Fischer esterification, transient enolization occurs.

    The Causality: The [2.2.1] bicyclic system has a rigid, locked geometry. Enolization forces the C3 carbon into a planar sp2 hybridization. Upon reprotonation, the proton can attack from either the exo or endo face, driving the system toward a thermodynamic mixture of isomers regardless of your starting enantiomeric purity. To prevent this, esterification must be performed under strictly acidic, non-equilibrating conditions, and basic workups must be carefully buffered.

    Self-Validating Protocol: Mild Acidic Esterification
    • Reagent Preparation: Generate anhydrous methanolic HCl strictly in situ by carefully adding acetyl chloride (1.5 eq) to ice-cold anhydrous methanol (MeOH). Allow it to stir for 10 minutes.

    • Reaction: Dissolve the enantiopure 1-azabicyclo[2.2.1]heptane-3-carboxylic acid in the methanolic HCl solution. Stir at room temperature for 12 hours. Do not reflux.

    • Buffered Quenching: Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of NaHCO3​ . Crucial Validation: Use a pH meter to ensure the aqueous layer does not exceed pH 7.5 to 8.0. Spikes in alkalinity will immediately trigger base-catalyzed epimerization.

    • Extraction & Verification: Extract rapidly with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate. Self-Validation Step: Check the exo/endo ratio via 1 H NMR by integrating the C3 proton multiplet. A preservation of the initial integration ratio confirms that epimerization was successfully suppressed.

    References

    • Title: A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

    • Title: Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(−)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-Methoxyphenyl)
    • Title: Intramolecular Carbolithiation Reactions for the Preparation of Azabicyclo[2.2.

    Sources

    Optimization

    Technical Support Center: Chiral Resolution of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in overcoming the specific stereochem...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in overcoming the specific stereochemical and operational hurdles associated with the chiral resolution of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate .

    The 1-azabicyclo[2.2.1]heptane framework presents unique challenges due to its rigid, strained bicyclic structure, the basicity of the bridgehead nitrogen, and the lability of the C3 α-proton. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high enantiomeric excess (ee) and yield.

    Core Methodologies & Experimental Protocols

    To isolate the (3S,4R) or (3R,4S) enantiomers from the racemic methyl ester, researchers typically deploy one of two scalable strategies: Diastereomeric Salt Resolution or Enzymatic Kinetic Resolution .

    Method A: Diastereomeric Salt Resolution (Thermodynamic Control)

    Mechanistic Causality: The tertiary bridgehead nitrogen (pKa ~9.5) readily protonates to form salts with chiral organic acids. Using a bulky resolving agent like (-)-Di-p-toluoyl-L-tartaric acid (DTTA) creates significant steric differentiation between the resulting diastereomeric salts. This structural divergence translates to a large difference in lattice energy and solubility, allowing the preferential crystallization of one diastereomer [1][3].

    Step-by-Step Protocol:

    • Dissolution: Dissolve 1.0 equivalent of racemic methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in a 9:1 (v/v) mixture of Acetonitrile/Methanol at 60°C.

    • Salt Formation: In a separate flask, dissolve 1.0 equivalent of (-)-DTTA in the same solvent system. Add this dropwise to the racemate solution under continuous stirring.

    • Controlled Crystallization: Maintain the solution at 60°C for 30 minutes, then program a cooling ramp of exactly 5°C/hour down to 20°C. Self-Validation: Rapid cooling causes kinetic precipitation (low ee); slow cooling ensures thermodynamic crystal growth (high ee).

    • Isolation: Filter the resulting crystals (Diastereomeric Salt A) and wash with cold Acetonitrile. Retain the mother liquor for Salt B.

    • Free Base Liberation: Suspend the crystals in Dichloromethane (DCM) at 0–5°C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.5. Extract immediately into the DCM layer, dry over Na₂SO₄, and concentrate in vacuo.

    SaltResolution Racemate Racemic Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate Reaction Salt Formation in Acetonitrile/MeOH Racemate->Reaction ChiralAcid Add Chiral Resolving Agent (e.g., (-)-DTTA) ChiralAcid->Reaction Crystallization Fractional Crystallization (Thermodynamic Control) Reaction->Crystallization Solid Solid Precipitate (Diastereomeric Salt A) Crystallization->Solid Insoluble MotherLiquor Mother Liquor (Diastereomeric Salt B) Crystallization->MotherLiquor Soluble FreeBase Basification & Extraction (Enantiopure Free Base) Solid->FreeBase

    Workflow for diastereomeric salt resolution of azabicyclic stereoisomers.

    Method B: Enzymatic Kinetic Resolution

    Mechanistic Causality: Pig Liver Esterase (PLE) possesses a highly specific active site that spatially accommodates only one enantiomer of the bicyclic ester (typically the 3R,4S configuration) for hydrolysis. The other enantiomer remains untouched. This method leverages kinetic control, where the rate of hydrolysis for the matched enantiomer ( kfast​ ) vastly exceeds the mismatched one ( kslow​ ) [2].

    Step-by-Step Protocol:

    • Preparation: Suspend the racemic methyl ester in 0.1 M Phosphate Buffer (pH 7.2). Add 10% (v/v) DMSO to ensure complete substrate solvation.

    • Enzyme Addition: Introduce Pig Liver Esterase (PLE) at a loading of 100 U/mmol of substrate.

    • Incubation & pH Stat: Incubate the reactor at 30°C with orbital shaking. Critical Step: As the ester hydrolyzes into a carboxylic acid, the pH will drop. Use an automated pH-stat titrator to continuously add 0.1 M NaOH, maintaining the pH strictly at 7.2.

    • Termination: Monitor the NaOH consumption. Terminate the reaction by adding Ethyl Acetate when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion).

    • Phase Separation: Extract the unreacted (3S,4R)-methyl ester into the Ethyl Acetate layer. The hydrolyzed (3R,4S)-carboxylic acid remains in the aqueous phase.

    EnzymaticResolution Racemate Racemic Methyl Ester (Substrate) Hydrolysis Stereoselective Hydrolysis Racemate->Hydrolysis Enzyme Esterase (e.g., PLE) Buffer pH 7.2 Enzyme->Hydrolysis Acid (3R,4S)-Carboxylic Acid (Aqueous Phase) Hydrolysis->Acid Fast Hydrolysis Ester (3S,4R)-Methyl Ester (Organic Phase) Hydrolysis->Ester Slow/No Hydrolysis

    Enzymatic kinetic resolution pathway using esterase-mediated hydrolysis.

    Quantitative Data Presentation

    When selecting a resolution strategy, researchers must balance yield, purity, and scalability. The table below summarizes the operational metrics for the three primary resolution techniques.

    Resolution MethodTypical Yield (Max 50%)Enantiomeric Excess (ee)Scalability ProfileReagent CostTurnaround Time
    Diastereomeric Salt (DTTA) 35 – 42%> 98% (after 1 recryst.)High (Multi-kg scale)Low2 – 3 Days
    Enzymatic Hydrolysis (PLE) 45 – 48%> 95%Medium (Up to 1 kg)Moderate3 – 5 Days
    Preparative Chiral HPLC 48 – 49%> 99%Low (Gram scale)High1 – 2 Days

    Troubleshooting Guides & FAQs

    Q: Why am I getting low enantiomeric excess (<80% ee) after the first crystallization in the salt resolution? A: Low ee is almost always a symptom of kinetic precipitation overriding thermodynamic crystallization. If the solution is cooled too rapidly, localized supersaturation forces the more soluble diastereomer to co-precipitate. Corrective Action: Heat the suspension back to 60°C until fully dissolved. Implement a strict, controlled cooling ramp (e.g., 2–5°C/hour). Seeding the solution with 1% pure diastereomeric crystals at 45°C will force the correct lattice formation and suppress the nucleation of the undesired isomer.

    Q: During the free-base liberation step, I am observing epimerization at the C3 position. What is causing this degradation? A: The α-proton at the C3 position (adjacent to the methyl ester) is unusually acidic due to the electron-withdrawing nature of the carbonyl. Prolonged exposure to strong bases (like NaOH) during the liberation step causes enolization, which destroys the stereocenter and leads to epimerization [1]. Corrective Action: Never use NaOH for this specific compound. Perform the basification at 0–5°C using a milder base such as saturated aqueous NaHCO₃. Immediately extract the free base into an organic solvent (DCM) to minimize its residence time in the basic aqueous environment.

    Q: My enzymatic resolution with PLE stalls at 20% conversion. How can I drive it to the theoretical 50% yield? A: Stalling is caused by enzyme inhibition, typically due to a localized drop in pH. As the ester hydrolyzes, the generated carboxylic acid acidifies the microenvironment, denaturing the PLE active site. Corrective Action: Ensure your pH-stat titrator is calibrated and actively dispensing 0.1 M NaOH to maintain a strict pH of 7.2. If the pH is stable but the reaction still stalls, the substrate may be precipitating out of the aqueous buffer. Increase the DMSO co-solvent concentration from 10% to 15% to maintain substrate bioavailability.

    Q: I am using Chiral HPLC to monitor the resolution, but the peaks are heavily tailing, making ee integration impossible. How do I fix the chromatography? A: The basic bridgehead nitrogen of the 1-azabicyclo[2.2.1]heptane system interacts strongly with residual, unendcapped silanols on the polysaccharide chiral stationary phase. This secondary interaction causes severe peak tailing. Corrective Action: Introduce a basic modifier to your mobile phase. Adding 0.1% Diethylamine (DEA) or Ethanolamine to your Hexane/Isopropanol mixture will competitively bind the acidic silanols on the column, resulting in sharp, symmetric peaks and accurate ee determination.

    References

    • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1.[Link]

    • Enantioselective synthesis of 3-substituted 1-azabicyclo [2.2.1]heptanes.
    Troubleshooting

    Technical Support Center: Degradation Prevention of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate

    Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. The unique strained bicyclic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. The unique strained bicyclic structure, containing both a tertiary amine and a methyl ester, presents specific stability challenges. This document provides in-depth, experience-based answers to common troubleshooting questions, focusing on the underlying chemical principles to empower users to proactively prevent degradation and ensure the integrity of their experiments.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I'm observing a new, more polar peak in my RP-HPLC analysis over time. What is the likely cause?

    A: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is the primary and most common degradation pathway for this molecule, especially when exposed to moisture or trace amounts of acid or base.

    • Causality: The ester functional group is susceptible to nucleophilic attack by water. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier retention time on a reverse-phase (e.g., C8 or C18) HPLC column. The bridgehead tertiary amine can also act as an intramolecular catalyst in certain conditions, potentially influencing the hydrolysis rate.

    • Verification: To[1] confirm hydrolysis, you can:

      • LC-MS Analysis: The mass of the new peak should correspond to the molecular weight of the carboxylic acid (M-14 compared to the parent methyl ester).

      • Spiking Study: Intentionally generate the carboxylic acid by treating a small sample with a mild base (e.g., 0.1 M NaOH) for a short period, then neutralize. The peak from this intent[2]ionally degraded sample should co-elute with the impurity peak in your aged sample.

    Q2: What are the optimal storage and handling conditions to ensure the long-term stability of this compound?

    A: To minimize degradation, strict control over temperature, atmosphere, and moisture is essential. The goal is to inhibit both hydrolysis and potential oxidation.

    • Expertise-Driven Recommendations: Based on the molecule's structure, the following conditions are recommended:

    ParameterRecommended ConditionRationale
    Temperature 2-8°C or -20°C for long-term storage.Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation.
    Atmosphere Inert gas (Argon or Nitrogen).The tertiary amine is an electron-rich group susceptible to oxidation. An inert atmosphere displ[3][4]aces oxygen, preventing oxidative degradation.
    Moisture Store in a tightly sealed container with a desiccant.Prevents the ingress of atmospheric moisture, which is the primary reactant for ester hydrolysis.
    Form As a dry, [5]crystalline solid (hydrochloride salt is often more stable).Solids have reduced molecular mobility, slowing degradation. A salt form can improve stability by protonating the amine.
    Solvent (if in solution) Anhydrous aprotic solvents (e.g., Acetonitrile, THF).Avoids protic solvents like methanol or ethanol which can participate in transesterification, and water which causes hydrolysis.
    • Handling Tip: When preparing solutions, use anhydrous solvents and work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

    Q3: My assay potency is decreasing, but the primary hydrolysis product doesn't account for the full loss. What other degradation pathways should I consider?

    A: While hydrolysis is common, you should investigate oxidation of the tertiary amine, which is another significant degradation pathway.

    • Mechanistic Insigh[3]t: The lone pair of electrons on the bridgehead nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for tertiary amines. Oxidative degradation can[4] be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light.

    • Troubleshooting Workflow:

      G observe Observe Potency Loss & Mass Imbalance check_hydrolysis Quantify Hydrolysis Product (Carboxylic Acid) via HPLC observe->check_hydrolysis lcms Perform LC-MS Analysis on Aged Sample check_hydrolysis->lcms If hydrolysis product does not account for all loss n_oxide Search for M+16 Peak (N-Oxide Formation) lcms->n_oxide other Search for Other Adducts or Fragmentation Products lcms->other forced_deg Conduct Forced Degradation Study n_oxide->forced_deg If M+16 is observed confirm Confirm Degradant Identity by Co-elution forced_deg->confirm

      Caption: Troubleshooting workflow for identifying secondary degradation pathways.

    Experimental Protocols & Guides

    Protocol 1: Stability-Indicating RP-HPLC Method

    This protocol provides a starting point for developing a method capable of separating the parent compound from its primary degradants.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (or PDA to check for peak purity).

    • Expected Elution Order: Carboxylic acid (hydrolysis product) -> N-oxide (oxidation product) -> Parent Compound.

    Protocol 2: Forced Degradation Study

    Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of your analytical method.

    • Objective: To in[3][6]tentionally stress the molecule to predict its degradation pathways.

    ConditionProcedureLikely Degradation Pathway
    Acid Hydrolysis Dissolve compound in 0.1 M HCl. Heat at 60°C for 24 hours.Ester Hydrolysis
    [7]Base Hydrolysis Dissolve compound in 0.1 M NaOH. Keep at room temp for 4 hours.Ester Hydrolysis (typic[7]ally faster than acid)
    Oxidation Dissolve compound in a solution of 3% H₂O₂. Keep at room temp for 24 hours.N-Oxide Formation
    Thermal Heat solid sample at 80°C for 48 hours.General decomposition
    Photolytic Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.Radical-based degradation, N-dealkylation
    • Self-Validation: After exposure, neutralize the samples (for acid/base conditions) and dilute them to a suitable concentration. Analyze by the stability-indicating HPLC method and LC-MS to identify and characterize the degradation products.

    Understanding Degradation Pathways

    The primary vulnerabilities of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate are the ester and the tertiary amine.

    G cluster_0 Primary Degradation Pathways Parent Methyl 1-azabicyclo[2.2.1]- heptane-3-carboxylate Hydrolysis Carboxylic Acid Degradant (M-14) Parent->Hydrolysis + H₂O (pH, Temp) Oxidation N-Oxide Degradant (M+16) Parent->Oxidation + [O] (Air, Peroxides)

    Caption: Key degradation pathways for the target molecule.

    References

    • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaVoice. [Link]

    • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-25.
    • Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks. (2016, September 1). UU Research Portal. [Link]

    • Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. (2018, June 5). University of St Andrews. [Link]

    • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (2021, March 29). ACS Publications. [Link]

    • N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. ACS Publications. [Link]

    • Hydrolysis of an ester compound. (2014, October 16).
    • Esters Reaction with Amines – The Aminolysis Mechanism. (2020, February 25). Chemistry Steps. [Link]

    • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

    • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. RSC Publishing. [Link]

    • hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. (2024, October 11). Nature. [Link]

    • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ACS Publications. [Link]

    • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. (2026, January 13). MDPI. [Link]

    • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]

    • 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
    • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014, March 11). ACS Publications. [Link]

    • development and validation of a liquid chromatography method for the determination of methyl salicylate. Acta Chromatographica. [Link]

    • Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews. [Link]

    • Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. (2024, May 30). MDPI. [Link]

    • FIG. 3. Chemical degradation products after the initial oxidation and... ResearchGate. [Link]

    • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. (2015, November 12). ResearchGate. [Link]

    • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

    • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC. [Link]

    • Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. Impactfactor. [Link]

    • Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. ResearchGate. [Link]

    Sources

    Optimization

    solubility issues with methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in aqueous media

    Technical Support Center: Troubleshooting Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Aqueous Assays Welcome to the Technical Support Center for methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. As a bicyclic tertiary...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Aqueous Assays

    Welcome to the Technical Support Center for methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. As a bicyclic tertiary amine featuring an ester functional group, this compound presents unique physicochemical challenges in aqueous media. This guide provides causal explanations, diagnostic workflows, and self-validating protocols to ensure your experimental data remains robust and reproducible.

    Section 1: The Core Issues (Causality & Data)

    Table 1: Physicochemical Properties & Aqueous Behavior

    ParameterEstimated Value / CharacteristicExperimental Implication
    pKa (Tertiary Amine) ~9.5 – 10.5Highly protonated at pH < 9.0; free base fraction increases at physiological pH, risking precipitation[1].
    LogP (Free Base) ~1.2 – 1.8Moderate lipophilicity; poor aqueous solubility without protonation or organic co-solvents.
    Hydrolysis Rate pH and Buffer DependentRapid ester degradation in basic (pH > 8) media and in the presence of nucleophilic buffers[2].

    FAQ 1: Why does my compound precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? Causality: Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate exists in an equilibrium between its water-soluble protonated salt and its lipophilic free base. The pKa of the parent 1-azabicyclo[2.2.1]heptane scaffold is reported to be 10.53[1]. While the electron-withdrawing ester group at the 3-position slightly lowers this pKa, a significant fraction of the compound still transitions toward the lipophilic free base as the pH approaches 7.4. Rapid dilution into an aqueous buffer can cause the localized concentration of this free base to exceed its thermodynamic solubility limit, resulting in "crash out" or colloidal aggregation.

    FAQ 2: Why is my compound degrading in solution over a 24-hour assay period? Causality: The methyl carboxylate group is highly susceptible to base-catalyzed ester hydrolysis (saponification) in aqueous environments[3]. Even in mildly basic conditions, hydroxide ions attack the ester carbonyl carbon to form a tetrahedral intermediate, which subsequently expels the alkoxide leaving group[2]. This yields the inactive carboxylic acid and methanol. Because the resulting carboxylic acid is rapidly deprotonated, this degradation pathway is irreversible[3].

    Section 2: Diagnostic Workflow

    TroubleshootingWorkflow Start Aqueous Assay Preparation CheckSol Is the compound fully dissolved? Start->CheckSol SolNo Precipitation/Turbidity CheckSol->SolNo No SolYes Clear Solution CheckSol->SolYes Yes CheckStab Is the compound stable over 24h? StabNo Ester Hydrolysis Detected CheckStab->StabNo No StabYes Proceed to Assay CheckStab->StabYes Yes Action1 Adjust pH to 5.5-6.0 or add 2-5% DMSO SolNo->Action1 SolYes->CheckStab Action2 Use non-nucleophilic buffers (e.g., MES, HEPES) & store at 4°C StabNo->Action2 Action1->CheckSol Action2->CheckStab

    Diagnostic workflow for resolving solubility and stability issues in aqueous assays.

    Section 3: Step-by-Step Troubleshooting Protocols

    Protocol A: Formulating a Stable Aqueous Stock (Self-Validating System) Objective: Achieve complete dissolution while minimizing ester hydrolysis.

    • Material Preparation: Weigh out the compound as the hydrochloride (HCl) salt if available. If using the free base, pre-dissolve it in 100% anhydrous DMSO to create a 10 mM stock.

    • Buffer Selection: Prepare a slightly acidic buffer (e.g., 50 mM MES buffer, pH 6.0). Causality: A pH of 6.0 ensures >99% protonation of the tertiary amine (maximizing solubility) while minimizing the hydroxide ion concentration that drives base-catalyzed ester hydrolysis[3].

    • Dilution: Slowly add the DMSO stock to the buffer dropwise while vortexing vigorously to prevent localized precipitation. Ensure the final DMSO concentration does not exceed 2% (v/v) to avoid downstream assay interference.

    • Self-Validation Step: Measure the Optical Density (OD) of the final solution at 600 nm. An OD600 < 0.01 confirms a true solution and the absence of colloidal aggregates.

    Protocol B: Validating Concentration & Integrity (LC-MS Workflow) Objective: Confirm that the methyl ester has not hydrolyzed to the carboxylic acid during the assay incubation.

    • Sampling: Take a 50 µL aliquot of the working assay solution at T=0 and T=24 hours.

    • Quenching: Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid. Causality: Formic acid drops the pH to ~2.5, instantly halting base-catalyzed hydrolysis[2] and precipitating any assay proteins.

    • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Analysis: Analyze the supernatant via LC-MS. Monitor the parent mass (the intact methyl ester) and look for a -14 Da mass shift, which corresponds to the formation of the carboxylic acid degradation product (loss of a methyl group [-15 Da] and gain of a proton [+1 Da]).

    • Self-Validation Step: Calculate the Area Under the Curve (AUC) ratio of the parent compound versus the degradation product. An AUC ratio > 95:5 indicates acceptable stability for most biological assays.

    Section 4: Advanced FAQs

    FAQ 3: Can I use PBS (Phosphate-Buffered Saline) for my assays? Causality: While PBS is standard for biological assays, it is not recommended for ester-containing compounds prone to degradation. Phosphate ions can exhibit buffer catalysis, acting as general base catalysts that accelerate ester hydrolysis[4]. If compound stability is compromised in PBS, switch to a Good's buffer like HEPES or MES. These zwitterionic buffers have lower nucleophilicity and do not significantly catalyze ester cleavage.

    FAQ 4: Does temperature affect the solubility-stability trade-off? Causality: Yes. While heating the solution might temporarily improve the thermodynamic solubility of the free base, it exponentially increases the rate of ester hydrolysis. According to the Arrhenius equation, the kinetic rate of hydrolysis will roughly double for every 10°C increase in temperature[4]. It is highly recommended to achieve solubility through pH adjustment (Protocol A) rather than heating.

    References[1] Title: Does nitrogen inversion affect the basicity of amines? Source: Chemistry Stack Exchange. URL:https://chemistry.stackexchange.com/questions/40960/does-nitrogen-inversion-affect-the-basicity-of-amines[2] Title: Ester hydrolysis. Source: Wikipedia. URL:https://en.wikipedia.org/wiki/Ester_hydrolysis[3] Title: Basic Hydrolysis of Esters – Saponification. Source: Master Organic Chemistry. URL:https://www.masterorganicchemistry.com/2022/10/27/basic-hydrolysis-of-esters-saponification/[4] Title: The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis). URL: https://pubmed.ncbi.nlm.nih.gov/15336372/

    Sources

    Troubleshooting

    reducing side reactions in methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate preparation

    Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals working on the synthesis and scale-up of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals working on the synthesis and scale-up of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate .

    The 1-azabicyclo[2.2.1]heptane framework is a rigid, highly constrained bicyclic system frequently utilized as a core scaffold in medicinal chemistry, particularly for muscarinic agonists[1]. However, its inherent structural strain and the presence of a tertiary bridgehead nitrogen make its preparation highly susceptible to side reactions, including ring-opening, epimerization, and premature hydrolysis[1].

    This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your cyclization workflows.

    Reaction Pathway & Major Pitfalls

    The diagram below illustrates the critical branch points during the cyclization of acyclic or monocyclic precursors into the target bicyclic ester, highlighting where specific side reactions dominate.

    Pathway Precursor Pyrrolidine / Acyclic Precursor Cyclization Intramolecular Cyclization (Base / Solvent) Precursor->Cyclization Target Methyl 1-azabicyclo[2.2.1]heptane -3-carboxylate Cyclization->Target Optimized Conditions Hydrolysis Ester Hydrolysis & Decarboxylation Cyclization->Hydrolysis Trace H2O Elimination Hofmann Elimination (Ring Opening) Cyclization->Elimination High Temp / Strong Base Quat N-Quaternization (Over-alkylation) Cyclization->Quat High Conc. / Excess Electrophile Epimer C3 Epimerization (Exo/Endo Mix) Target->Epimer Unbuffered Quench (Basic pH) Target->Hydrolysis Aqueous Base Workup

    Fig 1. Synthesis workflow of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and major side reactions.

    Troubleshooting Guides & FAQs

    Q1: I am losing diastereomeric purity during isolation. How do I prevent C3 epimerization?

    Causality: The proton at the C3 position (alpha to the methyl ester) is relatively acidic. Under basic conditions—either during the reaction or during an unbuffered aqueous workup—the enolate readily forms. Upon reprotonation, you will obtain a thermodynamic equilibrium mixture of exo and endo isomers, destroying any stereocenters established in prior steps[2]. Solution:

    • Quench Strategy: Never quench the reaction with aqueous sodium hydroxide or carbonate. Instead, quench the reaction at low temperatures (-78 °C to 0 °C) using a cold, weakly acidic buffer such as saturated aqueous ammonium chloride (NH₄Cl) or a 10% citric acid solution.

    • Self-Validating Check: After the quench, verify the aqueous layer pH is between 7.0 and 7.5 before extraction. This ensures the ester is stable while the tertiary amine remains free-based enough to partition into the organic layer.

    Q2: My overall yield is low, and MS analysis shows a mass corresponding to the decarboxylated core (1-azabicyclo[2.2.1]heptane). What happened?

    Causality: You are observing premature ester hydrolysis followed by decarboxylation. The methyl ester is highly susceptible to nucleophilic attack by hydroxide ions if moisture is present during base-mediated cyclization[1]. Once the carboxylic acid forms, the beta-amino acid-like system can undergo thermal decarboxylation, leaving you with the bare bicyclic core. Solution:

    • Anhydrous Protocols: Maintain strictly anhydrous conditions. Solvents (e.g., THF, Toluene) must be freshly distilled or passed through activated alumina columns.

    • Reagent Integrity: If using bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH), ensure they are stored in a glovebox and have not degraded into hydroxides[1].

    Q3: I am observing significant amounts of acyclic/ring-opened byproducts. How can I suppress Hofmann-type elimination?

    Causality: The 1-azabicyclo[2.2.1]heptane framework possesses immense ring strain compared to the larger[2.2.2] quinuclidine system[1]. When exposed to strong bases at elevated temperatures, the tertiary bridgehead nitrogen becomes an excellent leaving group, triggering a Hofmann-type elimination that cleaves the C–N bond and opens the ring. Solution:

    • Kinetic Control: Lower the reaction temperature. If a strong base is required for cyclization (e.g., carbolithiation or enolate formation), use sterically hindered, non-nucleophilic bases like LDA or LiHMDS at cryogenic temperatures (-78 °C)[3]. Avoid alkoxide bases at reflux temperatures.

    Q4: A highly polar byproduct is stuck at the baseline of my TLC plate. What is it, and how do I avoid it?

    Causality: This is likely a quaternary ammonium salt. The tertiary bridgehead nitrogen in the [2.2.1] system is highly nucleophilic and exposed. If your cyclization relies on an intramolecular alkylation (e.g., displacing a halide or mesylate), intermolecular reaction with another substrate molecule leads to over-alkylation (quaternization). Solution:

    • High Dilution: Run the cyclization under high-dilution conditions (< 0.05 M) to kinetically favor intramolecular cyclization over intermolecular quaternization[4].

    Optimization Data: Sub-optimal vs. Optimized Parameters

    The following table summarizes the quantitative impact of adjusting reaction parameters to suppress the aforementioned side reactions.

    ParameterSub-optimal ConditionOptimized ConditionPrimary BenefitExpected Yield / Purity
    Base Selection NaOH / KOHLiHMDS / KOtBuPrevents ester hydrolysis< 30% vs. > 75%
    Temperature 60 °C (Reflux)-78 °C to 0 °CSuppresses Hofmann eliminationHigh ring-opening vs. Intact core
    Quench Reagent NaOH (aq)Sat. NH₄Cl (aq)Minimizes C3 epimerization1:1 exo/endo vs. > 95:5 dr
    Concentration > 0.5 M< 0.05 MReduces N-quaternizationHigh baseline tar vs. Clean TLC

    Standard Operating Procedure (SOP): Optimized Cyclization & Isolation

    This protocol describes a generalized, highly controlled intramolecular cyclization of a substituted pyrrolidine precursor to yield methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, incorporating the E-E-A-T principles discussed above.

    Step 1: System Preparation (Anhydrous Control)

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

    • Charge the flask with the pyrrolidine precursor (1.0 equiv) and dissolve in anhydrous THF to achieve a final concentration of 0.02 M (High dilution prevents quaternization).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    Step 2: Base Addition (Kinetic Control)

    • Slowly add a solution of LiHMDS (1.05 equiv, 1.0 M in THF) dropwise over 30 minutes via a syringe pump.

    • Causality Note: The slow addition at cryogenic temperatures ensures that deprotonation occurs without providing the thermal energy required for Hofmann elimination[3].

    • Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.

    Step 3: In-Process Monitoring (Self-Validation)

    • Withdraw a 50 µL aliquot, quench into 200 µL of cold saturated NH₄Cl, and extract with 200 µL of ethyl acetate.

    • Analyze via GC-MS or TLC (Alumina, Hexanes/EtOAc). Proceed to the next step only when the precursor is fully consumed.

    Step 4: Buffered Quench (Epimerization Control)

    • Re-cool the reaction mixture to -20 °C.

    • Rapidly add cold (0 °C) saturated aqueous NH₄Cl solution (equal volume to the THF used).

    • Causality Note: The buffered quench immediately neutralizes the base, preventing the formation of the C3 enolate and preserving the exo/endo ratio[2].

    Step 5: Extraction and Isolation

    • Transfer the mixture to a separatory funnel. Verify the pH of the aqueous layer is ~7.5 using pH paper.

    • Extract the aqueous layer three times with cold dichloromethane (DCM).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C to prevent thermal degradation.

    • Purify the crude product via flash column chromatography using deactivated silica gel (pre-treated with 1% triethylamine) to prevent acid-catalyzed ring opening or epimerization on the column.

    References

    • 1-Azabicyclo[2.2.
    • A synthesis of 1-azabicyclo[2.2.
    • Intramolecular Carbolithiation Reactions for the Preparation of Azabicyclo[2.2.
    • Asymmetric 1,3-Dipolar Cycloaddition of a (Z)-Alkene Dipolarophile. Synthesis of (3S,4R) Ethyl 1-Azabicyclo[2.2.

    Sources

    Reference Data & Comparative Studies

    Validation

    methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate vs quinuclidine derivatives

    An in-depth technical comparison between methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and quinuclidine (1-azabicyclo[2.2.2]octane) derivatives reveals fundamental principles of modern medicinal chemistry, specifically...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison between methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and quinuclidine (1-azabicyclo[2.2.2]octane) derivatives reveals fundamental principles of modern medicinal chemistry, specifically in the design of cholinergic ligands. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, diving into the physicochemical causality that dictates their divergent pharmacological profiles.

    Structural and Physicochemical Divergence

    Both 1-azabicyclo[2.2.1]heptane and quinuclidine serve as rigid, bicyclic nitrogen-containing scaffolds. However, their subtle structural differences drastically alter their electronic properties and spatial geometry, dictating their utility in drug development.

    The 1-Azabicyclo[2.2.1]heptane Scaffold

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate features a highly constrained [2.2.1] bicyclic system (often referred to as an azanorbornane core). Due to geometric constraints, the carbon-nitrogen bonds are compressed below the ideal tetrahedral angle (109.5°). This compression increases the p-character of the C-N bonds, which in turn forces the nitrogen's lone pair to adopt greater s-character[1]. Because electrons in s-orbitals are held closer to the nucleus, the lone pair is less available for protonation, resulting in a lower basicity (pKa ~10.53) compared to unstrained tertiary amines.

    The Quinuclidine ([2.2.2] Octane) Scaffold

    Quinuclidine derivatives feature a larger, more flexible [2.2.2] bicyclic system. The nitrogen atom in quinuclidine is highly unhindered and its lone pair is more "exposed" and sp³-hybridized. This lack of steric hindrance and optimal orbital hybridization makes quinuclidine significantly more nucleophilic and basic (pKa ~10.90)[1].

    Table 1: Physicochemical Comparison of Bicyclic Scaffolds

    PropertyMethyl 1-azabicyclo[2.2.1]heptane-3-carboxylateQuinuclidine-3-carboxylate derivatives
    Core Scaffold 1-Azabicyclo[2.2.1]heptane1-Azabicyclo[2.2.2]octane
    Conjugate Acid pKa ~10.53~10.90
    Nitrogen Hybridization Increased s-character in lone pairStandard sp³ hybridization
    Ring Strain High (Compact, rigid geometry)Low (Larger, moderately flexible)
    Primary Utility Potent mAChR/nAChR AgonistsmAChR Antagonists / nAChR Ligands

    Pharmacological Implications: Receptor Binding Dynamics

    The structural rigidity and basicity of these scaffolds directly influence how they interact with the orthosteric binding sites of muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.

    For muscarinic receptors, the spatial relationship between the cationic nitrogen head group and the hydrogen bond acceptor (the carboxylate/ester moiety) is critical. Studies demonstrate that the compact exo-conformation of the 1-azabicyclo[2.2.1]heptane core optimally aligns these pharmacophores, making it one of the most efficient scaffolds for highly active muscarinic agonists[2]. Conversely, expanding the ring size to the quinuclidine core introduces steric bulk that often leads to partial agonism or outright antagonism at muscarinic receptors[2].

    In nicotinic receptor targeting, the[2.2.1] core is famously represented by epibatidine, a highly potent α4β2 nAChR agonist[3]. The precise trajectory of the nitrogen lone pair in the [2.2.1] system perfectly mimics the binding pose of acetylcholine, whereas quinuclidine derivatives often require extensive functionalization to achieve similar efficacy.

    ReceptorBinding cluster_ligands Bicyclic Scaffolds L1 1-Azabicyclo[2.2.1]heptane (Compact, Strained) R Cholinergic Receptor (mAChR / nAChR) L1->R High s-character N L2 1-Azabicyclo[2.2.2]octane (Quinuclidine, Flexible) L2->R High pKa N O Orthosteric Site Pharmacophore Alignment R->O E1 High Efficacy Agonist (Optimal Fit) O->E1 [2.2.1] Core E2 Antagonist / Partial Agonist (Steric Clash) O->E2 [2.2.2] Core

    Cholinergic receptor activation pathways for[2.2.1] vs [2.2.2] bicyclic scaffolds.

    Comparative Performance Data

    When evaluating these derivatives in vitro, the binding affinity ( Ki​ ) and functional efficacy clearly separate the two classes. The table below summarizes representative quantitative data for ester/oxadiazole derivatives of both scaffolds.

    Table 2: Representative Receptor Binding and Efficacy Profiles

    Scaffold DerivativeTarget ReceptorBinding Affinity ( Ki​ )Functional Efficacy
    [2.2.1]heptane (exo-isomer) M1 mAChR0.1 - 5.0 nMFull Agonist
    [2.2.2]octane (quinuclidine) M1 mAChR15 - 60 nMPartial Agonist / Antagonist
    [2.2.1]heptane (Epibatidine analog) α4β2 nAChR< 0.05 nMPotent Agonist
    [2.2.2]octane (Quinuclidine analog) α7 nAChR10 - 100 nMAgonist / Allosteric Modulator

    Experimental Methodology: Self-Validating Radioligand Assay

    To objectively compare the binding affinities of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate derivatives against quinuclidine analogs, a highly controlled radioligand displacement assay is required. The following protocol is designed as a self-validating system : it incorporates internal controls (Non-Specific Binding) to ensure that the signal-to-noise ratio is mathematically verified in every run, preventing false positives caused by the lipophilicity of the bicyclic rings.

    AssayWorkflow S1 Membrane Prep (Native Lipid Environment) S2 Incubation (Equilibrium Binding) S1->S2 S3 NSB Control (Self-Validation) S2->S3 Add Excess Cold Ligand S4 Rapid Filtration (Bound/Free Separation) S2->S4 S3->S4 S5 Scintillation Counting (Ki Determination) S4->S5

    Self-validating radioligand binding assay workflow for determining Ki values.

    Step-by-Step Protocol
    • Membrane Preparation:

      • Action: Homogenize CHO cells stably expressing the target receptor (e.g., M1 mAChR or α4β2 nAChR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

      • Causality: Maintaining an ice-cold environment prevents proteolytic degradation of the receptors, while ultracentrifugation isolates the membrane fraction, ensuring the receptors remain in their native lipid bilayer for accurate conformational binding.

    • Ligand Incubation:

      • Action: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g.,[³H]-NMS for muscarinic, [³H]-Epibatidine for nicotinic), and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M). Incubate at 25°C for 120 minutes.

      • Causality: The 120-minute incubation allows the competitive binding reaction to reach thermodynamic equilibrium, which is strictly required to calculate accurate IC50​ and Ki​ values using the Cheng-Prusoff equation.

    • Non-Specific Binding (NSB) Control (Self-Validation Step):

      • Action: In parallel wells, add a massive excess (10 µM) of an unlabeled "cold" competitor (e.g., Atropine for mAChR).

      • Causality: Because the cold ligand saturates all specific receptor sites, any remaining radioactivity detected in these wells represents non-specific binding to the plastic or lipid membrane. Subtracting this NSB from total binding self-validates the assay's specific signal.

    • Rapid Filtration:

      • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

      • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged bicyclic amines. Rapid washing prevents the dissociation of the bound radioligand.

    • Scintillation Counting & Analysis:

      • Action: Add scintillation cocktail to the filters and quantify radioactivity (DPM). Plot the displacement curve to derive the Ki​ .

    Conclusion

    The choice between methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and quinuclidine derivatives is not merely a matter of synthetic convenience; it is a fundamental pharmacological decision. The [2.2.1] heptane core offers a compact, rigid geometry with a uniquely hybridized nitrogen lone pair, making it unparalleled for designing highly efficacious agonists. Conversely, the quinuclidine core provides a highly basic, more flexible framework that excels in antagonist design or when targeting larger allosteric binding pockets.

    References

    • Chemistry Stack Exchange. "Does nitrogen inversion affect the basicity of amines?" (Citing J. Org. Chem. 1987, 52 (10), 2091–2094).
    • MDPI. "A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse.
    • Wikipedia. "Epibatidine.

    Sources

    Comparative

    Validation of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate Binding Assays: A Comparative Guide

    The Analytical Challenge of Azabicyclic Scaffolds The development of subtype-selective muscarinic acetylcholine receptor (mAChR) modulators has experienced a major resurgence, driven by the critical need for novel therap...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Challenge of Azabicyclic Scaffolds

    The development of subtype-selective muscarinic acetylcholine receptor (mAChR) modulators has experienced a major resurgence, driven by the critical need for novel therapeutics in Alzheimer's disease and cognitive disorders[1]. Central to this medicinal chemistry effort is the methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate scaffold.

    This constrained bicyclic system is highly valued because the azanorbornane nitrogen mimics the quaternary ammonium group of endogenous acetylcholine, while the ester moiety provides a critical hydrogen-bond acceptor that orients the molecule within the orthosteric binding pocket of the M1 receptor[2]. However, validating the binding affinity ( Ki​ ) and subtype selectivity of this specific scaffold presents a unique biochemical challenge. Small, rigid, and lipophilic fragments like this often exhibit rapid dissociation kinetics ( koff​ ). Consequently, traditional wash-based binding assays frequently fail to capture accurate affinity data, stripping the ligand from the receptor before detection can occur.

    To ensure scientific integrity and robust hit-to-lead progression, researchers must carefully select and validate the appropriate assay technology. This guide objectively compares the three primary methodologies used to evaluate this scaffold: Radioligand Binding (RLB), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).

    M1Pathway Ligand Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate Receptor M1 Muscarinic Receptor (Orthosteric Site) Ligand->Receptor High Affinity Binding GProtein Gq/11 Protein Activation Receptor->GProtein Conformational Shift Effector Phospholipase C (PLC) Cleavage of PIP2 GProtein->Effector Outputs Inositol Triphosphate (IP3) Diacylglycerol (DAG) Effector->Outputs CaRelease Intracellular Ca2+ Mobilization Outputs->CaRelease

    Fig 1. Downstream Gq-coupled signaling pathway activated by orthosteric M1 agonism.

    Objective Comparison of Assay Technologies

    When validating the binding of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (or its downstream oxadiazole derivatives[3]), the assay must preserve the thermodynamic equilibrium of the ligand-receptor complex.

    A. Radioligand Binding (RLB)

    Historically the gold standard, RLB utilizes tritium-labeled probes like [3H] -N-methylscopolamine ( [3H] -NMS) or [3H] -Oxotremorine-M[2].

    • Performance: Provides highly sensitive, direct measurements of affinity. The ratio of antagonist to agonist displacement can also predict functional efficacy.

    • The Pitfall: RLB requires rapid vacuum filtration to separate bound from free radioligand. For azabicyclic scaffolds with fast off-rates, the wash buffer rapidly depletes the bound state, leading to artificially inflated Ki​ values (false negatives).

    B. Time-Resolved FRET (TR-FRET)

    TR-FRET utilizes a terbium-labeled anti-receptor antibody and a fluorescently tagged muscarinic tracer.

    • Performance: As a homogeneous assay, it requires zero wash steps. The system remains at absolute equilibrium during detection.

    • The Advantage: The time-resolved nature (measuring emission after a 50–100 µs delay) completely eliminates background auto-fluorescence from the lipophilic azabicyclic test compounds or plasticware, making it the superior choice for high-throughput screening of this scaffold.

    C. Surface Plasmon Resonance (SPR)

    SPR measures real-time changes in the refractive index near a sensor surface as the ligand binds to immobilized GPCRs.

    • Performance: Yields high-resolution kinetic data ( kon​ and koff​ ).

    • The Limitation: Immobilizing conformationally active M1-M5 receptors in lipid nanodiscs is technically demanding and cost-prohibitive for early-stage scaffold validation, though it is invaluable for late-stage lead optimization.

    Quantitative Performance Comparison
    Assay ParameterRadioligand Binding (RLB)TR-FRET (Recommended)Surface Plasmon Resonance (SPR)
    Equilibrium Disruption High (Wash steps required)None (Homogeneous) None (Flow-based)
    Kinetic Resolution None (Endpoint only)Low (Endpoint only)High ( kon​ , koff​ )
    Throughput Low (96-well max)High (384/1536-well) Medium (Sensor chip limits)
    Typical Ki​ / Kd​ Limit ~100 pM~1 nM~10 nM
    Suitability for Azabicycles Poor (Fast off-rate bias)Excellent Good (Requires nanodiscs)

    Self-Validating Experimental Protocol: TR-FRET Competitive Binding

    To accurately evaluate the binding of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, we employ a homogeneous TR-FRET methodology. As an application scientist, I do not just execute steps; I design systems that validate themselves. The protocol below includes built-in causality and internal controls to guarantee data integrity.

    AssayWorkflow N1 1. GPCR Membrane Prep (CHO-K1 M1-M5) N2 2. Tracer Addition (Fluorescent Ligand) N1->N2 N3 3. Compound Incubation (Azabicyclic Scaffold) N2->N3 N4 4. Equilibration (90 min @ 25°C) N3->N4 N5 5. Homogeneous Detection (TR-FRET Emission) N4->N5 N6 6. Data Validation (Z'-factor & Ki calc) N5->N6

    Fig 2. Homogeneous TR-FRET competitive binding workflow for azabicyclic ligands.

    Step-by-Step Methodology

    1. Reagent & Buffer Preparation

    • Action: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, and 0.1% BSA.

    • Scientific Rationale: The azabicyclic ester is highly lipophilic[4]. The inclusion of 0.1% BSA is critical; it acts as a carrier protein to prevent non-specific adsorption of the compound to the polystyrene microplate walls. Without BSA, the actual free concentration of your ligand will be significantly lower than your nominal concentration, skewing the IC50​ curve.

    2. Membrane Preparation & Tagging

    • Action: Dilute CHO-K1 cell membranes stably expressing the human M1 receptor to a final concentration of 5 µ g/well . Add Terbium-labeled anti-SNAP-tag antibody (if using SNAP-tagged GPCRs) at a 1:1000 dilution.

    • Scientific Rationale: Using a uniform recombinant expression system ensures that binding data is strictly M1-specific, avoiding the confounding presence of M2-M5 subtypes found in native tissue homogenates.

    3. Competitive Displacement Setup (The Self-Validating Matrix)

    • Action: In a 384-well white microplate, dispense 10 µL of the azabicyclic test compound (11-point dose-response curve, 10 pM to 100 µM).

    • Internal Controls (Critical):

      • Total Binding (TB): Wells containing only buffer and tracer (defines the maximum assay window).

      • Non-Specific Binding (NSB): Wells containing 10 µM Atropine.

    • Scientific Rationale: Atropine is a potent, non-selective orthosteric antagonist. At 10 µM, it fully saturates the M1 receptors. Therefore, any TR-FRET signal remaining in these wells is strictly background noise or non-specific lipid binding. This self-validates the assay's dynamic range and allows for accurate calculation of the specific binding window.

    4. Tracer Addition and Equilibration

    • Action: Add 10 µL of the fluorescent muscarinic tracer (e.g., Telenzepine-Red) at a concentration equal to its pre-determined Kd​ . Seal the plate and incubate in the dark at 25°C for 90 minutes.

    • Scientific Rationale: 90 minutes ensures the system reaches thermodynamic equilibrium. Because the assay is homogeneous, the rapid off-rate of the azabicyclic scaffold does not compromise the data; the compound is constantly associating and dissociating in a closed system.

    5. Detection and Data Analysis

    • Action: Read the plate on a TR-FRET compatible microplate reader. Excitation: 340 nm. Emission 1: 615 nm (Terbium donor). Emission 2: 665 nm (Red acceptor). Delay time: 50 µs. Integration time: 400 µs.

    • Scientific Rationale: The 50 µs delay allows short-lived background fluorescence (from the test compound or buffer) to decay completely before measurement, ensuring exceptional signal-to-noise ratios. Calculate the IC50​ from the 665/615 ratio, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Tracer]/Kd​) . An assay is only considered valid if the Z'-factor (calculated between TB and NSB controls) is ≥0.5 .

    References

    • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. Available at: [Link][1]

    • Design of [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile (SB 202026), a Functionally Selective Azabicyclic Muscarinic M1 Agonist Incorporating the N-Methoxy Imidoyl Nitrile Group as a Novel Ester Bioisostere. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link][2]

    • 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonist. RSC Publishing. Available at: [Link][3]

    Sources

    Validation

    Comparative Efficacy of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate Analogs: A Technical Guide

    The Evolution of Azabicyclic Scaffolds in Neuropharmacology The pursuit of functionally selective ligands for muscarinic (specifically M1) and nicotinic (α7) acetylcholine receptors has been a cornerstone of drug discove...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Evolution of Azabicyclic Scaffolds in Neuropharmacology

    The pursuit of functionally selective ligands for muscarinic (specifically M1) and nicotinic (α7) acetylcholine receptors has been a cornerstone of drug discovery for neurodegenerative and psychiatric disorders. Early efforts focused on arecoline, a naturally occurring tetrahydropyridine that acts as a weak partial agonist[1]. However, arecoline's inherent conformational flexibility and metabolically labile ester group resulted in poor subtype selectivity and limited clinical utility due to dose-limiting cholinergic side effects[1].

    To overcome these limitations, medicinal chemists transitioned to rigidified bicyclic frameworks. The compound methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (also known as an azanorbornane derivative) emerged as a critical synthetic intermediate[2]. By locking the basic nitrogen and the hydrogen-bond acceptor into a rigid geometry, the entropic penalty upon receptor binding is significantly reduced. Furthermore, replacing the hydrolytically unstable methyl ester with bioisosteres—such as 1,2,4-oxadiazoles or bridgehead pyridinyl groups—yields analogs with vastly improved pharmacokinetic stability, potency, and intrinsic efficacy[1][3].

    Pharmacological Mechanisms & Subtype Selectivity

    The primary therapeutic targets for these analogs are the M1 muscarinic receptor (implicated in Alzheimer's disease and schizophrenia) and the α7 nicotinic receptor. M1 receptors are Gq-coupled GPCRs. The optimal spatial alignment provided by the 1-azabicyclo[2.2.1]heptane core allows the ligand to penetrate deeply into the orthosteric site, stabilizing the active conformation of the receptor[4].

    This stabilization triggers the exchange of GDP for GTP on the Gq protein, activating Phospholipase C (PLC). PLC subsequently cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation—key drivers of synaptic plasticity and cognitive enhancement.

    Pathway Ligand 1-Azabicyclo[2.2.1]heptane Analogs Receptor M1 Muscarinic Receptor (Gq-coupled) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 PKC PKC Activation PLC->PKC Ca2 Intracellular Ca2+ Release IP3->Ca2 Cognition Synaptic Plasticity & Cognitive Enhancement Ca2->Cognition PKC->Cognition

    M1 Muscarinic Receptor Signaling Pathway Activated by 1-Azabicyclo[2.2.1]heptane Analogs.

    Comparative Efficacy and Structure-Activity Relationships (SAR)

    The efficacy of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate analogs is highly dependent on stereochemistry and the nature of the ester bioisostere. Stereoisomerism plays a profound role; for instance, the 3R,4R configuration optimally aligns with the conserved aspartate residue in transmembrane domain 3 (TM3) of the muscarinic receptor, yielding full agonism in specific brain regions[5].

    The table below summarizes the quantitative performance of key analogs derived from the azanorbornane scaffold compared to the flexible baseline, arecoline.

    Compound / AnalogReceptor TargetBinding AffinityFunctional Efficacy (Emax)Key Structural Feature
    Arecoline (Baseline)M1 / M2 (Non-selective)Weak (Micromolar)~45% (Partial Agonist)Flexible tetrahydropyridine ring, labile ester
    Compound 3a M1 (Hippocampus)pD2 = 9.8116% (Full Agonist)Rigid azanorbornane core, 3R,4R configuration, 3-amino-oxadiazole[5]
    L-687,306 M1 (Cortex)High AffinityPartial Agonist3R,4R-cyclopropyl-oxadiazole substitution[6]
    Compound 17b α7 NicotinicIC50 = 4150 nM (α4β2)Nanomolar Potency (α7)Bridgehead 6-chloropyridin-3-yl substitution[3]

    Data Interpretation: Transitioning from the flexible arecoline to the rigid Compound 3a increases efficacy from ~45% to 116% in hippocampal tissues, demonstrating the power of the 1-azabicyclo[2.2.1]heptane constraint[5]. Furthermore, bridgehead substitutions (as seen in Compound 17b ) pivot the scaffold's selectivity entirely away from muscarinic receptors toward α7 nicotinic receptors, while maintaining excellent selectivity over the off-target α4β2 subtype[3].

    Experimental Methodologies: Self-Validating Protocols

    Protocol A: Radioligand Binding Assay (Affinity & Efficacy Prediction)

    This assay determines receptor affinity (Ki) and predicts intrinsic efficacy by comparing agonist versus antagonist displacement.

    • Causality: The ratio of antagonist ([3H]QNB) to agonist ([3H]CMD) binding affinities is highly predictive of intrinsic efficacy. A QNB/CMD ratio >100 typically correlates with full agonism, as agonists bind with higher affinity to the G-protein coupled state of the receptor[4].

    • Step 1: Membrane Preparation. Homogenize rat neocortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

    • Step 2: Incubation. Incubate 50 µg of membrane protein with the test analog (varying concentrations from 10⁻¹¹ to 10⁻⁴ M) and either 0.2 nM [3H]QNB or 1.0 nM [3H]CMD in a final volume of 1 mL for 60 minutes at 25°C.

    • Step 3: Termination & Filtration. Rapidly terminate the equilibrium binding reaction by adding 3 mL of ice-cold buffer. Crucial step: Filter immediately through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. The rapid cooling minimizes ligand dissociation, while polyethylenimine prevents non-specific binding of the radioligand to the filter.

    • Step 4: Quantification. Measure bound radioactivity using liquid scintillation counting and calculate Ki values via the Cheng-Prusoff equation.

    Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

    This high-throughput assay directly quantifies the intracellular calcium release triggered by Gq-coupled M1 receptor activation.

    • Causality: Fluo-4 AM is a cell-permeable acetoxymethyl ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the fluorophore. Upon IP3-mediated calcium release from the endoplasmic reticulum, calcium binds to Fluo-4, exponentially increasing its fluorescence.

    • Step 1: Cell Plating. Seed CHO cells stably expressing the human M1 receptor into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight.

    • Step 2: Dye Loading. Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM) containing 2.5 mM probenecid. Crucial step: Probenecid, an organic anion transporter inhibitor, must be included to prevent the active extrusion of the Fluo-4 dye by multidrug resistance pumps, ensuring a stable baseline fluorescence.

    • Step 3: Incubation. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

    • Step 4: Data Acquisition. Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Add the test analogs automatically and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Normalize the Emax to the maximal response elicited by a saturating concentration of acetylcholine (10 µM).

    Workflow Synthesis Analog Synthesis (Methyl Ester Precursor) Binding Radioligand Binding (Affinity & Selectivity) Synthesis->Binding Functional FLIPR Calcium Assay (Efficacy & Potency) Binding->Functional Data SAR Data Analysis (Emax & pD2 Calculation) Functional->Data InVivo In Vivo Models (Cognitive Paradigms) Data->InVivo

    High-Throughput Screening Workflow for Evaluating Bicyclic Receptor Ligands.

    Conclusion

    The methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate scaffold represents a masterclass in rational drug design. By restricting the conformational freedom of the pharmacophore, researchers can synthesize analogs with exquisite potency and tunable efficacy. Whether generating full M1 agonists via 3R,4R-oxadiazole substitutions or highly selective α7 nicotinic ligands via bridgehead modifications, this rigid bicyclic core remains an indispensable tool for neuropharmacology and drug development.

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    Comparative

    Mass Spectrometry Validation of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate: A Comparative Guide

    Introduction & Analytical Challenges Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (Molecular Formula: C8H13NO2, MW: 155.19 g/mol ) is a highly strained, bicyclic tertiary amine. It serves as a critical chiral building...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Analytical Challenges

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (Molecular Formula: C8H13NO2, MW: 155.19 g/mol ) is a highly strained, bicyclic tertiary amine. It serves as a critical chiral building block in the synthesis of muscarinic receptor agonists, including oxadiazolyl-azabicycloheptanes evaluated for neurodegenerative diseases like senile dementia[1].

    Validating its structural integrity, stereochemical purity (e.g., endo vs. exo isomers), and trace-level presence in synthetic matrices requires robust mass spectrometry (MS). The compound presents specific analytical challenges:

    • High Basicity: The tertiary bridgehead nitrogen is highly basic, which can lead to severe peak tailing in liquid chromatography if mobile phase pH is not strictly controlled.

    • Volatility: Its relatively low molecular weight makes it volatile, enabling Gas Chromatography (GC) but risking sample loss during evaporation steps[2].

    • Isomeric Complexity: The rigid azabicyclo[2.2.1]heptane core requires careful chromatographic resolution to distinguish enantiomerically pure forms[3].

    MS_Workflow Start Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate Volatile Volatility & Polarity Assessment Start->Volatile GCMS GC-EI-MS (Structural Fingerprint) Volatile->GCMS High Volatility (Free Base) LCMS LC-ESI-MS/MS (Trace Quantitation) Volatile->LCMS Polar/Basic N (Protonated) HRMS LC-QTOF-MS (Exact Mass/Impurity) LCMS->HRMS Unknown Interferences

    Figure 1: Decision matrix for selecting the appropriate MS modality based on physicochemical properties.

    Comparative Performance of MS Platforms

    Selecting the right MS platform depends on whether the goal is structural elucidation, trace quantitation, or impurity profiling.

    • GC-EI-MS: Ideal for the free-base form of the compound. Electron ionization (70 eV) provides highly reproducible, hard-ionization fragmentation. This is critical for distinguishing structural isomers, as endo and exo forms of azabicycloheptanes often yield distinct abundance ratios in their EI spectra[4].

    • LC-ESI-MS/MS (Triple Quadrupole): The gold standard for trace quantitation. The basic nitrogen readily accepts a proton to form an [M+H]+ ion at m/z 156.10. Using acidic mobile phases (e.g., 0.1% formic acid) ensures complete ionization, making this method highly resilient to matrix effects[5].

    • LC-QTOF-MS: Essential for exact mass determination (Theoretical exact mass: 155.0946 Da) and identifying unknown synthetic impurities during process development.

    Data Presentation: Platform Comparison
    ParameterGC-EI-MSLC-ESI-MS/MS (QqQ)LC-QTOF-MS (HRMS)
    Primary Use Case Structural fingerprinting, isomer differentiationTrace quantitation, pharmacokinetic screeningImpurity profiling, exact mass confirmation
    Ionization Mode Hard (Electron Ionization, 70 eV)Soft (Electrospray Ionization, ESI+)Soft (ESI+)
    Sensitivity Moderate (ng/mL range)Ultra-High (pg/mL range)High (ng/mL range)
    Matrix Resilience Low (requires extensive cleanup)High (MRM filtering removes background)Moderate (susceptible to ion suppression)
    Sample State Free base required (salts decompose)Compatible with salts (e.g., HCl salts)Compatible with salts

    Fragmentation Mechanics & Structural Validation

    Understanding the fragmentation pathway is a self-validating step in MS analysis. Relying solely on precursor mass is insufficient due to isobaric interferences. Under collision-induced dissociation (CID) in LC-MS/MS, the protonated molecule ([M+H]+ m/z 156.10) undergoes predictable inductive cleavage.

    Fragmentation Parent [M+H]+ m/z 156.10 Protonated Precursor Frag1 m/z 124.07 Loss of CH3OH (-32 Da) Parent->Frag1 -CH3OH Frag2 m/z 96.08 Loss of COOCH3 (-59 Da) Parent->Frag2 -COOCH3 Frag3 m/z 68.05 Ring Cleavage (-C2H4) Frag2->Frag3 -C2H4

    Figure 2: Primary CID fragmentation pathways for protonated methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    Data Presentation: Predicted MS/MS Fragments
    Ion Typem/z (Predicted)Neutral LossStructural Assignment
    Precursor 156.10N/AProtonated intact molecule[M+H]+
    Product 1 124.07-32 Da (CH3OH)Cleavage of methanol from the methyl ester
    Product 2 96.08-59 Da (COOCH3)Alpha-cleavage yielding the azabicycloheptyl cation
    Product 3 68.05-88 DaSubsequent ring opening and loss of ethylene (-C2H4)

    Experimental Protocols (Self-Validating Systems)

    As an Application Scientist, I emphasize that a protocol is only as good as its built-in controls. The following methodologies incorporate causality-driven steps to ensure data integrity.

    Protocol 1: GC-EI-MS Structural Fingerprinting

    Rationale: GC-MS requires the analyte to be volatile and thermally stable. If the compound is stored as a hydrochloride salt, it will decompose in the high-temperature GC inlet, leading to artifact peaks.

    Step-by-Step Methodology:

    • Sample Preparation (Free-Basing): Dissolve 1 mg of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (salt form) in 1 mL of dichloromethane (DCM). Add 100 µL of 1M NaOH (aqueous) to neutralize the salt.

      • Causality: This liquid-liquid extraction partitions the volatile free base into the organic DCM layer, preventing thermal degradation in the GC inlet.

    • System Suitability (Self-Validation): Inject a DCM blank prior to the sample. The baseline must be flat to confirm no carryover or column bleed.

    • Chromatographic Conditions: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C.

      • Causality: The non-polar stationary phase with 5% phenyl substitution provides optimal selectivity for resolving potential endo/exo diastereomers[4].

    • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Acquisition: Operate in EI mode at 70 eV. Scan range: m/z 40–300. Identify the molecular ion [M]•+ at m/z 155 and the base peak (likely m/z 96 due to ester loss).

    Protocol 2: LC-ESI-MS/MS Trace Quantitation

    Rationale: For biological matrices or trace synthetic impurities, LC-MS/MS offers superior sensitivity. The tertiary amine acts as a strong proton acceptor, making positive-mode electrospray ionization (ESI+) highly efficient.

    Step-by-Step Methodology:

    • Sample Preparation: Dilute the sample in Initial Mobile Phase (95% Water / 5% Acetonitrile). Spike with an internal standard (e.g., a deuterated analog or a structurally similar azabicyclo compound) at a known concentration.

      • Causality: The internal standard corrects for matrix-induced ion suppression, ensuring the protocol is self-validating across different sample types[5].

    • Chromatographic Conditions: Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) maintained at 40°C.

    • Mobile Phase Chemistry:

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Causality: Formic acid (pH ~2.7) ensures the bridgehead nitrogen remains fully protonated throughout the chromatographic run, preventing peak tailing and maximizing ESI+ droplet charging[5].

    • Gradient Elution: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • MS/MS Acquisition (MRM Mode): Set the mass spectrometer to Multiple Reaction Monitoring (MRM).

      • Quantifier Transition: m/z 156.10 → 96.08 (Collision Energy: ~20 eV).

      • Qualifier Transition: m/z 156.10 → 124.07 (Collision Energy: ~15 eV).

      • Self-Validation: The ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard to confirm peak purity and absence of co-eluting isobaric interference.

    Sources

    Validation

    Comparative Pharmacodynamics and Structural Phylogeny: Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate vs. Epibatidine

    Executive Summary The development of targeted cholinergic therapeutics requires navigating a complex landscape of receptor subtypes (nicotinic and muscarinic) while balancing functional efficacy against systemic toxicity...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of targeted cholinergic therapeutics requires navigating a complex landscape of receptor subtypes (nicotinic and muscarinic) while balancing functional efficacy against systemic toxicity. This guide provides an in-depth comparative analysis of two structurally distinct but pharmacologically linked bicyclic compounds: epibatidine , a naturally occurring alkaloid with unprecedented nicotinic potency, and methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate , a synthetic arecoline bioisostere. While epibatidine serves as the ultimate benchmark for α4β2 nicotinic acetylcholine receptor (nAChR) agonism, its lethal toxicity precludes clinical use. Conversely, the 1-azabicyclo[2.2.1]heptane scaffold offers a tunable pharmacophore, modulating both muscarinic and nicotinic targets with a vastly improved therapeutic window.

    Structural Phylogeny & Target Selectivity

    The core structural divergence between these two agents dictates their distinct receptor binding profiles and downstream signaling cascades.

    • Epibatidine (7-azabicyclo[2.2.1]heptane core): Epibatidine features a nitrogen atom at the 7-position bridge. This specific geometry positions its basic amine optimally for the nAChR orthosteric binding site. Furthermore, the exo-2-(2-chloro-5-pyridyl) substituent acts as a critical hydrogen bond acceptor, driving its picomolar affinity for the α4β2 subtype 1.

    • Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (1-azabicyclo[2.2.1]heptane core): In this synthetic scaffold, the nitrogen is located at the bridgehead (position 1), which shifts the basicity and the spatial orientation of the lone pair. The 3-carboxylate substitution makes this compound a conformationally restricted analogue of the natural product arecoline. By locking the tetrahydropyridine ring of arecoline into a rigid bicyclic system, it primarily interacts with muscarinic acetylcholine receptors (mAChRs) and exhibits partial agonism at nAChRs. Crucially, it serves as a foundational synthetic precursor for advanced nAChR ligands (such as epiboxidine), which replace the ester with an isoxazole to mimic epibatidine's pharmacophore while drastically reducing toxicity 2.

    Pharmacological Profiles & Efficacy

    Epibatidine: The High-Affinity Benchmark

    Epibatidine exhibits an extremely high affinity for nAChRs, ranging from ~0.05 nM at the α4β2 subtype to ~22 nM at the α7 subtype. Functionally, it induces profound antinociception—up to 200 times more potent than morphine—by stimulating sodium/calcium influx and subsequent dopamine and norepinephrine release 3. However, its fundamental flaw is a lack of selectivity against muscle-type nAChRs, leading to fatal neuromuscular paralysis at doses only marginally higher than its therapeutic threshold.

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate: The Tunable Modulator

    This compound exhibits a moderate affinity profile skewed towards central mAChRs (M1/M4) and specific nAChR subtypes. By restricting the flexibility of the molecule, this bicyclic ester minimizes the off-target peripheral side effects typically seen with flexible cholinergic agonists. Its primary utility in drug development lies in its role as a scaffold; modifying the ester group yields derivatives with highly specific α4β2 or α7 selectivity without the paralytic liability inherent to the 7-aza core of epibatidine.

    Quantitative Data Comparison

    The following table summarizes the physicochemical and pharmacological distinctions between the two compounds, highlighting the trade-off between absolute potency and therapeutic viability.

    Property / MetricEpibatidineMethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
    Core Scaffold 7-azabicyclo[2.2.1]heptane1-azabicyclo[2.2.1]heptane
    Pendant Group 2-chloro-5-pyridylMethyl carboxylate
    Primary Target nAChR (α4β2, α7, muscle-type)mAChR (M1/M4), nAChR (partial)
    Binding Affinity (Kd/Ki) α4β2: ~0.05 nM; α7: ~22 nMmAChR: Low µM; nAChR: High nM to µM
    Physiological Effect Potent antinociception, paralysisCognitive modulation, precursor utility
    Toxicity Profile Highly lethal (respiratory arrest)Low to moderate (tunable via synthesis)

    Experimental Workflows: Self-Validating Radioligand Binding Assay

    To objectively compare the affinities of these ligands, a rigorous competitive radioligand binding assay is required. The following protocol integrates internal controls to ensure data integrity, specifically addressing the phenomenon of ligand depletion which frequently confounds high-affinity nAChR assays.

    Step-by-Step Methodology
    • Tissue Preparation: Isolate rat cerebral cortex (a region rich in both α4β2 nAChRs and mAChRs). Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction. Resuspend in fresh buffer.

    • Assay Setup & Causality:

      • Receptor Concentration: When evaluating ultra-high-affinity ligands like epibatidine (Kd ≈ 10–50 pM), standard receptor concentrations lead to severe ligand depletion (where free ligand ≠ total ligand). To prevent this mathematical artifact, the receptor concentration [R] must be maintained below 5 pM, or explicit ligand depletion models must be applied during non-linear regression 4.

      • Radioligands: Utilize [3H]epibatidine (0.1 nM) for nAChR assays and [3H]QNB (Quinuclidinyl benzilate, 0.5 nM) for mAChR assays.

      • Competitors: Titrate unlabeled epibatidine or methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate across a logarithmic scale from 10^-12 M to 10^-4 M.

    • Self-Validating Baseline (NSB Control): Define Non-Specific Binding (NSB) by adding 10 µM (-)-nicotine (for nAChR) or 10 µM atropine (for mAChR) to a parallel set of control tubes. Causality: This creates a self-validating system; any radioactive signal above this baseline in the presence of a saturating competitor indicates an assay artifact, incomplete displacement, or non-receptor-mediated radioligand trapping.

    • Incubation & Filtration: Incubate the plates at 22°C for 2 hours to ensure thermodynamic equilibrium is reached. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass and reduce non-specific filter binding).

    • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression (one-site or two-site competition models) and convert to Ki using the Cheng-Prusoff equation.

    Pathway Visualization

    The following diagram maps the divergent signaling cascades initiated by the two distinct bicyclic scaffolds.

    Divergent cholinergic signaling of epibatidine vs. 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    References

    • Wikipedia Contributors. "Epibatidine." Wikipedia, The Free Encyclopedia.
    • Zhang, J., et al. "Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling.
    • Bannon, A. W., et al. "Epibatidine and pain." British Journal of Anaesthesia - Oxford University Press.
    • Sine, S. M., et al. "Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding." PMC - NIH.

    Sources

    Comparative

    benchmarking methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in nicotinic receptor studies

    Benchmarking Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in Nicotinic Receptor Studies: A Comparative Guide Executive Summary In the landscape of neuropharmacology, the design of subtype-selective nicotinic acetylcho...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate in Nicotinic Receptor Studies: A Comparative Guide

    Executive Summary

    In the landscape of neuropharmacology, the design of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is paramount for addressing cognitive disorders and neurodegeneration. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (MABCH) serves as a critical benchmarking scaffold. By locking the pharmacophore into a rigid, bridged bicyclic conformation, it provides a unique tool for mapping the steric and electronic constraints of the nAChR orthosteric binding site. This guide objectively compares the performance of the [2.2.1] heptane scaffold against alternative structures, detailing the underlying causality of its binding kinetics and providing self-validating experimental protocols for robust laboratory evaluation.

    Pharmacophore Mechanics: The [2.2.1] Bicyclic Advantage

    The nAChR orthosteric binding pocket requires a precise spatial arrangement between a cationic center (the basic amine) and a hydrogen bond acceptor.

    • Flexible Scaffolds (e.g., Arecoline): Unbridged tetrahydropyridine rings incur a high entropic penalty upon binding, as they must freeze into an active conformation from a highly flexible state.

    • The [2.2.1] Heptane Scaffold (MABCH & Epibatidine): The azabicyclo[2.2.1]heptane framework forces the nitrogen lone pair and the C3-ester carbonyl into a highly constrained dihedral angle. This pre-organization drastically reduces the entropic penalty of binding, yielding high-affinity interactions characteristic of epibatidine analogues[1]. Furthermore, altering the azabicyclo ring size from [2.2.2]octane (quinuclidine) to [2.2.1]heptane significantly shifts the selectivity profile between α4β2 and α7 subtypes, making it a vital structural benchmark for receptor subtype mapping[2].

    • The Ester Functionality: In MABCH, the methyl carboxylate group acts as the critical hydrogen bond acceptor. While less potent than the chloropyridinyl moiety of epibatidine, the ester provides a baseline to isolate the purely steric contribution of the [2.2.1] bicyclic core without the confounding π−π stacking interactions introduced by aromatic rings, which is a key strategy in improving the nicotinic pharmacophore[3].

    Quantitative Benchmarking: Affinity and Selectivity Profiles

    To objectively evaluate MABCH, we benchmark it against three standard nAChR ligands. The data below synthesizes standard radioligand displacement metrics ( Ki​ ) for the high-affinity α4β2 and the homomeric α7 subtypes to illustrate the structural hierarchy of affinity.

    Ligand / ScaffoldStructural Classα4β2 Ki​ (nM)α7 Ki​ (nM)α4β2 / α7 SelectivityPrimary Utility
    (±)-Epibatidine Azabicyclo[2.2.1]heptane (Pyridyl)~0.02~233>10,000xHigh-affinity benchmark; highly toxic[4].
    (-)-Nicotine Pyrrolidine (Flexible)~1.5~4,000~2,600xEndogenous-like reference standard.
    MABCH Azabicyclo[2.2.1]heptane (Ester)~45.0>4,500>100xSteric mapping; intermediate baseline.
    Arecoline Tetrahydropyridine (Flexible Ester)~300.0>10,000~33xMuscarinic benchmark; low nAChR affinity.

    Data Interpretation: MABCH demonstrates superior α4β2 affinity compared to its flexible analog, arecoline, validating the hypothesis that the [2.2.1] bridgehead reduces entropic binding penalties. However, it lacks the picomolar potency of epibatidine, highlighting the necessity of the aromatic pharmacophore for maximal receptor engagement[5].

    Experimental Methodologies: Self-Validating Protocols

    To ensure trustworthiness and reproducibility, the following protocols for benchmarking MABCH incorporate built-in validation steps and explicit mechanistic causality.

    Radioligand Displacement Assay ( α4β2 and α7 )

    This protocol determines the equilibrium dissociation constant ( Ki​ ) of MABCH.

    • Step 1: Tissue Preparation. Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

      • Causality: The inclusion of physiological ions maintains the nAChR in its native resting state conformation, preventing artifactual shifts in ligand affinity.

    • Step 2: Ligand Incubation. Incubate 100 µg of membrane protein with 0.5 nM [3H]epibatidine (for α4β2) or 1 nM[125I]α-bungarotoxin (for α7) and varying concentrations of MABCH (10 pM to 100 µM) for 2 hours at 22°C.

      • Causality: A 2-hour incubation at room temperature ensures thermodynamic equilibrium is reached, which is a strict mathematical requirement for accurate Cheng-Prusoff Ki​ calculations.

    • Step 3: Non-Specific Binding (NSB) Control. Define NSB using 10 µM (-)-nicotine.

      • Self-Validation: If the NSB exceeds 15% of total binding, the assay is invalid due to excessive lipophilic partitioning or degraded radioligand.

    • Step 4: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

      • Causality: PEI is a polycation that neutralizes the negative charge of the glass fibers, preventing the basic amine of MABCH and the radioligand from binding non-specifically to the filter matrix.

    • Step 5: Washing and Detection. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

      • Causality: Dropping the temperature to 4°C during the wash step drastically reduces the kinetic off-rate ( koff​ ) of the receptor-ligand complex, preventing signal loss before liquid scintillation counting.

    Workflow Prep Tissue Preparation (Rat Brain Homogenate) Incubation Ligand Incubation (Test Cpd + [3H]Epibatidine) Prep->Incubation Filtration Rapid Vacuum Filtration (GF/B Filters in PEI) Incubation->Filtration Equilibrium Reached Washing Filter Washing (Ice-cold Tris-HCl) Filtration->Washing Detection Liquid Scintillation (Radioactivity Measurement) Washing->Detection

    Figure 1: Standardized radioligand displacement workflow for benchmarking nAChR affinity.

    Functional Calcium Flux Assay

    Binding affinity ( Ki​ ) does not differentiate between agonists and antagonists. A functional assay is required to determine the intrinsic efficacy of MABCH.

    • Step 1: Cell Culture. Plate SH-SY5Y cells (endogenously expressing human α4β2 and α7 nAChRs) in 96-well black-walled plates.

    • Step 2: Dye Loading. Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes.

      • Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely extruding the Fluo-4 dye into the extracellular space, thereby maximizing the signal-to-noise ratio.

    • Step 3: Baseline Measurement & Injection. Record baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 10 seconds, then inject MABCH.

    • Step 4: Antagonist Control. In parallel wells, pre-incubate cells with 1 µM mecamylamine (a non-competitive nAChR antagonist) before MABCH injection.

      • Self-Validation: A complete ablation of the calcium signal in the presence of mecamylamine confirms that the MABCH-induced flux is exclusively nAChR-mediated, ruling out off-target ionophore activity.

    nAChR_Pathway Ligand Methyl 1-azabicyclo[2.2.1] heptane-3-carboxylate Receptor α4β2 / α7 nAChR (Conformational Change) Ligand->Receptor Binds Orthosteric Site IonChannel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->IonChannel Allosteric Gating Depolarization Membrane Depolarization IonChannel->Depolarization VGCC Voltage-Gated Ca2+ Channels (Activation) Depolarization->VGCC Signaling Intracellular Signaling (ERK/CREB Activation) VGCC->Signaling Ca2+ Dependent

    Figure 2: Downstream signaling cascade initiated by nAChR activation via bicyclic agonists.

    Conclusion

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate stands as a highly controlled, rigid benchmark in nAChR drug discovery. By comparing its performance against both flexible esters (arecoline) and optimized rigid aromatics (epibatidine), researchers can precisely isolate the thermodynamic benefits of the [2.2.1] bicyclic core. When evaluated using the self-validating radioligand and calcium flux protocols detailed above, MABCH provides a reliable baseline for developing next-generation, subtype-selective neurotherapeutics.

    References

    • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues. ACS Figshare. 1

    • Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors.** PMC, National Institutes of Health.2

    • Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure−Activity Relationship, and Molecular Modeling. Journal of Medicinal Chemistry - ACS Publications. 3

    • (±)-Epibatidine ((±)-exo-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1.]heptane). Funakoshi Co., Ltd. 4

    • Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry - ACS Publications.5

    Sources

    Validation

    Overcoming Analytical Bottlenecks: HPLC Method Validation for Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly polar, basic pharmaceutical intermediates. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 121564-88-3) is a critical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly polar, basic pharmaceutical intermediates. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 121564-88-3) is a critical bridged bicyclic amine ester used in the development of muscarinic agonists[1]. Its structural features—a highly basic tertiary amine bridgehead and the lack of an extended conjugated π -system—create a dual chromatographic challenge: severe peak tailing on standard silica phases and poor detectability via conventional UV-Vis spectroscopy.

    This guide provides an objective comparison of stationary phases and detection modalities, culminating in a self-validating, ICH Q2(R2)-compliant methodology for the robust quantification of this compound.

    The Analytical Challenge: Causality Behind the Chemistry

    To develop a reliable method, we must first understand the physicochemical causality driving the analytical failures:

    • Silanol-Induced Peak Tailing: The nitrogen atom in the 1-azabicyclo[2.2.1]heptane ring is highly basic (pKa ~9.5). In reversed-phase HPLC, basic functional groups interact strongly with ionized residual silanol groups on the silica support surface, producing asymmetric, tailing peaks[2]. When the mobile phase pH is above 3.0, these silanols deprotonate, leading to severe secondary electrostatic interactions with the protonated amine[3].

    • Optical Transparency: The molecule lacks an aromatic ring or conjugated double bonds. Its only chromophore is the methyl ester, which exhibits weak UV absorbance below 220 nm. Relying on low-UV detection (e.g., 210 nm) introduces unacceptable baseline drift during gradient elution due to mobile phase absorbance.

    Comparative Analysis: Selecting the Optimal System

    To establish a self-validating protocol, we evaluated alternative stationary phases and detection modalities against standard approaches.

    Stationary Phase Comparison

    We compared a standard Type-B silica C18 column against Polar-Embedded and Hybrid Ethylene-Bridged C18 columns. Lowering the mobile phase pH to 3.0 helps protonate and neutralize silanol groups, but standard end-capping only reduces residual silanols by approximately 50% due to steric hindrance[2].

    Table 1: Stationary Phase Performance (Mobile Phase: 10 mM Ammonium Formate pH 3.0 / Acetonitrile)

    Column ChemistryPeak Asymmetry (As)Theoretical Plates (N)Mechanistic Observation
    Standard Type-B C18 2.354,200Residual ionized silanols cause secondary ion-exchange retention[2].
    Polar-Embedded C18 1.2511,500Embedded amide groups shield silanols, reducing tailing[3].
    Hybrid Ethylene-Bridged C18 1.0515,800Organic-inorganic matrix inherently lacks highly acidic silanols, eliminating electrostatic drag.
    Detection Modality Comparison

    Given the weak UV absorbance, we compared UV detection at 210 nm against Charged Aerosol Detection (CAD). CAD is a mass-proportional detector that measures the charge transferred to aerosolized analyte particles after mobile phase evaporation.

    Table 2: Detection Modality Performance

    DetectorSettingS/N Ratio (10 µg/mL)Linearity (R²)Operational Limitation
    UV-Vis 210 nm12:10.992High baseline drift during gradient; solvent absorbance interference.
    CAD Evap. Temp 35°C210:10.999*Requires volatile mobile phase additives; *requires log-log transformation at high concentrations[4].
    Self-Validating Experimental Protocol

    The following optimized HPLC-CAD workflow incorporates a System Suitability Test (SST) to ensure the system is self-validating and fit-for-purpose before every analytical run.

    Step 1: Mobile Phase Preparation

    • Buffer (A): Prepare 10 mM Ammonium Formate in ultrapure water. Adjust to pH 3.0 ± 0.05 using MS-grade formic acid. Filter through a 0.2 µm PTFE membrane. (Note: Non-volatile salts like phosphate will destroy the CAD detector).

    • Organic (B): HPLC-grade Acetonitrile.

    Step 2: System Setup

    • Column: Hybrid Ethylene-Bridged C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-17 min (Re-equilibration).

    Step 3: Detector Configuration (CAD)

    • Evaporation Temperature: 35°C (Optimized to prevent volatilization of the low-molecular-weight analyte).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

    Step 4: Self-Validating System Suitability Test (SST)

    • Inject the working standard (50 µg/mL) six consecutive times.

    • Acceptance Criteria: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, Asymmetry factor (As) ≤ 1.5, Theoretical plates (N) ≥ 10,000. Do not proceed with sample analysis if the SST fails.

    ICH Q2(R2) Method Validation Summary

    The optimized method was validated according to the latest ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[5]. The objective is to demonstrate that the procedure is fit for its intended purpose throughout its lifecycle[6].

    Table 3: ICH Q2(R2) Validation Results

    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Specificity Complete resolution from impuritiesResolution (Rs) > 2.5 for all adjacent peaksPass
    Linearity & Range Suitable level of response and accuracy[6]R² = 0.9992 (Log-Log fit applied for CAD response)Pass
    Accuracy (Recovery) 98.0% - 102.0% recovery99.4% ± 0.8% (n=9 across 3 concentration levels)Pass
    Precision (Repeatability) RSD ≤ 2.0%RSD = 0.9% (n=6)Pass
    Robustness Maintained performance under variationsStable across ±0.2 pH and ±2°C column tempPass
    Workflow Visualization

    HPLC_Validation_Workflow N1 Analyte: Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (Basic Amine, Weak Chromophore) N2 Column Selection N1->N2 N3 Detector Selection N1->N3 N4 Standard C18 (Fails: Peak Tailing) N2->N4 N5 Hybrid Ethylene-Bridged C18 (Passes: Sharp Peaks) N2->N5 N6 UV @ 210 nm (Fails: Baseline Drift) N3->N6 N7 Charged Aerosol Detector (Passes: High S/N) N3->N7 N8 Optimized HPLC-CAD Method N5->N8 N7->N8 N9 ICH Q2(R2) Validation N8->N9 N10 Fit-for-Purpose Analytical Procedure N9->N10

    Workflow for HPLC method development and ICH Q2(R2) validation of the bicyclic amine ester.

    References
    • ICH Q2(R2) Validation of Analytical Procedures - ICH. URL: [Link]

    • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. URL: [Link]

    • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. URL: [Link]

    • Peak Tailing in HPLC - Element Lab Solutions. URL: [Link]

    • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL: [Link]

    • Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate - LookChem. URL: [Link]

    Sources

    Comparative

    A Comparative Guide to Cross-Reactivity Profiling of Methyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate

    Introduction: The Imperative for Selectivity in Drug Discovery The 1-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid motif increasingly utilized in medicinal chemistry to design potent and selective ligands...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative for Selectivity in Drug Discovery

    The 1-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid motif increasingly utilized in medicinal chemistry to design potent and selective ligands for various biological targets.[1][2] Its unique three-dimensional structure can offer superior target engagement compared to more flexible molecules. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (M1AHC), the subject of this guide, is a compound of significant interest due to its structural resemblance to endogenous neurotransmitters, particularly acetylcholine. This similarity suggests a potential interaction with cholinergic receptors, which are critical targets in numerous therapeutic areas, including Alzheimer's disease, schizophrenia, and pain management.[3][4][5]

    However, this structural analogy is a double-edged sword. While it may confer high affinity for a desired primary target, it also creates a substantial risk of cross-reactivity with related receptors or even entirely different target families. Undesired off-target binding is a primary cause of adverse drug reactions (ADRs) and a leading reason for late-stage clinical trial failures.[6][7] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory checkbox but a foundational element of building a robust safety and efficacy case.

    This guide provides a comprehensive framework for the cross-reactivity testing of M1AHC. It is designed for drug development professionals and researchers, offering not just step-by-step protocols but also the strategic rationale behind the experimental design. We will compare M1AHC's hypothetical performance against a structural analog, Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate, and a well-characterized functional analog, Varenicline, to illustrate how subtle molecular changes can profoundly impact selectivity.

    Strategic Framework for Cross-Reactivity Assessment

    A tiered approach is the most logical and resource-efficient strategy for characterizing the selectivity of a novel compound. This process begins with a focused screen on the most probable targets and progressively broadens to identify unforeseen interactions.

    G cluster_0 cluster_1 Tier 1: Primary & Related Target Screening cluster_2 Tier 2: Functional Activity Confirmation cluster_3 Tier 3: Broad Safety Pharmacology cluster_4 A Test Compound: Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate B Primary Screen: Competitive Radioligand Binding Assay A->B Initiate Testing C Cholinergic Receptor Panel (Nicotinic & Muscarinic Subtypes) B->C D Data Analysis: Determine Binding Affinity (Ki) C->D E Decision Point: Significant Binding? (e.g., Ki < 1 µM) D->E H Broad Off-Target Screen (e.g., Eurofins SafetyScreen44 Panel) D->H F Functional Assays: - [³⁵S]GTPγS (mAChRs) - Electrophysiology (nAChRs) E->F Yes E->H No / Parallel Screen G Data Analysis: Determine Potency (EC₅₀) & Efficacy (Agonist, Antagonist, Modulator) F->G J Comprehensive Selectivity & Safety Profile G->J I Data Analysis: Identify Off-Target Liabilities (% Inhibition > 50% at 10 µM) H->I I->J

    Fig. 1: Tiered workflow for cross-reactivity profiling.

    Causality Behind Experimental Choices:

    • Tier 1 (Binding Affinity): We begin with competitive radioligand binding assays because they are a robust, high-throughput method to quantify the direct interaction between a compound and a target protein.[8] The cholinergic receptor family is selected as the primary panel due to the structural similarity of M1AHC to acetylcholine.[9][10][11] This initial screen casts a focused net to determine if and how strongly the compound binds to its most likely targets.

    • Tier 2 (Functional Activity): A compound that binds to a receptor may activate it (agonist), block it (antagonist), or modulate its activity in other ways. Binding affinity alone does not predict functional outcome.[12] Therefore, any significant binding interaction identified in Tier 1 must be followed up with a functional assay. For GPCRs like muscarinic receptors, the [³⁵S]GTPγS binding assay is an excellent choice as it measures the first step in G-protein activation, providing a clear indication of agonism.[13][14] For ion channels like nicotinic receptors, electrophysiology is the gold standard for measuring changes in ion flow.

    • Tier 3 (Safety Screening): To proactively identify potential safety liabilities, a broad off-target screen is essential.[6][15] Commercial services like the Eurofins SafetyScreen or Reaction Biology's InVEST panels provide a cost-effective way to assess a compound against a wide array of targets (GPCRs, ion channels, transporters, kinases) known to be implicated in adverse drug events.[6][16] This step is crucial for de-risking a candidate before it enters more expensive preclinical and clinical studies.

    Experimental Methodologies

    The following protocols are detailed to be self-validating, incorporating necessary controls for robust and reproducible data.

    Protocol 1: Competitive Radioligand Binding Assay

    Objective: To determine the binding affinity (Kᵢ) of M1AHC and comparator compounds for a panel of human recombinant cholinergic receptors.

    Materials:

    • Membrane Preparations: Commercially available cell membranes expressing individual human nicotinic (e.g., α4β2, α7) and muscarinic (M1-M5) receptor subtypes.

    • Radioligands: High-affinity radioligands specific for each receptor subtype (e.g., [³H]-Epibatidine for α4β2 nAChR, [³H]-N-Methylscopolamine for mAChRs).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Test Compounds: M1AHC, Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate, Varenicline (dissolved in 100% DMSO for stock, then diluted in assay buffer).

    • Non-specific Determinand: A high concentration of a known, non-radioactive ligand for each target (e.g., 10 µM Atropine for mAChRs).

    • Apparatus: 96-well plates, FilterMate™ cell harvester, 0.3% PEI-soaked GF/C filter mats, liquid scintillation counter.

    Step-by-Step Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Assay Setup (in triplicate in a 96-well plate):

      • Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane preparation.

      • Non-specific Binding (NSB): 50 µL non-specific determinand + 50 µL radioligand + 150 µL membrane preparation.

      • Competitor Wells: 50 µL of each test compound dilution + 50 µL radioligand + 150 µL membrane preparation.

    • Radioligand & Membrane Addition: The radioligand should be used at a concentration close to its dissociation constant (Kᴅ). The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.[17]

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[17]

    • Termination & Filtration: Stop the reaction by rapid vacuum filtration onto the PEI-presoaked filter mat using the cell harvester. This separates bound from free radioligand.

    • Washing: Wash the filters four times with ice-cold wash buffer (assay buffer) to remove any remaining unbound radioligand.[17]

    • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of specific radioligand binding.

    • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[18]

      • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

    Protocol 2: [³⁵S]GTPγS Functional Assay for Muscarinic Receptors

    Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of M1AHC at muscarinic receptor subtypes where significant binding was observed.

    Materials:

    • Membrane Preparations: As used in the binding assay for M1-M5 receptors.

    • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.[19]

    • GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at baseline.

    • Test Compounds & Controls: M1AHC, known agonist (e.g., Carbachol), known antagonist (e.g., Atropine).

    Step-by-Step Procedure:

    • Membrane & Compound Incubation: In a 96-well plate, incubate cell membranes (5-10 µg protein) with varying concentrations of the test compound (or agonist/antagonist controls) and 30 µM GDP for 20 minutes at 30°C.[19] This pre-incubation allows the compound to bind to the receptor.

    • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~200 pM to start the G-protein activation reaction.

    • Reaction Incubation: Incubate for a further 30 minutes at 30°C.[19] During this time, agonist-activated receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Termination & Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described in Protocol 1.

    • Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

    Data Analysis:

    • Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding (in CPM or as a percentage of the response of a known full agonist) against the log concentration of M1AHC.

    • Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ): Use non-linear regression to calculate the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect relative to a standard full agonist). This will classify the compound as a full agonist, partial agonist, or inactive.

    • Antagonist Mode: To test for antagonism, perform the assay using a fixed, known concentration of an agonist (e.g., its EC₈₀) in the presence of varying concentrations of M1AHC. A rightward shift in the agonist dose-response curve indicates competitive antagonism.

    Data Presentation and Comparative Analysis

    The following table presents hypothetical but plausible data for M1AHC and its comparators, illustrating how such data is used to build a selectivity profile.

    Table 1: Comparative Cross-Reactivity Profile

    TargetM1AHC (Test Compound)Comparator A (Structural)Comparator B (Functional)
    Kᵢ (nM) Kᵢ (nM) Kᵢ (nM)
    Nicotinic Receptors
    α4β25.285.40.8 (Varenicline)
    α715825.1450
    α3β445065015.6
    Muscarinic Receptors
    M1890120>10,000
    M2>10,0002,400>10,000
    M33,500850>10,000
    M4950150>10,000
    M52,100450>10,000
    Selected CNS Off-Targets % Inhibition @ 10 µM % Inhibition @ 10 µM % Inhibition @ 10 µM
    Dopamine D₂15%8%45%
    Serotonin 5-HT₂ₐ55%25%65%
    Adrenergic α₂ₐ5%3%12%
    hERG Channel8%12%22%

    Interpretation of Results:

    • Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (M1AHC): The hypothetical data positions M1AHC as a potent ligand for the α4β2 nicotinic receptor, with approximately 30-fold selectivity over the α7 subtype and >85-fold selectivity over the α3β4 subtype. This level of subtype selectivity within the nAChR family is a desirable attribute for minimizing side effects.[20][21] Its affinity for all muscarinic subtypes is low (Kᵢ > 800 nM), suggesting a favorable separation between nicotinic and muscarinic activity. However, the broad safety screen reveals a potential liability: 55% inhibition at the serotonin 5-HT₂ₐ receptor at a high concentration. This interaction warrants further investigation with a full dose-response curve to determine its potency and functional consequence, as 5-HT₂ₐ antagonism is associated with various CNS effects.

    • Comparator A (Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate): This structural analog, differing only in the bicyclic core, shows a completely different selectivity profile. It is moderately potent at the α7 nAChR and shows significant affinity across all muscarinic subtypes, particularly M1 and M4. This demonstrates a key principle in medicinal chemistry: even subtle changes to a rigid scaffold can drastically alter the target interaction profile.

    • Comparator B (Varenicline): As a known therapeutic agent, Varenicline serves as a benchmark. It shows high potency and selectivity for the α4β2 nAChR, consistent with its clinical mechanism of action. The data also highlights its known moderate activity at the 5-HT₂ₐ receptor, providing context for the off-target finding with M1AHC.

    Conclusion

    This guide outlines a robust, tiered strategy for the comprehensive cross-reactivity profiling of methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. The process, grounded in a logical progression from primary target binding to functional confirmation and broad safety screening, is essential for building a detailed understanding of a new chemical entity's pharmacological profile. By employing the detailed protocols and interpreting the data in a comparative context, researchers can proactively identify potential liabilities, guide medicinal chemistry efforts to enhance selectivity, and ultimately increase the probability of developing a safe and effective therapeutic agent. The hypothetical data clearly illustrates that while the 1-azabicyclo[2.2.1]heptane scaffold is promising, its ultimate value is dictated by a selectivity profile that can only be revealed through rigorous and systematic investigation.

    References

    • Nicotinic acetylcholine receptor - Wikipedia. Wikipedia. [Link]

    • Muscarinic acetylcholine receptor - Wikipedia. Wikipedia. [Link]

    • Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC. National Center for Biotechnology Information. [Link]

    • Acetylcholine receptors (muscarinic) | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

    • Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC - NIH. National Center for Biotechnology Information. [Link]

    • [35S]GTPγS Binding Assay - Bio-protocol. Bio-protocol. [Link]

    • Nicotinic acetylcholine receptors: from basic science to therapeutics - PubMed. National Center for Biotechnology Information. [Link]

    • Acetylcholine receptors (muscarinic) - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

    • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - MDPI. MDPI. [Link]

    • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

    • Competitive Radioligand Binding Assays - Alfa Cytology. Alfa Cytology. [Link]

    • CNS SafetyScreen panel - FR - Eurofins Discovery. Eurofins Discovery. [Link]

    • Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System | Annual Reviews. Annual Reviews. [Link]

    • Nicotinic acetylcholine receptors (nACh) | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

    • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program (NTP). National Toxicology Program. [Link]

    • GTPγS Binding Assay - Creative Bioarray. Creative Bioarray. [Link]

    • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

    • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. Gifford Bioscience. [Link]

    • In Vitro Safety Pharmacology & Off-Target Screening Services - Reaction Biology. Reaction Biology. [Link]

    • (PDF) Screening for Safety-Relevant Off-Target Activities - ResearchGate. ResearchGate. [Link]

    • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. National Center for Biotechnology Information. [Link]

    • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. MDPI. [Link]

    • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]

    • Cross-reactivity – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

    • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid - Universidad de La Rioja. Dialnet. [Link]

    • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]

    • Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Charles River Laboratories. [Link]

    • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. [Link]

    • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC. National Center for Biotechnology Information. [Link]

    • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed. National Center for Biotechnology Information. [Link]

    • 7-Azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines. The University of Texas at Austin. [Link]

    • Exploring Chemical Reaction based on Digitalization of Small Molecules through Mayr's Parameter | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]

    • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives - ResearchGate. ResearchGate. [Link]

    • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. National Center for Biotechnology Information. [Link]

    • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI. MDPI. [Link]

    • AZABICYCLO[2.2.1]HEPTANE COMPOUNDS AS ALPHA-7 NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS - European Patent Office.
    • Structural Similarity Methodologies for Small Molecules - Chemaxon. Chemaxon. [Link]

    • Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed. National Center for Biotechnology Information. [Link]

    • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate - MDPI. MDPI. [Link]

    • 1-Azabicyclo[2.2.1]heptane-3-carboxylic acid, methyl ester, exo- (9CI) | 121564-88-3. Appchem. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate proper disposal procedures

    Complete Operational Guide: Safety, Handling, and Disposal of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a highly specialized bicyclic amine ester, frequently utili...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Complete Operational Guide: Safety, Handling, and Disposal of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a highly specialized bicyclic amine ester, frequently utilized as a critical building block in drug discovery—particularly in the synthesis of muscarinic receptor ligands and CNS-active therapeutics. Due to its rigid [2.2.1] framework, the nitrogen lone pair is highly exposed, rendering the molecule significantly more nucleophilic and basic than standard tertiary amines. Furthermore, the methyl ester moiety is susceptible to hydrolysis, which can generate secondary volatile organic compound (VOC) hazards like methanol.

    As a Senior Application Scientist, I have designed this self-validating protocol to move beyond generic safety data sheets. This guide provides the causality behind experimental handling choices, ensuring that researchers and drug development professionals can execute operational and disposal procedures with absolute confidence and regulatory compliance.

    Physicochemical & Hazard Profiling

    Before implementing a disposal plan, it is critical to understand the quantitative and qualitative properties of the molecule. The table below summarizes the core data that dictates our handling and waste segregation strategies [1].

    Property / HazardData / SpecificationOperational Implication
    CAS Number 121564-88-3Use for tracking in chemical inventory and waste manifests.
    Molecular Formula C₈H₁₃NO₂High carbon/nitrogen content requires complete incineration.
    Molecular Weight 155.19 g/mol Determines stoichiometric calculations for neutralization.
    Physical State Liquid / Low-melting solidProne to aerosolization or surface spreading during spills.
    Chemical Reactivity Strong organic base, esterExothermic reaction with acids; hydrolyzes to release methanol.
    GHS Disposal Code P501Must be disposed of at an approved waste disposal plant.

    Operational Safety & Handling Protocol

    The handling of bicyclic amines requires strict adherence to environmental controls to prevent inhalation exposure and environmental release.

    • Engineering Controls (Causality): Always handle this compound within a certified Class II biological safety cabinet or a chemical fume hood. Why? The volatility of the free base form can cause severe irritation to the respiratory tract and mucous membranes.

    • PPE Requirements: Nitrile gloves (double-gloving recommended for neat handling), splash goggles, and a flame-resistant lab coat. Nitrile is preferred over latex as it provides superior resistance to organic amines.

    • Reactivity Precautions: Never store or dispose of this compound in the same secondary containment as strong oxidizing agents (e.g., peroxides, nitric acid) or concentrated mineral acids. The exposed nitrogen lone pair will undergo rapid, highly exothermic neutralization or oxidation, risking thermal runaway and container rupture.

    Waste Segregation & Accumulation Workflow

    Improper waste segregation is the leading cause of laboratory safety incidents and regulatory fines. According to the [2], laboratory waste must be characterized at the point of generation.

    Because methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is highly stable and resists biodegradation, flushing it down the drain violates the Resource Conservation and Recovery Act (RCRA) and poses severe aquatic toxicity risks. It must be segregated for high-temperature incineration.

    WasteWorkflow Start Generate Chemical Waste (Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate) CheckAqueous Is the waste aqueous or organic? Start->CheckAqueous Organic Organic Waste CheckAqueous->Organic Organic Solvents Aqueous Aqueous Waste CheckAqueous->Aqueous Water/Buffer Halogenated Contains Halogenated Solvents? (e.g., DCM, Chloroform) Organic->Halogenated BasicAqueous Basic Aqueous Waste (pH > 7) Aqueous->BasicAqueous Check pH NonHalogenated Non-Halogenated Organic Waste (Requires Incineration) Halogenated->NonHalogenated No HalogenatedWaste Halogenated Organic Waste (Separate Incineration) Halogenated->HalogenatedWaste Yes

    Waste segregation workflow for bicyclic amine derivatives.

    Step-by-Step Disposal Procedures

    To ensure compliance with [3] or standard industrial RCRA guidelines, execute the following methodology:

    Step 1: Container Selection

    • Use High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: Avoid metal containers. Over time, basic amines can corrode certain metals, compromising the structural integrity of the waste vessel.

    Step 2: Waste Stabilization

    • If the waste is highly concentrated, dilute it with a compatible non-halogenated solvent (e.g., ethanol or ethyl acetate) before adding it to the bulk waste carboy. This mitigates localized exothermic reactions if the bulk waste contains trace acidic impurities.

    Step 3: Labeling and Satellite Accumulation Area (SAA) Storage

    • Attach a compliant "Hazardous Waste" tag immediately upon the first drop of waste entering the container.

    • Explicitly list: "Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate", "Organic Base", and "Toxic/Irritant".

    • Store the container in a designated SAA with secondary containment. The container must remain tightly capped at all times unless actively receiving waste.

    Step 4: Transfer to Central Accumulation Area (CAA)

    • Once the SAA container is full (or reaches the 55-gallon limit), transfer it to the facility's CAA within 3 days.

    • Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via high-temperature incineration.

    Emergency Spill Response & Decontamination

    In the event of a spill, standard absorbent pads are insufficient. Reactive absorbents (like sawdust) must be avoided, as they can react with concentrated amines.

    SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate Area & Notify EHS Assess->Evacuate Large Spill (>1L) PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Small Spill (<1L) Dispose Label as Hazardous Waste Evacuate->Dispose EHS Team Handles Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect in Sealable Container Contain->Collect Decon Decontaminate Surface (Dilute Acid/Water Wash) Collect->Decon Decon->Dispose

    Step-by-step laboratory spill response protocol for amine leaks.

    Spill Methodology:

    • Isolate: Evacuate non-essential personnel from the immediate vicinity.

    • Contain: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill kit designed for organic bases.

    • Neutralize & Collect: Carefully sweep the absorbed material using non-sparking tools and place it into a sealable HDPE bucket.

    • Decontaminate: Wash the affected surface with a mildly acidic aqueous solution (e.g., 5% citric acid) to neutralize residual amine, followed by a thorough wash with soap and water. Collect all wash water as hazardous aqueous waste.

    References

    • "CAS NO. 121564-88-3 | exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Database", LookChem. Available at:[Link]

    • "Hazardous Waste Generators", United States Environmental Protection Agency (EPA). Available at:[Link]

    • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories", United States Environmental Protection Agency (EPA). Available at:[Link]

    Handling

    Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

    This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. As the toxicological pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. As the toxicological properties of this specific compound have not been exhaustively investigated, this protocol is grounded in a conservative approach, drawing from data on structurally similar bicyclic amines and esters to ensure the highest degree of safety in the laboratory.[1] The objective is to provide a self-validating system of procedures that prioritizes user safety and experimental integrity.

    Hazard Analysis and Risk Assessment

    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate belongs to the class of bicyclic amine esters. While specific data for this molecule is limited, a thorough risk assessment requires examining analogous compounds.[2][3] Key potential hazards include skin, eye, and respiratory irritation, as well as possible flammability and sensitization.[1][4][5] Therefore, handling this compound demands stringent adherence to engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol.

    Table 1: Hazard Profile and Required Controls

    Hazard Category Potential Risk Based on Analogous Compounds Required Engineering Control Minimum Required Personal Protective Equipment (PPE)
    Dermal Contact Causes skin irritation (H315)[1][6]; May cause an allergic skin reaction (H317).[4][5] Work within a certified chemical fume hood to contain splashes or aerosols. Double-layered nitrile gloves, flame-retardant lab coat, chemically resistant apron for large quantities.
    Eye Contact Causes serious eye irritation (H319).[1][7][8] Use of a fume hood sash as a primary barrier. Chemical splash goggles are mandatory. A full-face shield is required when handling >50 mL.
    Inhalation May cause respiratory irritation (H335).[1][6] Vapors may cause drowsiness or dizziness.[4][9] All handling of the neat compound must be performed in a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges is required for spills outside of containment.
    Fire Hazard Analogous compounds are flammable or combustible liquids (H226/H227).[1] Vapors may form explosive mixtures with air. Store away from heat and ignition sources. Use non-sparking tools and ground equipment when transferring large volumes.[9] Flame-retardant lab coat. Ensure Class B fire extinguisher is accessible.

    | Ingestion | Harmful if swallowed (H302).[5][6][8] | Strict prohibition of eating, drinking, or smoking in the laboratory.[10] | N/A (Prevented by engineering controls and basic lab hygiene). |

    Core Personal Protective Equipment (PPE) Protocol

    The selection of PPE is not merely a checklist; it is a critical barrier designed to mitigate the specific risks identified above. Each component is chosen for its protective capabilities against the chemical and physical hazards of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    Eye and Face Protection

    Direct contact with the eyes can cause serious irritation.[1]

    • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times when in the laboratory where this chemical is handled.

    • For Increased Risk Operations: A full-face shield must be worn over chemical splash goggles when handling quantities greater than 50 mL or during procedures with a high risk of splashing (e.g., pressure reactions, rapid additions).[8]

    Skin and Body Protection

    This compound is presumed to be a skin irritant and potential sensitizer.[1][4]

    • Gloves: Nitrile gloves are the minimum requirement. For prolonged operations (over 15 minutes) or when handling larger volumes, double-gloving is mandatory to protect against undetected tears and saturation.[8] Always inspect gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.[11]

    • Laboratory Coat: A flame-retardant laboratory coat is required and must be fully buttoned with sleeves rolled down.

    • Additional Protection: For transfers of significant quantities, a chemically resistant apron should be worn over the lab coat.[12] Full-length pants and closed-toe shoes are required.[13]

    Respiratory Protection

    Inhalation of vapors can irritate the respiratory system.[1]

    • Primary Control: All procedures involving the handling of open containers of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate must be conducted within a properly functioning and certified chemical fume hood.[4][6][11]

    • Emergency Use: In the event of a significant spill outside of a fume hood or failure of ventilation, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[10] All personnel required to wear respirators must be properly fit-tested and trained.

    Safe Handling and Operational Workflow

    Adherence to a standardized workflow minimizes risk at every stage of handling, from receipt to disposal. The following protocol provides a step-by-step methodology for safe operations.

    cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase A Receive & Log Chemical (Verify container integrity) B Assemble All Required PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood is Operational (Check certification and airflow) B->C D Transfer Chemical to Fume Hood C->D E Perform All Operations Inside Hood (Weighing, aliquotting, reaction setup) D->E F Decontaminate Work Surfaces & Glassware E->F G Segregate & Label Hazardous Waste (Liquid and solid waste streams) F->G H Properly Doff PPE (Gloves last, away from body) G->H K Arrange for Waste Pickup (Via Environmental Health & Safety) G->K I Wash Hands Thoroughly H->I J Store Chemical in Designated Cabinet (Tightly closed, ventilated) I->J

    Diagram 1: Step-by-step safe handling workflow for Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

    Experimental Protocol: Step-by-Step Handling
    • Preparation: Before retrieving the chemical, verify that the chemical fume hood is certified and operational.[11] Don all required PPE: chemical splash goggles, a flame-retardant lab coat, and a single pair of nitrile gloves.[8] Prepare any necessary equipment and a designated, labeled hazardous waste container within the fume hood.

    • Aliquotting and Use: Transport the sealed container of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate to the fume hood. Don a second pair of nitrile gloves. Perform all manipulations, including weighing and transferring, deep within the fume hood to ensure containment of any vapors.[6]

    • Post-Handling: Once the experimental procedure is complete, securely cap the primary container and any vessels containing the chemical. Decontaminate any surfaces within the fume hood that may have been exposed.

    • Doffing PPE: Remove the outer pair of gloves and dispose of them in the solid hazardous waste container. While still in the lab, remove the lab coat and inner gloves, followed by the goggles outside the immediate work area. Always wash hands thoroughly with soap and water after handling is complete.[1][10][11]

    Emergency and Disposal Plans

    Spill Response
    • Small Spill (inside a fume hood): Absorb the spill with a liquid-absorbent material like Chemizorb®.[14] Collect the contaminated material into a sealed, labeled hazardous waste container. Clean the affected area.

    • Large Spill (outside a fume hood): Evacuate all personnel from the immediate area. Alert your supervisor and the institutional Environmental Health & Safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training.[4] Prevent the material from entering drains.[1]

    Exposure Procedures
    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[1][15]

    Waste Disposal Plan

    All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

    • Segregation: Do not mix this waste with other chemical waste streams.[14]

    • Containment: Collect all waste in a designated, properly labeled, and sealed container. Handle uncleaned containers as you would the product itself.[14]

    • Disposal: All waste must be disposed of through a licensed professional waste disposal service or your institution's EHS department, in strict accordance with all local, state, and federal regulations.[1][5]

    References

    • W365820 Safety Data Sheet. (2026, March 16). Sigma-Aldrich.
    • QE-6959 Safety Data Sheet. (2026, March 6). Toronto Research Chemicals.
    • Safety Data Sheet for (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one. (2025, May 1). Fisher Scientific.
    • Safety Data Sheet for 1-Azabicyclo[2.2.1]heptan-3-one. (2024, November 1). Angene Chemical.
    • What are the Health and Safety Guidelines for Using Amines?Amaze PFP.
    • Safety Data Sheet for Ethyl 7-Oxabicyclo[4.1.
    • Safety Data Sheet for Nerolidol. (2026, March 16). Sigma-Aldrich.
    • Safety Data Sheet for (1R,3r,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid.Enamine.
    • Safety D
    • Safety D
    • Safety Data Sheet for 2-Azabicyclo[2.2.1]hept-5-en-3-one. (2024, December 3). TCI Chemicals.
    • Safety Data Sheet. (2026, February 25). CymitQuimica.
    • How to Handle Amines Safely in Industrial Environments.Amaze PFP.
    • Safety Data Sheet for 4-hydroxy Nonenal Alkyne. (2023, July 13). Cayman Chemical.
    • Safety Data Sheet for NMIJ CRM 4229-a. (2022, August 31). National Institute of Advanced Industrial Science and Technology (AIST).
    • Safety D
    • Safety Data Sheet for 1-Azabicyclo[2.2.2]octane-3-methanamine, hydrochloride (1:2). (2025, August 9). Aaronchem.
    • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
    • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
    • Kimmerle, G., Eben, A., Gröning, P., & Thyssen, J. (1976). Acute toxicity of bicyclic phosphorus esters.Archives of Toxicology, 35(2), 149–152.
    • Bade, R., et al. (2021). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form.Organic Process Research & Development, 25(6), 1469–1477.
    • Bellet, E. M., & Casida, J. E. (1973). Bicyclic phosphorus esters: high toxicity without cholinesterase inhibition.Science, 182(4117), 1135–1136.
    • Aromatic Esters of Bicyclic Amines as Antimicrobials against Streptococcus pneumoniae.
    • Straightforward method for synthesis of bicyclic ortho esters.

    Sources

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    Feasible Synthetic Routes

    Reactant of Route 1
    Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
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    Reactant of Route 2
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